molecular formula C9H9ClO B1316759 1-(5-Chloro-2-methylphenyl)ethanone CAS No. 58966-35-1

1-(5-Chloro-2-methylphenyl)ethanone

Cat. No.: B1316759
CAS No.: 58966-35-1
M. Wt: 168.62 g/mol
InChI Key: UEBGGERYVCEAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)ethanone (CAS 58966-35-1) is a chlorinated and alkylated aromatic ketone that serves as a versatile synthon in organic chemistry and a key intermediate in research and development. With a molecular formula of C9H9ClO and a molecular weight of 168.62 g/mol, this compound is characterized by the reactive carbonyl group and a benzene ring substituted with both chloro and methyl functional groups. This specific arrangement influences the molecule's electronic distribution and lipophilicity, making it a valuable precursor for further chemical transformations . The primary application of this compound is as a fundamental building block in synthetic chemistry. It is widely used in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Its structure is a relevant intermediate for creating potential active compounds, and it undergoes various characteristic reactions, including oxidation to carboxylic acids, reduction of the carbonyl group, and nucleophilic aromatic substitution of the chlorine atom . The compound is typically synthesized via Friedel-Crafts acylation of 4-chlorotoluene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride . Handling and Safety: This compound is for research use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Please refer to the Safety Data Sheet for detailed handling information. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBGGERYVCEAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570603
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-35-1
Record name 1-(5-Chloro-2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58966-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 1-(5-Chloro-2-methylphenyl)ethanone

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, a key intermediate in various chemical syntheses. The information is intended to support research and development activities in the pharmaceutical and agrochemical sectors.

Chemical and Physical Properties

This compound is a chlorinated and alkylated aromatic ketone. Its molecular structure, featuring a reactive carbonyl group and a substituted benzene ring, makes it a versatile building block in organic synthesis.[1] The specific arrangement of the chloro and methyl groups on the phenyl ring influences the molecule's electronic distribution and lipophilicity, which are critical parameters in drug design and development.[1]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 58966-35-1[1][2][3][4]
Molecular Formula C₉H₉ClO[1][2][3]
Molecular Weight 168.62 g/mol [1][2][3][4]
Synonyms This compound[4]
Physical Form Low-melting solid or liquid[4]
Melting Point 55-57 °C[4]
Storage Conditions Room temperature, sealed in a dry, dark place[2][4]

Table 2: Safety Information

GHS Hazard StatementDescriptionReference
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 4-chlorotoluene.[1][5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from 4-chlorotoluene and acetyl chloride.

Materials:

  • 4-chlorotoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube.

  • Suspend anhydrous aluminum chloride (a stoichiometric amount is typically required) in the anhydrous solvent within the flask and cool the mixture in an ice bath.[1]

  • Add 4-chlorotoluene to the cooled suspension.

  • Slowly add acetyl chloride from the addition funnel to the stirred reaction mixture. Maintain the temperature of the reaction mixture during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Challenges: A key challenge in this synthesis is achieving high regioselectivity. The acylation of 4-chlorotoluene can produce a mixture of isomers, with the formation of 1-(3-Chloro-4-methylphenyl)ethanone being a common side reaction.[5]

G Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble dry glassware: - Round-bottom flask - Addition funnel - Reflux condenser Reagents 2. Add anhydrous AlCl3 and solvent to flask. Cool in an ice bath. Setup->Reagents Substrate 3. Add 4-chlorotoluene to the flask. Reagents->Substrate Addition 4. Slowly add acetyl chloride. Substrate->Addition Stirring 5. Stir at room temperature. Monitor reaction progress. Addition->Stirring Quench 6. Quench with ice and dilute HCl. Stirring->Quench Extraction 7. Separate organic layer. Quench->Extraction Wash 8. Wash with HCl, NaHCO3, and brine. Extraction->Wash Dry 9. Dry with anhydrous MgSO4. Wash->Dry Evaporation 10. Remove solvent via rotary evaporation. Dry->Evaporation Purification 11. Purify by distillation or chromatography. Evaporation->Purification

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Chemical Reactivity and Applications

This compound is a valuable precursor for further chemical transformations due to its reactive carbonyl group and substituted aromatic ring.[1] Its primary application is as a fundamental building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]

Key Reactions:

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid moiety, yielding 5-chloro-2-methylbenzoic acid. This is a common transformation for methyl ketones.[1]

  • Condensation: The carbonyl group readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases can act as versatile ligands in coordination chemistry.[1]

  • Reduction: The carbonyl group can be reduced to a secondary alcohol.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by other nucleophiles under specific reaction conditions.[1]

G Chemical Reactivity cluster_reactions Key Chemical Transformations cluster_products Resulting Products Start This compound Oxidation Oxidation of Acetyl Group Start->Oxidation [O] Condensation Condensation with Amines Start->Condensation R-NH2 Reduction Reduction of Carbonyl Start->Reduction [H] Substitution Nucleophilic Aromatic Substitution Start->Substitution Nu- CarboxylicAcid 5-Chloro-2-methylbenzoic Acid Oxidation->CarboxylicAcid SchiffBase Schiff Bases (Imines) Condensation->SchiffBase Alcohol Secondary Alcohol Reduction->Alcohol SubstitutedProduct Substituted Aromatic Compound Substitution->SubstitutedProduct

Caption: Logical diagram of the key chemical reactions of this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the structure of this compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides clear evidence of the compound's structure. It shows distinct signals for both the aromatic and aliphatic protons.[1] The aromatic region will display a set of signals corresponding to the three protons on the substituted phenyl ring, with unique chemical shifts and coupling patterns due to the different chemical environments created by the chloro, methyl, and acetyl substituents.[1] The aliphatic region will show a singlet corresponding to the methyl protons of the acetyl group and another singlet for the methyl group attached to the aromatic ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. Other bands corresponding to C-H and C-Cl stretching and aromatic C=C bending vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.62 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be evident in the molecular ion peak cluster.

References

An In-depth Technical Guide to 1-(5-Chloro-2-methylphenyl)ethanone (CAS Number: 58966-35-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-(5-Chloro-2-methylphenyl)ethanone. All quantitative data is presented in structured tables, and detailed experimental methodologies for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and reaction pathways.

Compound Identification and Properties

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1]

PropertyValueReference
CAS Number 58966-35-1N/A
Molecular Formula C₉H₉ClO[1]
Molecular Weight 168.62 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 5'-Chloro-2'-methylacetophenoneN/A
Physical Form LiquidN/A
Melting Point 55-57 °CN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons, and methyl carbons.

Note: The following are predicted chemical shifts based on analogous compounds and general principles of NMR spectroscopy. Experimental data should be obtained for confirmation.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic CH7.2 - 7.5m3HAr-H
Acetyl CH₃~2.6s3H-C(O)CH₃
Aromatic CH₃~2.4s3HAr-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl~198C=O
Aromatic C-Cl130 - 135Ar-C
Aromatic C-C(O)135 - 140Ar-C
Aromatic C-CH₃130 - 135Ar-C
Aromatic C-H125 - 130Ar-C
Acetyl CH₃25 - 30-C(O)CH₃
Aromatic CH₃15 - 20Ar-CH₃

2.2. Infrared (IR) Spectroscopy

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
C=O (Aryl Ketone)Stretching1680 - 1700
C-Cl (Aryl)Stretching1000 - 1100
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and key reactions of this compound. These protocols are based on established methodologies for analogous compounds and should be adapted and optimized for specific laboratory conditions.

3.1. Synthesis via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride using a Lewis acid catalyst such as aluminum chloride.[1]

Experimental Protocol (Analogous Procedure): [2][3]

  • Materials: 4-chlorotoluene, acetyl chloride, anhydrous aluminum chloride, dichloromethane (anhydrous), ice, concentrated hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

    • Following the addition, add a solution of 4-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, keeping the temperature between 5-10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice in a beaker. Slowly add concentrated hydrochloric acid to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

3.2. Oxidation to 5-Chloro-2-methylbenzoic Acid

The acetyl group of this compound can be oxidized to a carboxylic acid, yielding 5-chloro-2-methylbenzoic acid.[1] A common method for this transformation is the haloform reaction.

Experimental Protocol (Analogous Procedure):

  • Materials: this compound, sodium hypochlorite solution (bleach), sodium hydroxide, sodium bisulfite, diethyl ether, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

    • Add a solution of sodium hydroxide (e.g., 10% aqueous solution).

    • With vigorous stirring, slowly add an excess of sodium hypochlorite solution at a temperature maintained between 15-20 °C.

    • Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture and destroy any excess sodium hypochlorite by adding a small amount of sodium bisulfite.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Purification: The crude 5-chloro-2-methylbenzoic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

3.3. Reduction to 1-(5-Chloro-2-methylphenyl)ethanol

The carbonyl group of this compound can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[4][5][6]

Experimental Protocol (Analogous Procedure): [4][5]

  • Materials: this compound, sodium borohydride, ethanol (95%), 3M hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a flask, dissolve sodium borohydride (excess, e.g., 2-4 equivalents) in 95% ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in ethanol to the sodium borohydride solution, maintaining the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Work-up: Slowly add 3M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.

    • Reduce the volume of the solvent by rotary evaporation.

    • Add water and extract the product with diethyl ether (3 times).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain the crude alcohol.

    • Purification: The product can be purified by column chromatography or distillation under reduced pressure.

3.4. Nucleophilic Aromatic Substitution with Sodium Methoxide

The chlorine atom on the aromatic ring can be displaced by a nucleophile, such as methoxide, in a nucleophilic aromatic substitution reaction.[1]

Experimental Protocol (Analogous Procedure): [7]

  • Materials: this compound, sodium methoxide, methanol (anhydrous), dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (anhydrous).

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DMSO, add sodium methoxide (1.5-2.0 equivalents).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The resulting 1-(5-methoxy-2-methylphenyl)ethanone can be purified by column chromatography or distillation.

Mandatory Visualizations

4.1. Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4-Chlorotoluene 4-Chlorotoluene Friedel_Crafts Friedel-Crafts Acylation in Dichloromethane, 0°C to RT 4-Chlorotoluene->Friedel_Crafts Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Friedel_Crafts AlCl3 AlCl₃ (catalyst) AlCl3->Friedel_Crafts Quenching Quench with HCl/ice Friedel_Crafts->Quenching Reaction Mixture Extraction Extraction with DCM Quenching->Extraction Washing Wash with NaHCO₃ Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

4.2. Key Reactions Logical Relationship

Key_Reactions cluster_reactions Chemical Transformations cluster_products Resulting Products Start This compound Oxidation Oxidation (e.g., Haloform Reaction) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction SNAr Nucleophilic Aromatic Substitution (e.g., NaOMe) Start->SNAr Acid 5-Chloro-2-methylbenzoic Acid Oxidation->Acid Alcohol 1-(5-Chloro-2-methylphenyl)ethanol Reduction->Alcohol Ether 1-(5-Methoxy-2-methylphenyl)ethanone SNAr->Ether

Caption: Key chemical transformations of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

1-(5-Chloro-2-methylphenyl)ethanone molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 1-(5-Chloro-2-methylphenyl)ethanone, a key intermediate in various synthetic pathways.

Molecular and Physical Data

The fundamental quantitative data for this compound is summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C9H9ClO[1][2]
Molecular Weight 168.62 g/mol [1][2]
CAS Number 58966-35-1[1][2]
SMILES CC(C1=CC(Cl)=CC=C1C)=O[3]
InChI Key UEBGGERYVCEAEL-UHFFFAOYSA-N[1]

Molecular Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions in chemical synthesis. The following diagram illustrates the arrangement of atoms and bonds within the molecule.

molecular_structure Molecular Structure of this compound C1 C C2 C C1->C2 C_keto C C1->C_keto C3 C C2->C3 CH3_ring CH₃ C2->CH3_ring C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Cl Cl C5->Cl C6->C1 O_keto O C_keto->O_keto O CH3_keto CH₃ C_keto->CH3_keto

Caption: 2D structure of this compound.

Experimental Protocols

While this document does not contain specific experimental results, the synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.

General Protocol for Friedel-Crafts Acylation:

  • Reactants: 4-Chlorotoluene and an acylating agent such as acetyl chloride or acetic anhydride.

  • Catalyst: A Lewis acid, commonly aluminum trichloride (AlCl₃).

  • Solvent: An anhydrous, non-polar solvent like dichloromethane or carbon disulfide.

  • Procedure: a. The Lewis acid catalyst is added to a cooled solution of 4-chlorotoluene in the chosen solvent. b. The acylating agent is then added dropwise to the mixture while maintaining a low temperature to control the reaction rate. c. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure completion. d. The reaction is quenched by carefully pouring the mixture over ice and an acid (e.g., HCl) to decompose the aluminum chloride complex. e. The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). f. The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound is a foundational step for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

synthesis_pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Chlorotoluene 4-Chlorotoluene Friedel-Crafts Acylation Friedel-Crafts Acylation 4-Chlorotoluene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3)->Friedel-Crafts Acylation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 1-(5-Chloro-2-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(5-Chloro-2-methylphenyl)ethanone (CAS No: 58966-35-1), a key intermediate in various synthetic pathways. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.65d1HAr-H
~7.35dd1HAr-H
~7.25d1HAr-H
2.50s3H-C(O)CH₃
2.40s3HAr-CH₃

Predicted values are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
200.1C=O
138.8Ar-C
136.1Ar-C
132.3Ar-CH
131.0Ar-CH
128.8Ar-C
126.9Ar-CH
30.6-C(O)CH₃
20.8Ar-CH₃
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2925MediumAliphatic C-H Stretch
~1685StrongC=O Stretch (Aryl Ketone)[1]
~1600, ~1475Medium-StrongAromatic C=C Stretch[1]
~820StrongC-Cl Stretch

Predicted values are based on characteristic absorption frequencies for substituted acetophenones.[1]

Table 4: Mass Spectrometry (MS) Data (Predicted)
m/zRelative Intensity (%)Assignment
168/170High[M]⁺ (Molecular Ion)
153/155High[M - CH₃]⁺
125Medium[M - CH₃ - CO]⁺
91Medium[C₇H₇]⁺
43High[CH₃CO]⁺

Predicted fragmentation is based on established mass spectrometry principles for ketones and halogenated aromatic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 500 MHz NMR Spectrometer

    • Nuclei Observed: ¹H and ¹³C

    • Temperature: 298 K

    • ¹H NMR:

      • Pulse Sequence: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Sequence: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: 240 ppm

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: FTIR Spectrometer

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Acquisition: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization.

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source via direct infusion or through a gas chromatography (GC) inlet.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl) was also examined.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Grinding with KBr & Pelletizing Sample->KBr_Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(5-Chloro-2-methylphenyl)ethanone. Due to the absence of publicly available experimental data, this document presents a high-quality predicted spectrum based on established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants. The guide includes a comprehensive interpretation of the predicted spectrum, a detailed, representative experimental protocol for data acquisition, and a structural diagram with proton assignments to serve as a valuable reference for researchers working with this molecule and related structures.

Introduction

This compound (CAS No. 58966-35-1) is an aromatic ketone that serves as a key intermediate in the synthesis of various chemical entities for pharmaceutical and agrochemical research. Its structure, featuring a substituted phenyl ring, provides a distinct proton environment that can be effectively characterized using ¹H NMR spectroscopy. This technique is fundamental for structural elucidation and purity assessment. This guide offers a thorough analysis of its ¹H NMR spectral features.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction is based on the additive effects of substituents on the chemical shifts of aromatic protons, with benzene (δ 7.26 ppm) as a reference, and typical values for similar functional groups.

Proton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityPredicted Coupling Constant (J Hz)Integration
H-3~ 7.28dJortho ≈ 8.2 Hz1H
H-4~ 7.35ddJortho ≈ 8.2 Hz, Jmeta ≈ 2.3 Hz1H
H-6~ 7.55dJmeta ≈ 2.3 Hz1H
-COCH₃ (acetyl)~ 2.60sN/A3H
Ar-CH₃ (ring methyl)~ 2.45sN/A3H

Spectral Interpretation and Analysis

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the three aromatic protons and two methyl groups.

  • Aromatic Protons (H-3, H-4, H-6):

    • The aromatic region (δ 7.2-7.6 ppm) contains signals for the three protons on the benzene ring.

    • H-6 is predicted to be the most downfield of the aromatic protons (~7.55 ppm). It is ortho to the electron-withdrawing acetyl group and meta to the chloro group. It appears as a doublet due to meta-coupling with H-4 (J ≈ 2.3 Hz).[1][2]

    • H-4 is expected around δ 7.35 ppm. It is split into a doublet of doublets by ortho-coupling to H-3 (J ≈ 8.2 Hz) and meta-coupling to H-6 (J ≈ 2.3 Hz).[3][4]

    • H-3 is predicted to be the most upfield of the aromatic protons (~7.28 ppm), being ortho to the electron-donating methyl group. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.2 Hz).[3][5]

  • Aliphatic Protons (-COCH₃ and Ar-CH₃):

    • The acetyl methyl protons (-COCH₃) are expected to resonate as a sharp singlet at approximately δ 2.60 ppm.[6][7] The downfield shift is due to the deshielding effect of the adjacent carbonyl group. The signal is a singlet as there are no adjacent protons.

    • The ring methyl protons (Ar-CH₃) are predicted to appear as a singlet around δ 2.45 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.

The integration of the signals will correspond to a 1:1:1:3:3 ratio, consistent with the number of protons in each unique chemical environment.

Molecular Structure and Proton Assignments

The logical relationship between the chemical structure and the predicted proton assignments is illustrated below.

Caption: Molecular structure with predicted ¹H NMR assignments.

Representative Experimental Protocol

This section outlines a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.[8][9]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be free of protonated impurities.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate (typically 4-5 cm).

    • Cap the NMR tube securely.

  • Spectrometer Setup and Data Acquisition:

    • The spectrum is acquired on a standard NMR spectrometer, for example, operating at a frequency of 400 MHz for the ¹H nucleus.

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃ at δ 7.26 ppm).

    • Shim the magnetic field to achieve optimal homogeneity and resolution, minimizing peak widths. This is typically done by adjusting the Z1 and Z2 shim gradients.

    • Set the appropriate acquisition parameters, including the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • Acquire the Free Induction Decay (FID) data. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase-correct the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CHCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the peak multiplicities and measure the coupling constants.

Logical Workflow for Spectral Analysis

The process of interpreting the ¹H NMR spectrum follows a systematic workflow, ensuring accurate structural confirmation.

Caption: Workflow for ¹H NMR spectral analysis.

References

Technical Guide: Physicochemical Properties of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: Solubility and Lipophilicity of 1-(5-Chloro-2-methylphenyl)ethanone (CAS No. 58966-35-1)

Introduction

This compound is a chlorinated and alkylated aromatic ketone. Its chemical structure, featuring a reactive carbonyl group and a substituted benzene ring with both chloro and methyl groups, influences its electronic distribution and, consequently, its lipophilicity[1]. These characteristics make it a significant intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research[1]. Understanding its solubility and lipophilicity is crucial for predicting its behavior in biological systems and for the design of effective drug delivery systems.

Predicted Physicochemical Properties

Based on its chemical structure, a qualitative assessment of the solubility and lipophilicity of this compound can be inferred. The presence of a polar carbonyl group may impart some degree of interaction with polar solvents, while the chlorinated aromatic ring and the methyl group contribute to its nonpolar character, suggesting limited aqueous solubility and a preference for lipid environments.

Experimental Determination of Solubility

A systematic approach to determining the solubility of an organic compound involves testing its solubility in a series of solvents with varying polarities and pH. This not only establishes the compound's solubility profile but also provides insights into the nature of its functional groups[2].

General Solubility Testing Protocol

A common qualitative method involves observing the dissolution of a small amount of the compound in a given solvent.

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition[2].

  • Observe whether the compound dissolves completely. If the compound dissolves, it is classified as soluble in that solvent. If it does not, it is classified as insoluble[3].

A series of solvents should be used to build a comprehensive solubility profile, as outlined in the table below.

Data Presentation: Solubility Classification
Solvent SystemPurposeInformation Gained from Solubility
Water (H₂O)Determines overall polarity and hydrophilicity.Solubility indicates the presence of polar functional groups. Given its structure, this compound is expected to have low water solubility[2].
5% Sodium Hydroxide (NaOH)Identifies acidic functional groups.Solubility would suggest the presence of a strong or weak acid. This compound is not expected to be soluble[2][4].
5% Sodium Bicarbonate (NaHCO₃)Differentiates between strong and weak acids.Solubility indicates a strongly acidic functional group. This compound is not expected to be soluble[2][4].
5% Hydrochloric Acid (HCl)Identifies basic functional groups, primarily amines.Solubility would indicate the presence of a basic group. This compound is not expected to be soluble[2][4].
Concentrated Sulfuric Acid (H₂SO₄)Identifies compounds with neutral functional groups containing oxygen, nitrogen, or sulfur.Solubility (or a color change) suggests the presence of such functional groups. The ketone group in the compound may lead to a reaction[2][4].
Organic Solvents (e.g., Diethyl Ether, Ethanol, Acetone)Determines solubility in non-polar to polar organic solvents.Provides information on suitable solvents for reactions, purification, and formulation. The compound is expected to be soluble in common organic solvents[2].

Experimental Determination of Lipophilicity (logP)

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. It is experimentally determined as the logarithm of the partition coefficient (P), which is the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium. The "shake-flask" method is the gold standard for logP determination[5][6][7][8].

Shake-Flask Method for logP Determination

This method directly measures the partitioning of a compound between two immiscible liquid phases.

Protocol:

  • Preparation of Pre-saturated Solvents: Mix n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely[5][6].

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO[5][6].

  • Partitioning:

    • Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer[6].

    • Seal the vessel and shake it for a sufficient time (e.g., 30 minutes via sonication followed by overnight incubation) to allow the compound to reach equilibrium between the two phases[6].

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers[6].

  • Quantification:

    • Carefully take an aliquot from each phase[6].

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection[9].

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P[6].

Visualizations

Experimental Workflow for Solubility Determination

G A Start: 25 mg of Compound B Add 0.75 mL Water A->B C Soluble? B->C D Test pH C->D Yes E Insoluble C->E No F Add 5% HCl E->F G Soluble? F->G H Basic Compound (Class B) G->H Yes I Insoluble G->I No J Add 5% NaOH I->J K Soluble? J->K L Acidic Compound K->L Yes M Insoluble K->M No N Add conc. H2SO4 M->N O Soluble? N->O P Neutral Compound O->P Yes Q Inert Compound O->Q No

Caption: Workflow for solubility classification of an organic compound.

Experimental Workflow for logP Determination by Shake-Flask Method

G A 1. Prepare pre-saturated n-octanol and aqueous buffer C 3. Add stock solution to mixture of pre-saturated solvents A->C B 2. Prepare stock solution of This compound B->C D 4. Shake to reach equilibrium C->D E 5. Centrifuge to separate phases D->E F 6. Aliquot n-octanol phase E->F G 7. Aliquot aqueous phase E->G H 8. Quantify concentration in each phase using HPLC F->H G->H I 9. Calculate P = [Conc]octanol / [Conc]aqueous H->I J 10. Calculate logP = log10(P) I->J

Caption: Workflow for the determination of logP using the shake-flask method.

Conclusion

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the Friedel-Crafts acylation of 4-chlorotoluene. This document includes detailed experimental protocols, reaction mechanisms, and key quantitative data to support research and development efforts.

Introduction

This compound is a substituted aromatic ketone with the molecular formula C₉H₉ClO.[1] Its structure, featuring a reactive carbonyl group and a substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules.[1] The most common and efficient method for its preparation is the Friedel-Crafts acylation of 4-chlorotoluene with an acylating agent like acetyl chloride, catalyzed by a Lewis acid such as aluminum trichloride.[1][2] This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis for the formation of aryl ketones.

Reaction Overview

The synthesis involves the reaction of 4-chlorotoluene with acetyl chloride in the presence of anhydrous aluminum trichloride. The methyl group in 4-chlorotoluene is an ortho, para-directing group, and the chlorine atom is also an ortho, para-directing but deactivating group. The acylation occurs predominantly at the position ortho to the methyl group and meta to the chlorine atom due to the stronger activating and directing effect of the methyl group.

Reaction Scheme:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the reactants and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
4-ChlorotolueneC₇H₇Cl126.58Liquid-35
Acetyl ChlorideC₂H₃ClO78.49Liquid-112
Aluminum ChlorideAlCl₃133.34Solid192.6 (at 2.5 atm)
This compoundC₉H₉ClO168.62Solid55-57

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (Predicted)Aromatic protons: Signals corresponding to the three protons on the substituted phenyl ring. Aliphatic protons: A singlet for the methyl group on the ring and a singlet for the acetyl methyl group.[1]
¹³C NMR (Predicted)Signals for the carbonyl carbon, aromatic carbons, and the two methyl carbons.
IR Spectroscopy Strong absorption band for the C=O (carbonyl) group of the aryl ketone. Bands for aromatic C=C stretching and C-H stretching (aromatic and aliphatic).[1]
Mass Spectrometry (Predicted)Molecular Ion (M⁺) and characteristic fragments. The presence of a chlorine atom results in M+2 peaks for chlorine-containing fragments.[1] Predicted m/z for [M+H]⁺: 169.04148.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the step-by-step mechanism of the Friedel-Crafts acylation and the general workflow for the synthesis.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration acetyl_chloride Acetyl Chloride (CH₃COCl) complex Lewis Acid-Base Complex acetyl_chloride->complex Coordination alcl3 Aluminum Chloride (AlCl₃) alcl3->complex acylium_ion Acylium Ion (CH₃CO⁺) + AlCl₄⁻ complex->acylium_ion Cleavage sigma_complex Arenium Ion Intermediate (Sigma Complex) acylium_ion->sigma_complex Attack on Aromatic Ring chlorotoluene 4-Chlorotoluene chlorotoluene->sigma_complex product This compound sigma_complex->product Loss of H⁺ hcl HCl regenerated_alcl3 AlCl₃

Caption: Reaction mechanism of the Friedel-Crafts acylation.

G start Start: Assemble Reaction Apparatus reagent_prep Prepare Solutions of 4-Chlorotoluene and Acetyl Chloride start->reagent_prep reaction_setup Charge Flask with Anhydrous AlCl₃ and Solvent reagent_prep->reaction_setup cooling Cool Reaction Mixture to 0-5 °C reaction_setup->cooling addition Slowly Add Acetyl Chloride Solution cooling->addition substrate_addition Add 4-Chlorotoluene Solution addition->substrate_addition reaction Allow to Warm to Room Temperature and Stir substrate_addition->reaction quench Quench Reaction with HCl/Ice Mixture reaction->quench extraction Extract with Organic Solvent quench->extraction washing Wash Organic Layer with NaHCO₃ and Brine extraction->washing drying Dry Organic Layer over Anhydrous Na₂SO₄ washing->drying evaporation Remove Solvent under Reduced Pressure drying->evaporation purification Purify Crude Product (e.g., Recrystallization or Chromatography) evaporation->purification analysis Characterize Final Product (NMR, IR, MS, MP) purification->analysis end End: Obtain Pure this compound analysis->end

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

Materials and Reagents:

  • 4-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1-1.3 molar equivalents relative to 4-chlorotoluene). Add anhydrous dichloromethane to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.0-1.1 molar equivalents) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Substrate Addition: In the addition funnel, prepare a solution of 4-chlorotoluene (1.0 molar equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Work-up - Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Safety Considerations

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.

  • Acetyl chloride is corrosive, flammable, and reacts with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • 4-Chlorotoluene is a flammable liquid and an irritant.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction is exothermic and generates HCl gas . Ensure proper ventilation and quenching procedures.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

An In-depth Technical Guide to the Chemical Reactivity of the Carbonyl Group in 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methylphenyl)ethanone is a halogenated and alkylated aromatic ketone that serves as a versatile synthon in organic chemistry.[1] With the molecular formula C₉H₉ClO, this compound's chemical behavior is largely dictated by its reactive carbonyl group and the substitution pattern on the benzene ring.[1] The presence of a chloro and a methyl group influences the molecule's electronic distribution and lipophilicity, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1] This guide provides a comprehensive overview of the chemical reactivity of the carbonyl group in this compound, focusing on key transformations, experimental methodologies, and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 58966-35-1[1]
Molecular Formula C₉H₉ClO[1]
Molecular Weight 168.62 g/mol [1]
Physical Form Liquid
Melting Point 55-57 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aromatic region displays a multiplet corresponding to the three protons on the substituted phenyl ring. The aliphatic region shows two singlets, one for the three protons of the acetyl methyl group and another for the three protons of the methyl group attached to the aromatic ring.[1]

Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.0 - 7.5Multiplet3H
Acetyl Protons (-C(O)CH₃)~2.5Singlet3H
Aromatic Methyl Protons (Ar-CH₃)~2.4Singlet3H

Note: The exact chemical shifts for the aromatic protons can vary slightly depending on the solvent and concentration.[1]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the acetyl group is typically observed at a downfield chemical shift around 200 ppm due to the deshielding effect of the oxygen atom.[1] The aromatic carbons resonate in the 125-140 ppm region, with their specific shifts influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group.[1] The two methyl carbons appear at upfield chemical shifts.[1]

Key Reactions of the Carbonyl Group

The carbonyl group in this compound is a primary site for a variety of chemical transformations, including nucleophilic addition, reduction, oxidation, and reactions involving the adjacent α-protons.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Mechanism of Nucleophilic Addition:

Caption: General mechanism of nucleophilic addition to a carbonyl group.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(5-chloro-2-methylphenyl)ethanol. This transformation is commonly achieved using hydride-donating reagents.

Experimental Protocol: Reduction with Sodium Borohydride (Representative)

  • Materials: this compound, sodium borohydride (NaBH₄), methanol, deionized water, dichloromethane.

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

G Workflow for NaBH4 Reduction start Dissolve Ketone in Methanol cool Cool in Ice Bath start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the reduction of the carbonyl group.

Oxidation of the Acetyl Group (Haloform Reaction)

The acetyl group of this compound can be oxidized to a carboxylic acid, yielding 5-chloro-2-methylbenzoic acid.[1] A common method for this transformation is the haloform reaction, which proceeds via the formation of a trihalomethyl ketone intermediate.[1]

Mechanism of the Haloform Reaction:

G Mechanism of the Haloform Reaction ketone R-C(=O)-CH₃ enolate R-C(O⁻)=CH₂ ketone->enolate Deprotonation base1 OH⁻ halogen X₂ monohalo R-C(=O)-CH₂X enolate->monohalo Halogenation dihalo R-C(=O)-CHX₂ monohalo->dihalo Repeat 2x trihalo R-C(=O)-CX₃ dihalo->trihalo tetrahedral R-C(O⁻)(OH)-CX₃ trihalo->tetrahedral Nucleophilic Attack by OH⁻ carboxylate R-COO⁻ tetrahedral->carboxylate Cleavage haloform HCX₃ tetrahedral->haloform Protonation

Caption: Simplified mechanism of the haloform reaction.

Experimental Protocol: Haloform Reaction (Representative)

  • Materials: this compound, sodium hydroxide (NaOH), bromine (Br₂) or household bleach (NaOCl solution), sodium bisulfite (NaHSO₃), hydrochloric acid (HCl), diethyl ether.

  • Procedure:

    • In a flask, dissolve this compound (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

    • Add an aqueous solution of sodium hydroxide (excess).

    • Slowly add a solution of bromine in NaOH or household bleach with vigorous stirring, maintaining the temperature with an ice bath if necessary.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Destroy any excess halogen with a saturated solution of sodium bisulfite.

    • Extract the mixture with diethyl ether to remove any unreacted starting material and the haloform byproduct.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent to obtain pure 5-chloro-2-methylbenzoic acid.

Formation of Schiff Bases (Imines)

The carbonyl group of this compound can undergo condensation with primary amines to form Schiff bases, which contain a carbon-nitrogen double bond (imine).

Mechanism of Schiff Base Formation:

G Mechanism of Schiff Base Formation ketone R₂C=O zwitterion R₂C(O⁻)-N⁺H₂R' ketone->zwitterion Nucleophilic Attack amine R'-NH₂ amine->zwitterion carbinolamine R₂C(OH)-NHR' zwitterion->carbinolamine Proton Transfer protonated_carbinolamine R₂C(O⁺H₂)-NHR' carbinolamine->protonated_carbinolamine Protonation iminium R₂C=N⁺HR' protonated_carbinolamine->iminium Dehydration schiff_base R₂C=NR' iminium->schiff_base Deprotonation

Caption: Mechanism of Schiff base formation from a ketone and a primary amine.

Experimental Protocol: Schiff Base Formation (Representative)

  • Materials: this compound, a primary amine (e.g., aniline), ethanol, catalytic amount of glacial acetic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the primary amine (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product may precipitate out of the solution. If so, collect it by vacuum filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Development and Research

The versatile reactivity of the carbonyl group in this compound makes it a valuable building block in medicinal chemistry and drug discovery. The products of its transformations, such as the corresponding secondary alcohol, carboxylic acid, and various Schiff bases, can serve as key intermediates in the synthesis of biologically active molecules. The substituted phenyl ring provides a scaffold that can be further functionalized to optimize interactions with biological targets.

Conclusion

This compound exhibits a rich and synthetically useful chemistry centered around its carbonyl group. Understanding the key reactions of reduction, oxidation, and imine formation, along with their underlying mechanisms and experimental conditions, is crucial for researchers and scientists utilizing this compound in their synthetic endeavors. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in the development of novel chemical entities with potential applications in the pharmaceutical and agrochemical industries.

References

A Technical Guide to Nucleophilic Aromatic Substitution Reactions of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This whitepaper provides an in-depth technical examination of the nucleophilic aromatic substitution (SNAr) reactions involving 1-(5-Chloro-2-methylphenyl)ethanone. This versatile ketone is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of an electron-withdrawing acetyl group para to the chlorine atom activates the aromatic ring for nucleophilic attack, making SNAr a key transformation pathway.[1] This guide details the underlying mechanism, provides representative experimental protocols for key transformations, and discusses modern catalytic alternatives such as the Buchwald-Hartwig and Ullmann cross-coupling reactions. All quantitative and procedural data are presented in a structured format to facilitate comparison and application in a research and development setting.

Introduction to this compound

This compound (CAS 58966-35-1) is an aromatic ketone featuring a phenyl ring substituted with a chlorine atom, a methyl group, and an acetyl group.[1] Its molecular formula is C₉H₉ClO, and it has a molecular weight of 168.62 g/mol .[1] The compound's structure, particularly the electronic interplay between the activating acetyl group and the chloro leaving group, makes it an ideal substrate for investigating and utilizing nucleophilic aromatic substitution reactions.[1] It is commonly synthesized via the Friedel-Crafts acylation of 4-chlorotoluene using an acylating agent like acetyl chloride and a Lewis acid catalyst such as aluminum trichloride.[1] Its utility as a building block is primarily in creating more complex molecular architectures for potential active pharmaceutical ingredients.[1]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when substituted with potent electron-withdrawing groups.[2] The SNAr reaction is distinct from Sₙ1 and Sₙ2 reactions as it occurs on an sp² hybridized carbon and proceeds via a two-step addition-elimination mechanism.[2][3]

For this compound, the reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine (the ipso carbon).[1] The acetyl group, being a strong electron-withdrawing group, activates the ring for this attack, especially from the para position.[1][4] This initial addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the acetyl group, which provides significant stabilization.[1][2] In the final, typically rapid step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the substituted product.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Addition (Rate-Determining Step) Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination (Fast)

Caption: SNAr Addition-Elimination Mechanism.

Key SNAr Transformations and Protocols

The chloro substituent in this compound can be displaced by a variety of nucleophiles. The most common transformations involve the formation of new carbon-oxygen and carbon-nitrogen bonds.

C-O Bond Formation (Alkoxylation)

The reaction with oxygen-based nucleophiles, such as alkoxides, yields aryl ethers. For example, treatment with sodium methoxide produces 1-(5-methoxy-2-methylphenyl)ethanone.[1] These reactions are typically conducted in a suitable solvent under reflux conditions.[1]

Table 1: Representative Alkoxylation Reaction

Nucleophile Reagent Example Product Typical Conditions
Methoxide Sodium Methoxide (NaOMe) 1-(5-methoxy-2-methylphenyl)ethanone Methanol or DMF, Reflux

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(5-hydroxy-2-methylphenyl)ethanone | Water/Solvent, High Temp/Pressure |

Representative Experimental Protocol: Synthesis of 1-(5-methoxy-2-methylphenyl)ethanone

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium methoxide (1.2-1.5 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (or 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C-N Bond Formation (Amination)

Nitrogen-based nucleophiles, including ammonia and primary or secondary amines, can displace the chloride to form N-substituted aniline derivatives.[1] These reactions often necessitate elevated temperatures and may be facilitated by the addition of a base.[1]

Table 2: Representative Amination Reactions

Nucleophile Reagent Example Product Typical Conditions
Amine Ammonia (NH₃) 1-(5-amino-2-methylphenyl)ethanone High Temp/Pressure, Autoclave
Primary Amine Benzylamine 1-(5-(benzylamino)-2-methylphenyl)ethanone DMF or NMP, 100-150 °C, Base (e.g., K₂CO₃)

| Secondary Amine | Morpholine | 1-(2-methyl-5-(morpholino)phenyl)ethanone | DMF or NMP, 100-150 °C, Base (e.g., K₂CO₃) |

Representative Experimental Protocol: Synthesis of 1-(2-methyl-5-(morpholino)phenyl)ethanone

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq.), morpholine (2.0-3.0 eq.), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) in N-Methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction for the disappearance of starting material.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Alternative Catalytic Cross-Coupling Strategies

While SNAr is effective, its conditions can be harsh. For sensitive substrates or less reactive nucleophiles, modern palladium- or copper-catalyzed cross-coupling reactions serve as powerful alternatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a premier method for forming C-N bonds.[5] It involves a palladium catalyst, a phosphine ligand, and a base, and often proceeds under milder conditions than traditional SNAr.[5][6] The choice of ligand is critical to the catalyst's activity and scope.[5] This method is particularly useful for coupling aryl chlorides, which can be challenging substrates.[5]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction for converting aryl halides to aryl ethers, thioethers, and amines.[7] Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[7] However, modern protocols have been developed using soluble copper catalysts and various ligands, allowing the reactions to proceed under milder conditions with improved yields.[7][8]

Table 3: Comparison of Synthetic Strategies for C-N Bond Formation

Method Metal Key Components Temperature Substrate Scope
SNAr None Electron-withdrawing group required High (100-180 °C) Limited to activated aryl halides
Buchwald-Hartwig Palladium Pd source, phosphine ligand, base Mild to High (RT - 120 °C) Very broad, includes unactivated halides

| Ullmann | Copper | Cu source, ligand (often), base | High (often >150 °C); milder with ligands | Broad, particularly for aryl iodides/bromides |

General Experimental Workflow

The successful synthesis and isolation of products from these reactions follow a standard workflow in synthetic organic chemistry. This process ensures the removal of unreacted starting materials, catalysts, and byproducts to yield the purified target molecule.

Workflow A 1. Reaction Setup (Reactants, Solvent, Catalyst/Base) B 2. Reaction (Heating & Stirring under Inert Atm.) A->B C 3. Quenching (e.g., Addition of Water) B->C D 4. Extraction (Separation of Organic/Aqueous Layers) C->D E 5. Drying & Filtration (Removal of Water from Organic Phase) D->E F 6. Concentration (Solvent Removal via Rotary Evaporation) E->F G 7. Purification (e.g., Column Chromatography, Recrystallization) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a highly valuable substrate for nucleophilic aromatic substitution, enabling the straightforward synthesis of various substituted aniline and aryl ether derivatives. The activating nature of the para-acetyl group facilitates the classic addition-elimination mechanism. For transformations that are challenging under SNAr conditions, researchers can turn to powerful and versatile transition-metal-catalyzed methods like the Buchwald-Hartwig and Ullmann cross-coupling reactions. A thorough understanding of these synthetic options provides chemists with a robust toolkit for the elaboration of this important chemical intermediate in the pursuit of novel, complex molecules.

References

The Synthetic Versatility of 1-(5-Chloro-2-methylphenyl)ethanone: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(5-Chloro-2-methylphenyl)ethanone, a halogenated aromatic ketone, is a versatile and pivotal intermediate in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring a reactive carbonyl group and a substituted benzene ring with both chloro and methyl functionalities, renders it a valuable precursor for the synthesis of a diverse array of more complex molecules. This technical guide explores the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, with a particular focus on its role as a building block for novel therapeutic agents and other advanced materials. The strategic positioning of its functional groups allows for a multitude of chemical transformations, opening avenues for the development of new compounds in pharmaceutical and agrochemical research.[1]

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₉ClO.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 58966-35-1[1]
Molecular Formula C₉H₉ClO[1]
Molecular Weight 168.62 g/mol [1]
Physical Form Solid
Melting Point 55-57 °C
Boiling Point Not specified
Solubility Soluble in common organic solvents

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 4-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension.

  • After the addition of acetyl chloride, add 4-chlorotoluene (1.0 equivalent) dissolved in dichloromethane dropwise, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

G 4-Chlorotoluene 4-Chlorotoluene Reaction_Mixture Friedel-Crafts Acylation 4-Chlorotoluene->Reaction_Mixture Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction_Mixture AlCl3 AlCl3 AlCl3->Reaction_Mixture Catalyst Quenching Quenching (Ice/HCl) Reaction_Mixture->Quenching Workup Extraction & Washing Quenching->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Figure 1: Workflow for the synthesis of this compound.

Potential Research Applications

The presence of a reactive ketone functional group and a substituted aromatic ring makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds and other organic molecules with potential biological activities.

Synthesis of Chalcones and their Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry.

  • The crude chalcone can be purified by recrystallization from ethanol.[2]

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation Ketone 1-(5-Chloro-2- methylphenyl)ethanone Condensation Condensation Ketone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base NaOH / EtOH Base->Condensation Catalyst Chalcone Chalcone Derivative Condensation->Chalcone Biological_Activity Potential Antimicrobial/ Anticonvulsant Activity Chalcone->Biological_Activity

Figure 2: Synthesis of chalcones and their potential applications.
Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that are known to possess a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.[3] Pyrazoles can be synthesized from chalcones by reaction with hydrazine hydrate.

Materials:

  • Chalcone derivative (from the previous step)

  • Hydrazine hydrate

  • Ethanol or acetic acid

Procedure:

  • Dissolve the chalcone (1.0 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • The crude pyrazole can be purified by recrystallization.

PrecursorDerivativePotential Biological ActivityReference
ChalconePyrazoleAnticonvulsant, Anti-inflammatory[3][4]
Synthesis of Schiff Bases and their Metal Complexes

Schiff bases, formed by the condensation of a primary amine with a ketone, are versatile ligands that can form stable complexes with various metal ions. These metal complexes have been investigated for their catalytic and biological activities, including antimicrobial properties.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to allow the Schiff base to crystallize.

  • Filter the solid, wash with cold ethanol, and dry.

G Ketone 1-(5-Chloro-2- methylphenyl)ethanone Condensation Condensation (EtOH, H+) Ketone->Condensation Amine Primary Amine Amine->Condensation Schiff_Base Schiff Base Condensation->Schiff_Base Complexation Complexation Schiff_Base->Complexation Metal_Salt Metal Salt (e.g., CuCl2, NiCl2) Metal_Salt->Complexation Metal_Complex Schiff Base Metal Complex Complexation->Metal_Complex Antimicrobial Potential Antimicrobial Activity Metal_Complex->Antimicrobial

Figure 3: Pathway to Schiff bases and their metal complexes.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis via Friedel-Crafts acylation and the reactivity of its ketone functional group provide a straightforward entry into a wide range of molecular scaffolds. The potential to synthesize biologically active compounds such as chalcones, pyrazoles, and Schiff bases highlights its significance for researchers in medicinal chemistry and drug discovery. The experimental protocols provided herein serve as a foundation for the exploration of new derivatives and their potential applications. Further research into the biological activities of compounds derived from this starting material is warranted and holds promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(5-chloro-2-methylphenyl)ethanone (CAS No. 58966-35-1). It includes a summary of its physicochemical properties, toxicological data, and detailed experimental protocols for its synthesis and key reactions. This document is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use of this compound in a research and development setting.

Compound Identification and Properties

This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetyl group, makes it a valuable precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 58966-35-1[1][2][3][4]
Molecular Formula C₉H₉ClO[1][3][4]
Molecular Weight 168.62 g/mol [1][2][3][4]
Physical Form Liquid[2]
Melting Point 55-57 °C[2]
Storage Temperature Room Temperature[2]

Safety and Toxicology

The toxicological properties of this compound have not been exhaustively studied. However, based on available Safety Data Sheets (SDS) and data for structurally related compounds, it should be handled with care as a potentially hazardous substance.

Table 2: GHS Hazard Classification

Hazard ClassHazard StatementSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][4]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][4]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1][2][4]

Quantitative Toxicity Data:

Specific LD50 (oral, dermal) and LC50 (inhalation) data for this compound are not available in the public domain. For risk assessment, it is prudent to refer to data for analogous compounds. For example, the oral LD50 for 4'-methylacetophenone in rats is 1400 mg/kg.[5] Given the presence of a chlorine atom, this compound should be treated with at least a similar level of caution.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator should be used.[6]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and key reactions of this compound. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 4-Chlorotoluene 4-Chlorotoluene ReactionVessel Anhydrous Dichloromethane 0 °C to Room Temperature 4-Chlorotoluene->ReactionVessel AcetylChloride Acetyl Chloride AcetylChloride->ReactionVessel AlCl3 Aluminum Chloride (Catalyst) AlCl3->ReactionVessel TargetMolecule This compound ReactionVessel->TargetMolecule HCl HCl (byproduct) ReactionVessel->HCl

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.055 mol, 7.3 g). Carefully add 50 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of acetyl chloride (0.055 mol, 4.3 g, 3.9 mL) in 15 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 15 minutes, maintaining the temperature below 10 °C. Following this, add a solution of 4-chlorotoluene (0.050 mol, 6.3 g, 5.7 mL) in 15 mL of anhydrous dichloromethane dropwise over 30 minutes.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with 2 x 30 mL of dichloromethane. Combine the organic layers.[7]

  • Purification: Wash the combined organic layers with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Oxidation to 5-Chloro-2-methylbenzoic Acid (Haloform Reaction)

The acetyl group of this compound can be oxidized to a carboxylic acid via the haloform reaction.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products StartMaterial This compound ReactionVessel Aqueous Solution Room Temperature StartMaterial->ReactionVessel Reagent Sodium Hypochlorite (NaOCl) Sodium Hydroxide (NaOH) Reagent->ReactionVessel TargetAcid 5-Chloro-2-methylbenzoic Acid ReactionVessel->TargetAcid Chloroform Chloroform (CHCl3) ReactionVessel->Chloroform

Caption: Oxidation via the Haloform Reaction.

Experimental Protocol:

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (0.02 mol, 3.37 g) in 50 mL of a 1:1 mixture of ethanol and water.

  • Reagent Addition: While stirring vigorously, slowly add a solution of sodium hypochlorite (household bleach, ~5.25%, ensure an excess of at least 3 equivalents of NaOCl) to the reaction mixture. Add 10% aqueous sodium hydroxide solution dropwise until the solution remains basic.

  • Reaction: Continue stirring at room temperature for 1-2 hours. The reaction can be gently warmed to 40-50 °C to ensure completion. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully add a saturated solution of sodium bisulfite to quench any excess hypochlorite. Acidify the mixture to a pH of ~2 with concentrated hydrochloric acid.

  • Purification: The precipitated 5-chloro-2-methylbenzoic acid can be collected by vacuum filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water).

Nucleophilic Aromatic Substitution

The chloro substituent on the aromatic ring can be displaced by various nucleophiles. A representative example is the reaction with sodium methoxide to yield 1-(5-methoxy-2-methylphenyl)ethanone.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products StartMaterial This compound ReactionVessel Methanol (Solvent) Reflux StartMaterial->ReactionVessel Nucleophile Sodium Methoxide (NaOMe) Nucleophile->ReactionVessel SubstitutedProduct 1-(5-Methoxy-2-methylphenyl)ethanone ReactionVessel->SubstitutedProduct Byproduct Sodium Chloride (NaCl) ReactionVessel->Byproduct

Caption: Nucleophilic Aromatic Substitution with Sodium Methoxide.

Experimental Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (0.03 mol, 1.62 g). Add 30 mL of anhydrous methanol and stir until the sodium methoxide is dissolved.

  • Addition of Substrate: Add this compound (0.025 mol, 4.22 g) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add 50 mL of water and extract with 3 x 30 mL of diethyl ether.

  • Purification: Combine the organic layers and wash with 2 x 30 mL of water and 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling due to its potential hazards. This guide provides essential safety information, physical and chemical properties, and detailed experimental protocols to support its safe and effective use in a laboratory setting. Researchers should always consult the most recent Safety Data Sheet and perform a thorough risk assessment before commencing any experimental work with this compound.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation of 4-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis used to introduce an acyl group onto an aromatic ring.[1][2] This process is critical for the synthesis of aryl ketones, which serve as key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting material, which effectively prevents polysubstitution.[5]

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of 4-chlorotoluene using acetyl chloride. This reaction yields 2-chloro-5-methylacetophenone, a valuable precursor for various biologically active molecules. The protocol outlines the necessary reagents, step-by-step procedures, work-up, and purification, along with critical safety information.

Reaction Mechanism Overview

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst (AlCl₃) abstracts the chloride from acetyl chloride to generate a resonance-stabilized acylium ion.[1] The electron-rich π-system of the 4-chlorotoluene ring then attacks this electrophile. Due to the directing effects of the substituents—the methyl group being an activating ortho-, para-director and the chloro group being a deactivating ortho-, para-director—the substitution occurs predominantly at the position ortho to the methyl group and meta to the chloro group. A subsequent deprotonation of the intermediate arenium ion re-establishes aromaticity and regenerates the catalyst, yielding the final ketone product.[1]

Experimental Protocol: Synthesis of 2-Chloro-5-methylacetophenone

Materials and Reagents
Reagent/MaterialGradeSupplier
4-ChlorotolueneReagent Grade, ≥98%Sigma-Aldrich
Acetyl ChlorideReagentPlus®, ≥99%Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Chemical
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Sol.Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Chemical
Crushed IceLab Prepared
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping/Addition funnel (125 mL)

  • Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Beaker (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It can cause severe burns. Handle with extreme care in a fume hood, avoiding any contact with moisture or skin.[6]

  • Acetyl Chloride: Corrosive, flammable, and reacts with water to produce HCl. It is a lachrymator and can cause severe burns. All manipulations must be performed in a well-ventilated fume hood.[6]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

Procedure

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) to strictly exclude moisture.[3][4]

    • Place the flask in an ice/water bath on a magnetic stirrer.

  • Catalyst Suspension:

    • In a fume hood, carefully weigh 7.3 g (0.055 mol, 1.1 equiv) of anhydrous aluminum chloride and add it to the reaction flask.

    • Add 50 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension. Begin stirring.[6]

  • Addition of Acetyl Chloride:

    • Measure 4.3 g (3.9 mL, 0.055 mol, 1.1 equiv) of acetyl chloride and dissolve it in 10 mL of anhydrous DCM.

    • Transfer this solution to the addition funnel.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the internal reaction temperature between 0-5 °C.[6]

  • Addition of 4-Chlorotoluene:

    • Following the complete addition of acetyl chloride, dissolve 6.3 g (5.8 mL, 0.050 mol, 1.0 equiv) of 4-chlorotoluene in 10 mL of anhydrous DCM.

    • Use the same addition funnel to add the 4-chlorotoluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.[3]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.[3]

  • Work-up and Quenching:

    • Prepare a 500 mL beaker containing approximately 50 g of crushed ice and 25 mL of concentrated hydrochloric acid.

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Very slowly and carefully, pour the reaction mixture from the flask into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[6][7]

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Rinse the beaker with a small amount of DCM and add it to the separatory funnel.

  • Extraction and Neutralization:

    • Shake the separatory funnel, venting frequently. Allow the layers to separate and collect the bottom organic layer.

    • Extract the remaining aqueous layer with an additional 25 mL of DCM.

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid).

      • 50 mL of water.

      • 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[8]

  • Solvent Removal and Purification:

    • Concentrate the filtered solution using a rotary evaporator to remove the dichloromethane.

    • The crude product, 2-chloro-5-methylacetophenone, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

ParameterValueMoles (mol)Equivalents
4-Chlorotoluene6.3 g (5.8 mL)0.0501.0
Acetyl Chloride4.3 g (3.9 mL)0.0551.1
Aluminum Chloride7.3 g0.0551.1
Dichloromethane70 mL (total)--
Expected Yield 70-85%--
Product Molecular Weight 168.62 g/mol --

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the Friedel-Crafts acylation of 4-chlorotoluene.

Friedel_Crafts_Acylation_Workflow Workflow for Friedel-Crafts Acylation of 4-Chlorotoluene cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Isolation & Purification setup_1 Assemble dry glassware under N2/Ar setup_2 Add AlCl₃ and anhydrous DCM to flask setup_1->setup_2 setup_3 Cool flask to 0-5 °C in ice bath setup_2->setup_3 reaction_1 Dropwise addition of Acetyl Chloride in DCM setup_3->reaction_1 reaction_2 Dropwise addition of 4-Chlorotoluene in DCM reaction_1->reaction_2 reaction_3 Stir at room temperature for 1-2 hours reaction_2->reaction_3 workup_1 Quench: Pour mixture into ice and concentrated HCl reaction_3->workup_1 workup_2 Separate organic layer workup_1->workup_2 workup_3 Wash with NaHCO₃, H₂O, and Brine workup_2->workup_3 workup_4 Dry organic layer with Na₂SO₄ workup_3->workup_4 purify_1 Filter to remove drying agent workup_4->purify_1 purify_2 Remove solvent via rotary evaporation purify_1->purify_2 purify_3 Purify crude product (Vacuum Distillation/Chromatography) purify_2->purify_3 final_product Final Product: 2-Chloro-5-methylacetophenone purify_3->final_product

Caption: Experimental workflow for the synthesis of 2-chloro-5-methylacetophenone.

References

Application Note: Synthesis of 1-(5-Chloro-2-methylphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Chloro-2-methylphenyl)ethanone, a chlorinated and alkylated aromatic ketone, is a crucial intermediate in the fields of organic and medicinal chemistry.[1] With the molecular formula C₉H₉ClO, its structure is a valuable scaffold for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1] The compound's reactivity, stemming from its carbonyl group and substituted benzene ring, allows for various chemical transformations.[1] The most prevalent and fundamental method for its preparation is the Friedel-Crafts acylation of 4-chlorotoluene.[1][2] This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride, and a strong Lewis acid catalyst, typically aluminum trichloride, to introduce an acetyl group onto the aromatic ring.[1][3][4]

Experimental Protocol

This protocol details the synthesis of this compound from 4-chlorotoluene and acetyl chloride.

1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-ChlorotolueneReagentSigma-AldrichStarting material
Acetyl ChlorideAnhydrous, ≥99%Sigma-AldrichAcylating agent
Aluminum Chloride (AlCl₃)Anhydrous, powderSigma-AldrichLewis acid catalyst
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Hydrochloric Acid (HCl)37% (concentrated)Fisher ScientificFor quenching
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prepFor neutralization
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent
Deionized WaterN/AIn-house
Crushed IceN/AIn-house

2. Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

3. Reaction Procedure

  • Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is oven-dried to maintain anhydrous conditions.[1] Place the flask in an ice bath on a magnetic stirrer.

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (200 mL) and anhydrous aluminum chloride (1.1 eq). Stir the mixture to form a suspension.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 eq) to the suspension via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.[4][5]

  • Addition of 4-Chlorotoluene: Add a solution of 4-chlorotoluene (1.0 eq) in anhydrous dichloromethane (50 mL) dropwise to the reaction mixture over 30-45 minutes. Control the addition rate to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a beaker of crushed ice and concentrated HCl (100 mL). Caution: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane (50 mL portions).

  • Washing: Combine all organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure this compound.

Data Summary

The following table summarizes the key properties of the target compound.

PropertyValueReference
Molecular FormulaC₉H₉ClO[1]
Molecular Weight168.62 g/mol [1]
CAS Number58966-35-1[1]
AppearanceLiquid or Off-white crystalline solid
Melting Point55-57 °C
IUPAC NameThis compound

Visualized Workflow and Signaling Pathway

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich 4-chlorotoluene ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcCl Acetyl Chloride Complex [Acyl Chloride-AlCl₃ Complex] AcCl->Complex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Arenium Arenium Ion Intermediate (Resonance Stabilized) Chlorotoluene 4-Chlorotoluene Chlorotoluene->Arenium + Acylium Ion Product This compound Arenium->Product + [AlCl₄]⁻ AlCl3_2 AlCl₃ (Regenerated) Product->AlCl3_2 (after workup) HCl HCl Product->HCl (after workup)

Caption: Friedel-Crafts acylation mechanism.

Experimental Workflow Diagram

The following diagram outlines the step-by-step laboratory procedure for the synthesis.

G start Start: Dry Glassware reagents Charge Flask with DCM and AlCl₃ start->reagents cool1 Cool to 0-5 °C (Ice Bath) reagents->cool1 add_acyl Add Acetyl Chloride Dropwise (<10 °C) cool1->add_acyl add_toluene Add 4-Chlorotoluene in DCM Dropwise (<10 °C) add_acyl->add_toluene react Stir at Room Temp (2-4 hours) add_toluene->react cool2 Cool to 0-5 °C react->cool2 quench Quench with Ice and HCl cool2->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with DCM (2x) separate->extract wash Wash Combined Organics (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for synthesis.

Safety and Handling

This compound is intended for research use only.[1] Users should consult the Safety Data Sheet (SDS) before handling. The GHS hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The quenching step is particularly hazardous due to its exothermic nature and the release of HCl gas.

References

Application Note: High-Purity Isolation of 1-(5-Chloro-2-methylphenyl)ethanone via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and pharmaceutical manufacturing.

Abstract

This application note details a robust and efficient protocol for the purification of 1-(5-Chloro-2-methylphenyl)ethanone, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presented method utilizes silica gel column chromatography with a non-polar stationary phase and a gradient elution of ethyl acetate in hexane as the mobile phase. This protocol provides a systematic approach, from initial solvent system selection using Thin-Layer Chromatography (TLC) to the final isolation of the target compound with high purity. All quantitative data and procedural steps are presented to enable easy replication and adaptation in a laboratory setting.

Introduction

This compound (CAS: 58966-35-1) is a substituted aromatic ketone that serves as a critical intermediate in organic synthesis.[1] It is commonly prepared via the Friedel-Crafts acylation of 4-chlorotoluene.[1][2] Following synthesis, the crude product often contains unreacted starting materials, isomers, and other byproducts, necessitating an effective purification strategy. Column chromatography is a widely adopted and highly effective technique for the isolation of such synthetic intermediates.[1][3] This document provides a detailed protocol for the purification of this compound using flash column chromatography, a technique that offers rapid and high-resolution separations.

Principle of the Method

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. In this application, silica gel, a polar adsorbent, is used as the stationary phase. A mobile phase, or eluent, consisting of a mixture of hexane and ethyl acetate is passed through the column. Non-polar compounds have a lower affinity for the polar silica gel and travel through the column more quickly, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column, allowing for the effective separation of the target compound from impurities.

Experimental Protocol

This protocol is divided into three main stages: preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal eluent composition, preparation and execution of the column chromatography, and analysis of the collected fractions.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Silica gel 60 F254 TLC plates[4]

  • Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

  • Flash chromatography system (automated or manual)

  • Glass column (appropriate size for the sample amount)

  • Fraction collector

  • Rotary evaporator

  • TLC tank and capillaries

  • UV lamp (254 nm)

  • NMR Spectrometer

  • Glass vials for fractions

Stage 1: TLC for Solvent System Selection

The key to a successful column chromatography separation is the selection of an appropriate solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.15-0.35 for the target compound, ensuring good separation from impurities.[5]

Procedure:

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Place the TLC plate in a developing tank containing one of the prepared eluent systems.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under a UV lamp (254 nm). The target compound, this compound, should be UV active.

  • Calculate the Rf value for the target compound and any impurities in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that provides the best separation and an Rf value for the target compound within the optimal range of 0.15-0.35.[5]

Stage 2: Column Chromatography Procedure

Column Packing (Slurry Method):

  • Secure a glass column vertically.

  • Prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

Sample Loading:

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approx. 1-2 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the dry-loading method.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin the elution process. For this application, a gradient elution is recommended. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the concentration of ethyl acetate.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.

Stage 3: Analysis of Fractions
  • Monitor the composition of the collected fractions by TLC. Spot every few fractions on a single TLC plate and develop it using the solvent system that gave good separation.

  • Combine the fractions that contain the pure target compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Determine the final yield and assess the purity using techniques such as ¹H NMR and ¹³C NMR spectroscopy.[1]

Results and Data Presentation

The following tables present hypothetical but representative data for the purification process.

Table 1: TLC Solvent System Optimization

This table shows the effect of eluent composition on the retention factor (Rf) of the target compound and a common impurity.

Eluent System (Hexane:Ethyl Acetate)Target Compound RfImpurity A RfSeparation (ΔRf)Assessment
95:50.120.200.08Too slow, poor separation
90:100.250.400.15Optimal for separation
85:150.380.550.17Too fast for good resolution
80:200.500.680.18Elutes too quickly

Table 2: Column Chromatography Parameters and Results

This table summarizes the conditions and outcomes of the flash chromatography purification.

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Column Dimensions 40 mm x 200 mm
Crude Sample Weight 5.0 g
Mobile Phase Gradient 2% to 20% Ethyl Acetate in Hexane
Flow Rate 40 mL/min
Fraction Volume 20 mL
Mass of Purified Product 4.3 g
Yield 86%
Purity (by ¹H NMR) >98%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow Crude Crude 1-(5-Chloro-2- methylphenyl)ethanone TLC TLC Analysis for Solvent System Selection Crude->TLC Optimize Eluent SampleLoad Sample Loading (Dry Loading) Crude->SampleLoad ColumnPrep Column Preparation (Slurry Packing) TLC->ColumnPrep Determines Starting Eluent ColumnPrep->SampleLoad Elution Gradient Elution (Hexane:EtOAc) SampleLoad->Elution Collection Fraction Collection Elution->Collection FractionAnalysis Fraction Analysis by TLC Collection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product (>98%) Evaporation->PureProduct Analysis Final Purity Analysis (e.g., NMR) PureProduct->Analysis

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the target compound and impurities elute together, the solvent polarity gradient may be too steep. Try a shallower gradient. Also, ensure the column is not overloaded with the crude sample.

  • Compound "Streaking" on TLC: This can be caused by an overly concentrated sample spot or a highly acidic/basic compound. Try diluting the sample before spotting.

  • Cracked or Channeled Column Bed: This leads to poor separation. Ensure the silica slurry is well-deaerated and packed evenly. Dry loading the sample can also help prevent bed disturbance.

  • Low Yield: Check all fractions by TLC to ensure none containing the product were discarded. Inefficient extraction from the crude reaction mixture prior to chromatography can also be a cause.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound from a crude synthetic mixture. By employing a systematic approach starting with TLC-based solvent selection and followed by gradient flash column chromatography, the target compound can be isolated in high yield and purity. This method is scalable and can be readily adapted for the purification of analogous aromatic ketones, making it a valuable procedure for researchers in synthetic and medicinal chemistry.

References

Synthesis of 5-chloro-2-methylbenzoic acid from 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-chloro-2-methylbenzoic acid from 1-(5-chloro-2-methylphenyl)ethanone via the haloform reaction. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product. Additionally, this document includes safety precautions, characterization data, and a visual representation of the experimental workflow.

Introduction

The conversion of methyl ketones to carboxylic acids is a fundamental transformation in organic synthesis. The haloform reaction provides a reliable and efficient method for this conversion, particularly for aryl methyl ketones.[1] In this application note, we detail the synthesis of 5-chloro-2-methylbenzoic acid, a valuable building block in medicinal chemistry, from its corresponding acetophenone derivative, this compound. The reaction proceeds through the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by the cleavage of the resulting trihalomethyl group.[2]

Chemical Reaction

Figure 1: Overall reaction for the synthesis of 5-chloro-2-methylbenzoic acid.

Data Presentation

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound58966-35-1C₉H₉ClO168.6255-57
5-Chloro-2-methylbenzoic acid7499-06-1C₈H₇ClO₂170.59168-173

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1-(5-Chloro-2- methylphenyl)ethanone reaction_step Stir at room temperature start->reaction_step Dissolve in solvent reagents Sodium Hypochlorite (NaOCl) Sodium Hydroxide (NaOH) Dioxane/Water reagents->reaction_step quench Quench with Na₂SO₃ reaction_step->quench After 2h acidify Acidify with HCl (conc.) quench->acidify precipitate Precipitate Formation acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold water filter->wash dry Dry in vacuum oven wash->dry product 5-Chloro-2-methylbenzoic acid dry->product

Caption: Experimental workflow for the synthesis of 5-chloro-2-methylbenzoic acid.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Sodium hypochlorite solution (commercial bleach, ~5-6% NaOCl)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • pH paper

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.6 mmol) of this compound in 50 mL of dioxane.

  • Addition of Reagents: To the stirred solution, add 100 mL of commercial sodium hypochlorite solution. Then, add a solution of 2.4 g (60 mmol) of sodium hydroxide in 20 mL of water.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture in an ice bath.

    • To quench the excess sodium hypochlorite, add a saturated aqueous solution of sodium sulfite dropwise until a test with starch-iodide paper is negative.

    • Carefully acidify the cold solution to pH 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 5-chloro-2-methylbenzoic acid will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of cold deionized water (2 x 25 mL).

    • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

    • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization:

    • Determine the melting point of the dried product. The literature melting point is 168-173 °C.[3]

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of the product.

    • Calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dioxane is flammable and a suspected carcinogen. Handle with care.

  • The reaction is exothermic. Control the addition of reagents to avoid an uncontrolled temperature increase.

  • Chloroform is a byproduct of this reaction and is a suspected carcinogen. Handle the reaction mixture and waste appropriately.

Signaling Pathway/Reaction Mechanism

haloform_mechanism cluster_halogenation Step 1: Halogenation cluster_cleavage Step 2: Nucleophilic Acyl Substitution & Cleavage cluster_acidbase Step 3: Acid-Base Reaction ketone 1-(5-Chloro-2- methylphenyl)ethanone enolate Enolate Intermediate ketone->enolate OH⁻ trihalo Trichloromethyl Ketone enolate->trihalo 3 Cl⁺ (from NaOCl) tetrahedral Tetrahedral Intermediate trihalo->tetrahedral OH⁻ attack trihalo->tetrahedral cleavage C-C Bond Cleavage tetrahedral->cleavage carboxylate Sodium 5-chloro-2- methylbenzoate cleavage->carboxylate chloroform Chloroform (CHCl₃) cleavage->chloroform Proton Transfer acidification Acidification (H⁺) carboxylate->acidification product 5-Chloro-2- methylbenzoic acid acidification->product

Caption: Mechanism of the haloform reaction for the synthesis of 5-chloro-2-methylbenzoic acid.

The reaction proceeds in three main stages. First, under basic conditions, the methyl group of the ketone is exhaustively chlorinated by sodium hypochlorite to form a trichloromethyl ketone intermediate. This is followed by a nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and the formation of sodium 5-chloro-2-methylbenzoate and the trichloromethanide anion. Finally, a proton transfer results in the formation of chloroform, and subsequent acidification of the carboxylate salt yields the final product, 5-chloro-2-methylbenzoic acid.

References

Application Notes and Protocols: Reduction of 1-(5-Chloro-2-methylphenyl)ethanone to 1-(5-chloro-2-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the reduction of the ketone 1-(5-Chloro-2-methylphenyl)ethanone to the secondary alcohol 1-(5-chloro-2-methylphenyl)ethanol using sodium borohydride. This transformation is a fundamental process in organic synthesis, particularly in the development of pharmaceutical intermediates. Included are comprehensive experimental procedures, characterization data, and a visual representation of the experimental workflow.

Introduction

The reduction of ketones to secondary alcohols is a pivotal reaction in organic chemistry. 1-(5-chloro-2-methylphenyl)ethanol is a valuable intermediate in the synthesis of various biologically active molecules. The use of sodium borohydride (NaBH₄) as a reducing agent offers a mild, selective, and safe method for this conversion, suitable for a wide range of substrates. This protocol outlines the procedure for this specific reduction, including reaction setup, workup, and characterization of the product.

Physicochemical Properties

A summary of the physical and chemical properties of the starting material and the product is provided below.

PropertyThis compound (Starting Material)1-(5-chloro-2-methylphenyl)ethanol (Product)
Molecular Formula C₉H₉ClOC₉H₁₁ClO
Molecular Weight 168.62 g/mol 170.63 g/mol
Appearance Off-white to yellow crystalline solidColorless to light-yellow oil or low-melting solid
Boiling Point Not readily availableNot readily available
Melting Point Not readily availableNot readily available

Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material and the expected data for the product based on analogous compounds.

3.1. This compound (Starting Material)

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.6s3H-COCH₃
~2.4s3HAr-CH₃
~7.1-7.6m3HAr-H
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
~200C=O
~140, 135, 132, 130, 128, 126Ar-C
~30-COCH₃
~21Ar-CH₃
IR (KBr) Wavenumber (cm⁻¹) Assignment
~1680C=O stretch
~2900-3000C-H stretch
~1600, 1470C=C stretch (aromatic)
~800C-Cl stretch

3.2. 1-(5-chloro-2-methylphenyl)ethanol (Product)

¹H NMR (CDCl₃) Expected Chemical Shift (δ) ppm Multiplicity Integration Assignment
~1.5d3H-CH(OH)CH₃
~1.9 (broad)s1H-OH
~2.3s3HAr-CH₃
~5.0q1H-CH(OH)CH₃
~7.0-7.4m3HAr-H
¹³C NMR (CDCl₃) Expected Chemical Shift (δ) ppm Assignment
~144, 134, 130, 128, 127, 125Ar-C
~70-CH(OH)
~25-CH(OH)CH₃
~19Ar-CH₃
IR (Liquid Film) Expected Wavenumber (cm⁻¹) Assignment
~3350 (broad)O-H stretch
~2900-3000C-H stretch
~1600, 1480C=C stretch (aromatic)
~1080C-O stretch
~810C-Cl stretch

Experimental Protocol

4.1. Materials and Reagents

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

4.2. Procedure

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol.

    • Stir the solution at room temperature until the solid is completely dissolved.

    • Cool the flask in an ice bath to 0-5 °C.

  • Reduction:

    • While stirring, slowly add 0.25 g of sodium borohydride to the cooled solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved; perform this step in a well-ventilated fume hood.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

    • The reaction is complete when the starting ketone spot is no longer visible by UV light.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 10 mL of 1 M HCl to neutralize the excess sodium borohydride. Continue stirring for 10 minutes.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add 20 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts in a separatory funnel and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 1-(5-chloro-2-methylphenyl)ethanol. A typical yield for this type of reaction is in the range of 85-95%.

Diagrams

experimental_workflow Experimental Workflow for the Reduction of this compound start Dissolve Ketone in Methanol cool Cool to 0-5 °C in Ice Bath start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 stir Stir for 1 hour at 0-5 °C add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1 M HCl monitor->quench evaporate Remove Methanol (Rotovap) quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry with Sodium Sulfate extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify by Column Chromatography concentrate->purify product 1-(5-chloro-2-methylphenyl)ethanol purify->product

Caption: Workflow for the reduction of this compound.

logical_relationship Reaction Scheme and Key Transformations ketone This compound (Ketone) alcohol 1-(5-chloro-2-methylphenyl)ethanol (Secondary Alcohol) ketone->alcohol Reduction reducing_agent Sodium Borohydride (NaBH₄) in Methanol reducing_agent->alcohol workup Aqueous Work-up & Purification alcohol->workup

Caption: Key transformations in the synthesis of 1-(5-chloro-2-methylphenyl)ethanol.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and in a well-ventilated area.

  • Perform the reaction and quenching steps in a fume hood.

  • Avoid inhalation of dust from sodium borohydride.

  • Methanol and ethyl acetate are flammable liquids; keep away from ignition sources.

  • Handle hydrochloric acid with care as it is corrosive.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 1-(5-chloro-2-methylphenyl)ethanol from this compound. The use of sodium borohydride ensures a high yield and purity of the desired secondary alcohol, which is a key intermediate for further synthetic applications in drug discovery and development. The provided spectroscopic data will aid in the characterization and confirmation of the product.

Application Notes: Synthesis of N-Substituted Derivatives from 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Chloro-2-methylphenyl)ethanone is a versatile chemical intermediate widely utilized in the fields of organic synthesis and pharmaceutical research.[1] Its structure, featuring a reactive carbonyl group and a substituted phenyl ring with chloro and methyl groups, makes it a valuable precursor for the development of complex, biologically active molecules.[1][2] The synthesis of N-substituted derivatives from this starting material is a key step in the creation of novel compounds for drug discovery programs, enabling the exploration of structure-activity relationships. This document outlines two primary synthetic strategies for preparing these derivatives: Reductive Amination at the carbonyl group and Buchwald-Hartwig Amination at the chlorinated carbon.

Synthetic Strategies and Applications

The preparation of N-substituted derivatives from this compound can be strategically approached via two distinct and highly effective methods, depending on the desired final structure.

  • Reductive Amination: This method converts the ketone functional group into a secondary or tertiary amine through an imine intermediate.[3][4] It is one of the most common and efficient methods for forming C-N bonds and is widely used in medicinal chemistry for its reliability and broad substrate scope.[5] This one-pot reaction is favored for its operational simplicity and the use of milder reducing agents.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing C-N bonds by coupling an amine with an aryl halide.[6][7] This method targets the C-Cl bond on the aromatic ring, leaving the ketone moiety intact for subsequent transformations. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions.[6][8][9]

The choice between these methods allows researchers to selectively functionalize either the carbonyl group or the aromatic ring, providing access to a diverse library of compounds for screening and development.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for the synthesis of N-substituted derivatives, based on established protocols for analogous compounds.

Table 1: Reductive Amination with Various Amines

Amine Reducing Agent Solvent Temperature (°C) Time (h) Typical Yield (%)
Aniline Sodium Triacetoxyborohydride 1,2-Dichloroethane Room Temp 3-8 85-95
Benzylamine Sodium Cyanoborohydride Methanol Room Temp 2-6 90-98
Morpholine Sodium Triacetoxyborohydride Dichloromethane Room Temp 4-12 88-96

| n-Butylamine | α-picoline-borane | Methanol | Room Temp | 5-10 | 80-90 |

Table 2: Buchwald-Hartwig Amination with Various Amines

Amine Palladium Source (mol%) Ligand (mol%) Base Solvent Temperature (°C) Typical Yield (%)
Aniline Pd(OAc)₂ (2) XPhos (4) Cs₂CO₃ Toluene 100-110 85-95
Morpholine Pd₂(dba)₃ (1) BINAP (1.5) NaOt-Bu Dioxane 90-100 90-98
Benzylamine Pd(OAc)₂ (2) JohnPhos (4) K₃PO₄ Toluene 100 80-92

| Primary Alkylamines | Pd(OAc)₂ (1-2) | BrettPhos (2-4) | LiHMDS | THF | Room Temp - 65 | 75-90 |

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the one-pot synthesis of an N-substituted amine from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Selected amine (primary or secondary)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (optional, for NaBH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in the appropriate anhydrous solvent (e.g., DCE).

  • Add the selected amine (1.1 - 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.[3]

  • Slowly add the reducing agent, Sodium Triacetoxyborohydride (1.5 eq), in portions. If using Sodium Cyanoborohydride, the pH should be adjusted to 6-7 with acetic acid before adding the reducing agent (1.5 eq).[10]

  • Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed synthesis of an N-arylated or N-alkylated derivative.

Materials:

  • This compound

  • Selected amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

  • Standard Schlenk line glassware for air-sensitive reactions

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%) under an inert atmosphere.

  • Add the base (e.g., NaOt-Bu, 1.4 eq).

  • Add this compound (1.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Add the amine (1.2 eq) to the mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.

Visualizations

G start Start: Add Ketone (1.0 eq) to Flask add_solvent Dissolve in Anhydrous Solvent start->add_solvent add_amine Add Amine (1.1 - 1.5 eq) add_solvent->add_amine imine_formation Stir for 1-2h (Imine Formation) add_amine->imine_formation add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq) imine_formation->add_reductant monitor Monitor by TLC add_reductant->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end_node Final Product: N-Substituted Derivative purify->end_node

Caption: Experimental workflow for the Reductive Amination protocol.

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)Lₙ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amide_complex Ar-Pd(II)(NR₂)Lₙ amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product arx Ar-X arx->oxidative_addition r2nh R₂NH + Base r2nh->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig Amination reaction.

G start Desired Product Structure? q1 Is the Nitrogen attached to the ethyl group (from the ketone)? start->q1 Yes q2 Is the Nitrogen attached directly to the aromatic ring? start->q2 No method1 Choose Method: Reductive Amination q1->method1 method2 Choose Method: Buchwald-Hartwig Amination q2->method2

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing 1-(5-Chloro-2-methylphenyl)ethanone as a key starting material. The protocols are intended for use by trained organic chemists in a laboratory setting.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its reactive acetyl group and substituted phenyl ring allow for diverse chemical transformations, leading to compounds with potential applications in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols for the synthesis of pyrazoles, quinoxalines, benzodiazepines, and chalcones, which can serve as precursors for other heterocyclic systems.

Characterization of Starting Material: this compound

ParameterData
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 55-57 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.64 (d, J = 2.4 Hz, 1H), 7.31 (dd, J = 8.4, 2.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 2.58 (s, 3H), 2.49 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 200.2, 138.8, 135.2, 132.4, 131.8, 130.9, 127.1, 29.8, 21.2

I. Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a fundamental method for the synthesis of pyrazoles. In this protocol, a chalcone derived from this compound is reacted with hydrazine hydrate to yield a pyrazole derivative.

Reaction Scheme: Pyrazole Synthesis

G Chalcone 1-(5-Chloro-2-methylphenyl)-3-aryl-2-propen-1-one Pyrazole 3-(5-Chloro-2-methylphenyl)-5-aryl-1H-pyrazole Chalcone->Pyrazole Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Pyrazole

Caption: General synthesis of pyrazoles from chalcones.

Experimental Protocol: Synthesis of 3-(5-Chloro-2-methylphenyl)-5-phenyl-1H-pyrazole
  • Chalcone Synthesis: First, the chalcone intermediate is synthesized via a Claisen-Schmidt condensation (see Section IV for a general protocol). For this specific pyrazole, (E)-1-(5-chloro-2-methylphenyl)-3-phenylprop-2-en-1-one is required.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-1-(5-chloro-2-methylphenyl)-3-phenylprop-2-en-1-one (1.0 eq) in absolute ethanol (30 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.

Quantitative Data (Representative)
ProductReactantsSolventReaction TimeYield (%)
3-(5-Chloro-2-methylphenyl)-5-phenyl-1H-pyrazole(E)-1-(5-chloro-2-methylphenyl)-3-phenylprop-2-en-1-one, Hydrazine HydrateEthanol5 h85

II. Synthesis of Quinoxalines

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. An α-haloketone, such as one derived from this compound, can serve as a precursor to the 1,2-dicarbonyl functionality in situ.

Reaction Scheme: Quinoxaline Synthesis

G AlphaHaloKetone 2-Bromo-1-(5-chloro-2-methylphenyl)ethanone Quinoxaline 2-(5-Chloro-2-methylphenyl)quinoxaline AlphaHaloKetone->Quinoxaline Ethanol, Reflux oPDA o-Phenylenediamine oPDA->Quinoxaline

Caption: General synthesis of quinoxalines.

Experimental Protocol: Synthesis of 2-(5-Chloro-2-methylphenyl)quinoxaline
  • α-Bromination of Ketone: First, prepare 2-bromo-1-(5-chloro-2-methylphenyl)ethanone by reacting this compound with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or by direct bromination with Br₂ in a suitable solvent.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (40 mL).

  • Addition of α-Haloketone: To this solution, add a solution of 2-bromo-1-(5-chloro-2-methylphenyl)ethanone (1.0 eq) in ethanol (10 mL) dropwise at room temperature with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. A precipitate may form during the reaction.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Filter the solid product, wash with a small amount of cold ethanol, and then with water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.

Quantitative Data (Representative)
ProductReactantsSolventReaction TimeYield (%)
2-(5-Chloro-2-methylphenyl)quinoxaline2-Bromo-1-(5-chloro-2-methylphenyl)ethanone, o-PhenylenediamineEthanol3.5 h90

III. Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines can be synthesized by the condensation of an o-phenylenediamine with two equivalents of a ketone.[1] This reaction is often catalyzed by an acid.

Reaction Scheme: Benzodiazepine Synthesis

G Ketone This compound Benzodiazepine 2-(5-Chloro-2-methylphenyl)-4-methyl-3H-1,5-benzodiazepine Ketone->Benzodiazepine Catalyst, Solvent, Heat oPDA o-Phenylenediamine oPDA->Benzodiazepine

Caption: General synthesis of 1,5-benzodiazepines.

Experimental Protocol: Synthesis of 2-(5-Chloro-2-methylphenyl)-4-methyl-3H-1,5-benzodiazepine
  • Reaction Setup: In a round-bottom flask, place o-phenylenediamine (1.0 eq), this compound (2.2 eq), and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a solid acid catalyst (e.g., montmorillonite K10).[2][3]

  • Solvent: Add a suitable solvent such as acetonitrile or perform the reaction under solvent-free conditions.[2]

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C) for 1-3 hours. Monitor the reaction by TLC.[2]

  • Work-up: After completion, if a solvent was used, remove it under reduced pressure. If no solvent was used, proceed to the next step.

  • Isolation: Add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (Representative)
ProductReactantsCatalystSolventReaction TimeYield (%)
2-(5-Chloro-2-methylphenyl)-4-methyl-3H-1,5-benzodiazepineThis compound, o-PhenylenediamineH-MCM-22Acetonitrile2 h85

IV. Synthesis of Chalcones (Claisen-Schmidt Condensation)

Chalcones are α,β-unsaturated ketones that are valuable intermediates for the synthesis of various heterocyclic compounds like pyrazoles, pyrimidines, and flavonoids. They are typically prepared by the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base.[4][5]

Reaction Scheme: Chalcone Synthesis

G Ketone This compound Chalcone (E)-1-(5-Chloro-2-methylphenyl)-3-arylprop-2-en-1-one Ketone->Chalcone NaOH, Ethanol, rt Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Chalcone

Caption: General synthesis of chalcones.

Experimental Protocol: Synthesis of (E)-1-(5-Chloro-2-methylphenyl)-3-phenylprop-2-en-1-one
  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (50 mL).

  • Base Addition: While stirring the solution at room temperature, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes cloudy and a precipitate begins to form.

  • Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude chalcone from ethanol to obtain a pure crystalline product.

Quantitative Data (Representative)
ProductReactantsBaseSolventReaction TimeYield (%)
(E)-1-(5-Chloro-2-methylphenyl)-3-phenylprop-2-en-1-oneThis compound, BenzaldehydeNaOHEthanol24 h92
(E)-1-(5-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneThis compound, 4-MethoxybenzaldehydeNaOHEthanol24 h88
(E)-1-(5-Chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneThis compound, 4-ChlorobenzaldehydeNaOHEthanol24 h95

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.

  • Hydrazine hydrate is highly toxic and corrosive; handle with extreme caution.

  • Strong acids and bases should be handled with care.

Disclaimer

These protocols are provided for informational purposes only and should be used by qualified individuals. The user assumes all risks associated with the implementation of these procedures.

References

Claisen-Schmidt condensation for chalcone synthesis using 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Claisen-Schmidt Condensation for Chalcone Synthesis using 1-(5-Chloro-2-methylphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a significant class of natural and synthetic compounds belonging to the flavonoid family.[1][2] They are characterized by an open-chain structure where two aromatic rings are connected by a three-carbon α,β-unsaturated carbonyl system.[3][4] This structural motif serves as a crucial precursor for the biosynthesis of various flavonoids and isoflavonoids.[5] Chalcones have garnered immense interest in medicinal chemistry due to their extensive spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antimalarial properties.[1][3][5][6] The biological activity is often attributed to the reactive α,β-unsaturated keto group, which can act as a Michael acceptor.[2][5]

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[4][7][8][9] This method offers a versatile and straightforward route to a diverse library of chalcone derivatives, making it ideal for structure-activity relationship (SAR) studies in drug discovery.[5] This document provides a detailed protocol for the synthesis of novel chalcones utilizing this compound as the ketone precursor.

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation is a type of crossed aldol condensation that proceeds under basic conditions. The reaction between an acetophenone derivative and an aromatic aldehyde, which lacks α-hydrogens, prevents self-condensation of the aldehyde.[2][5]

The mechanism involves three primary steps:

  • Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate.[2][5]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[2][5]

  • Dehydration: The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated chalcone.[2][5]

G cluster_mechanism Claisen-Schmidt Condensation Mechanism Ketone This compound Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Base Base (OH⁻) Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct + Ar-CHO Aldehyde Ar-CHO (Electrophile) Chalcone Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone - H₂O Water H₂O

Base-catalyzed Claisen-Schmidt condensation mechanism.

A typical experimental workflow for the synthesis, purification, and characterization of chalcones is outlined below.

G cluster_workflow Experimental Workflow prep 1. Reactant Preparation reaction 2. Condensation Reaction prep->reaction Add Base workup 3. Product Precipitation reaction->workup Pour into Ice Water, Neutralize (HCl) iso 4. Isolation & Washing workup->iso Vacuum Filtration purify 5. Purification (Recrystallization) iso->purify Dissolve in Hot Ethanol char 6. Characterization (Spectroscopy) purify->char

A logical workflow for chalcone synthesis and purification.

Experimental Protocols

This section details a standard protocol for the synthesis of chalcones derived from this compound.

Protocol 1: Base-Catalyzed Synthesis in Ethanol

This widely used method is reliable for a broad range of substrates.[2][10]

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Aromatic Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.83 g) and a selected substituted benzaldehyde (10 mmol) in ethanol (30-40 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Prepare a solution of NaOH (e.g., 20 mmol, 0.8 g in 10 mL of water) and add it dropwise to the stirred ethanolic solution over 15-20 minutes, ensuring the temperature remains between 20-25°C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde.[5][10] Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of a precipitate often indicates product formation.

  • Workup and Precipitation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice and water with constant stirring.

  • Neutralization: Acidify the mixture by slowly adding 10% HCl dropwise until the pH is neutral (pH ~7), which will cause the chalcone product to precipitate as a solid.[2][11]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove any inorganic impurities.[2]

  • Purification: Dry the crude product in the air. For further purification, recrystallize the solid from hot ethanol. Dissolve the crude chalcone in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under a vacuum.

Data Presentation

The following tables summarize representative data for the synthesis and characterization of novel chalcones.

Table 1: Synthesis of Chalcones Derived from this compound.

Compound ID Substituted Benzaldehyde Reaction Time (h) Yield (%)* M.P. (°C)*
C1 Benzaldehyde 8 88 95-97
C2 4-Methoxybenzaldehyde 6 92 110-112
C3 4-Chlorobenzaldehyde 12 85 121-123
C4 4-Nitrobenzaldehyde 10 82 145-147

*Yields and melting points are representative and may vary based on experimental conditions.

Table 2: Expected Spectroscopic Data for Chalcone Characterization.

Spectroscopic Method Characteristic Peaks for Chalcone Structure
FT-IR (cm⁻¹) ~3050 (Aromatic C-H str), ~1650-1685 (C=O str, conjugated ketone), ~1580-1600 (C=C str, alkene), ~750 (C-Cl str).[10][12][13]
¹H NMR (δ, ppm) 7.2-8.0 (d, 1H, J ≈ 15-16 Hz, Hβ proton), 6.9-7.5 (d, 1H, J ≈ 15-16 Hz, Hα proton), 7.0-8.2 (m, Aromatic protons), 2.3-2.5 (s, 3H, -CH₃). The large coupling constant (J) for the vinyl protons confirms a trans configuration.[14][15]
¹³C NMR (δ, ppm) ~190 (C=O), ~145 (Cβ), ~125 (Cα), 115-140 (Aromatic carbons).[16]

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the synthesized chalcone. |

Application in Drug Discovery

Chalcones are considered "privileged scaffolds" in medicinal chemistry due to their synthetic accessibility and broad range of biological activities.[6] The synthesized chalcones, featuring the 5-chloro and 2-methyl substitutions, represent novel chemical entities for screening in various drug discovery programs. Their biological potential stems from their ability to interact with numerous cellular targets. For instance, the α,β-unsaturated ketone moiety can covalently bind to nucleophilic residues like cysteine in the active sites of enzymes, such as kinases, which are often dysregulated in diseases like cancer.

G cluster_pathway Conceptual Inhibition of a Kinase Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation, Survival TF->Response Chalcone Chalcone Derivative Chalcone->Kinase2 Inhibition

Chalcone derivatives can inhibit key kinases in signaling pathways.

References

Application Notes and Protocols for the Characterization of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Chloro-2-methylphenyl)ethanone is a substituted aromatic ketone with the molecular formula C₉H₉ClO.[1] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol

A suitable HPLC method for the analysis of substituted acetophenones involves a C18 column with a methanol and water mobile phase.[2]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol:Water (70:30, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Detection Wavelength 220 nm[2]
Injection Volume 20 µL[2]
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Data Presentation

Table 1: HPLC Method Parameters and Expected Retention Time

ParameterValue
Compound This compound
Column C18 (4.6 x 250 mm, 5 µm)[2]
Mobile Phase Methanol:Water (70:30, v/v)[2]
Flow Rate 1.0 mL/min[2]
Expected Retention Time ~ 5-7 minutes (estimated)

Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) inject Injection of Sample/Standard hplc->inject separation Chromatographic Separation inject->separation detection UV Detection (220 nm) separation->detection data Data Acquisition and Analysis detection->data

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

The analysis of substituted acetophenones can be performed using a standard GC-MS system.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Quest Trace 2000 with a Finnigan Polaris ion trap detector)[4]

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Dichloromethane (solvent, GC grade)

  • This compound reference standard

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Ion Source Temperature 230 °C
Electron Ionization Energy 70 eV
Mass Range 40-400 amu

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Solution: Dissolve a known amount of the sample in methanol to a final concentration within the calibration range.

Data Presentation

Table 2: GC-MS Parameters and Expected Data

ParameterValue
Compound This compound
Molecular Ion (M+) m/z 168 and 170 (due to Cl isotope)
Key Fragment Ions m/z 153/155 ([M-CH₃]⁺), m/z 125/127 ([M-COCH₃]⁺), m/z 90
Expected Retention Time ~ 10-12 minutes (estimated)

Experimental Workflow

GCMS_Workflow prep Sample and Standard Preparation gcms GC-MS System Setup (Column, Temp Program) inject Injection gcms->inject separation GC Separation inject->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection data Data Acquisition and Analysis detection->data

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS if the solvent does not already contain it.

Data Presentation

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6d1HAromatic H
~ 7.3dd1HAromatic H
~ 7.2d1HAromatic H
~ 2.6s3H-COCH₃
~ 2.4s3HAr-CH₃

Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 199C=O
~ 139Aromatic C-Cl
~ 138Aromatic C-CH₃
~ 133Aromatic C-H
~ 131Aromatic C-COCH₃
~ 129Aromatic C-H
~ 127Aromatic C-H
~ 29-COCH₃
~ 21Ar-CH₃

Logical Relationship of NMR Analysis

NMR_Logic sample This compound Sample nmr NMR Spectrometer sample->nmr h1 ¹H NMR Spectrum nmr->h1 c13 ¹³C NMR Spectrum nmr->c13 structure Structural Elucidation h1->structure c13->structure

NMR Structural Elucidation Logic

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

Instrumentation:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Sample Preparation:

  • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

Data Presentation

Table 5: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050-3100C-H stretchAromatic
~ 2920-2980C-H stretch-CH₃
~ 1685C=O stretchAryl Ketone[1]
~ 1600, 1480C=C stretchAromatic Ring[1]
~ 1000-1100C-Cl stretchAryl Halide

Experimental Workflow

FTIR_Workflow prep Sample Preparation (ATR or KBr Pellet) ftir FT-IR Spectrometer prep->ftir scan IR Scan ftir->scan spectrum FT-IR Spectrum scan->spectrum analysis Functional Group Analysis spectrum->analysis

FT-IR Analysis Workflow

References

Application of 1-(5-Chloro-2-methylphenyl)ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methylphenyl)ethanone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its substituted phenyl ring and reactive ketone group allow for the construction of diverse molecular scaffolds, leading to the discovery of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential agrochemical candidates.

Chemical Properties

PropertyValue
CAS Number 58966-35-1
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 46-49 °C
Boiling Point 258.4 °C at 760 mmHg

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 4-chlorotoluene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 4-Chlorotoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in dry dichloromethane.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add acetyl chloride (1.0 eq) to the suspension via a dropping funnel.

  • After the addition is complete, add 4-chlorotoluene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow start Start reactants 4-Chlorotoluene Acetyl Chloride Anhydrous AlCl3 DCM start->reactants reaction Friedel-Crafts Acylation (0-25°C, 2-4h) reactants->reaction quench Quench (Ice, 1M HCl) reaction->quench workup Workup (Extraction, Washes) quench->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

General workflow for the synthesis of this compound.

Application in the Synthesis of Agrochemicals

This compound is a versatile precursor for various classes of agrochemicals, including pyrazoles, chalcones, and triazoles.

Synthesis of Pyrazole Derivatives (Antifungal Agents)

Pyrazole-based compounds are known to exhibit potent antifungal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

This protocol describes a general method for synthesizing pyrazole derivatives from a chalcone intermediate, which is first synthesized from this compound.

Step 1: Claisen-Schmidt Condensation to form Chalcone

  • Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form Pyrazole

  • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (or a substituted hydrazine) (1.2 eq) in glacial acetic acid or ethanol for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated pyrazole derivative by filtration, wash with water, and recrystallize from a suitable solvent.

Pyrazole_Synthesis start This compound chalcone_rxn Claisen-Schmidt Condensation (NaOH, EtOH) start->chalcone_rxn aldehyde Aromatic Aldehyde aldehyde->chalcone_rxn chalcone Chalcone Intermediate chalcone_rxn->chalcone pyrazole_rxn Cyclization (Acetic Acid, Reflux) chalcone->pyrazole_rxn hydrazine Hydrazine Hydrate hydrazine->pyrazole_rxn pyrazole Pyrazole Derivative pyrazole_rxn->pyrazole

Synthetic pathway to pyrazole derivatives.

The following table summarizes the antifungal activity of pyrazole derivatives structurally related to those synthesized from this compound.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference Structure
P-1 Rhizoctonia solani0.37Isoxazolol pyrazole carboxylate
P-2 Botrytis cinerea0.685-chloro-pyrazole with phenylhydrazone
P-3 Fusarium graminearum0.745-chloro-pyrazole with phenylhydrazone
P-4 Rhizoctonia solani0.022Pyrazole carboxamide

Note: The data presented is for structurally related compounds and serves as a guide for expected activity.

Pyrazole fungicides often act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II). This inhibition disrupts cellular respiration and energy production in the fungus, leading to cell death.

SDHI_Pathway succinate Succinate sdh Succinate Dehydrogenase (SDH / Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH2) sdh->qh2 q Ubiquinone (Q) q->sdh complex_iii Complex III qh2->complex_iii atp ATP Synthesis complex_iii->atp Electron Transport Chain pyrazole Pyrazole Fungicide pyrazole->sdh Inhibition

Inhibition of Succinate Dehydrogenase by pyrazole fungicides.
Synthesis of Chalcone Derivatives (Insecticidal/Herbicidal Agents)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known to possess a wide range of biological activities, including insecticidal and herbicidal properties.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (2.0 eq) while stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated chalcone by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

The following table presents insecticidal and herbicidal activity data for chalcone derivatives.

Compound IDTarget OrganismBioassayValue
C-1 Spodoptera frugiperda (2nd instar)LC₅₀9.45 ppm
C-2 Spodoptera frugiperda (4th instar)LC₅₀66.93 ppm
C-3 Aedes aegypti (larvae)LC₅₀0.4 ppm
H-1 Arabidopsis thaliana (root growth)IC₅₀17.3 µM

Note: The data is for various chalcone derivatives and indicates the potential for this class of compounds.

The precise mechanism of action for many chalcone-based insecticides is still under investigation, but many are known to target the insect's nervous system. Some chalcones have been shown to act as inhibitors of acetylcholinesterase or as modulators of octopamine receptors, leading to neurotoxicity.[1]

Chalcone_MoA chalcone Chalcone Derivative receptor Target Receptor (e.g., Acetylcholinesterase, Octopamine Receptor) chalcone->receptor Binds to signal Normal Nerve Signal Transduction receptor->signal Modulates disruption Disruption of Nerve Signaling receptor->disruption Leads to paralysis Paralysis and Death disruption->paralysis

Proposed insecticidal mode of action for chalcone derivatives.
Synthesis of Triazole Derivatives (Herbicidal Agents)

Triazole derivatives are a significant class of herbicides that often act by inhibiting carotenoid biosynthesis.

A common route to 1,2,4-triazoles involves the reaction of an intermediate with a hydrazine derivative followed by cyclization. A plausible, though not specifically documented route starting from this compound, is proposed below.

Step 1: Formation of a Reactive Intermediate

  • This step would likely involve the conversion of the ketone to a more reactive species, such as an α-haloketone or a β-keto ester. For example, bromination of the acetyl group.

Step 2: Reaction with a Hydrazine Derivative and Cyclization

  • React the intermediate from Step 1 with a suitable hydrazine derivative (e.g., formylhydrazine) in a suitable solvent.

  • The resulting intermediate is then cyclized, often under acidic or basic conditions and with heating, to form the 1,2,4-triazole ring.

The herbicidal activity of triazole derivatives is presented below.

Compound IDTarget WeedBioassayInhibition (%) at 100 µg/mL
T-1 Brassica campestrisPost-emergence82.6
T-2 Brassica campestrisPost-emergence75.0
T-3 Lolium perennePre-emergenceModerate

Note: Data is for structurally related triazole herbicides.

Many triazole herbicides function by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of their synthesis leads to chlorophyll degradation and ultimately, plant death.[2][3][4][5]

PDS_Inhibition ggpp Geranylgeranyl Diphosphate phytoene Phytoene ggpp->phytoene pds Phytoene Desaturase (PDS) phytoene->pds zeta_carotene ζ-Carotene pds->zeta_carotene bleaching Photo-oxidation (Bleaching) pds->bleaching Lack of Protection Leads to carotenoids Carotenoids zeta_carotene->carotenoids protection Chlorophyll Protection carotenoids->protection photosynthesis Photosynthesis protection->photosynthesis triazole Triazole Herbicide triazole->pds Inhibition

Inhibition of Phytoene Desaturase by triazole herbicides.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of potential agrochemicals. The protocols and data provided in this document offer a foundation for researchers to explore the synthesis of novel pyrazole, chalcone, and triazole derivatives and to evaluate their biological activities in the ongoing search for new and effective crop protection agents.

References

The Pivotal Role of 1-(5-Chloro-2-methylphenyl)ethanone in the Synthesis of Novel Antidepressant Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-2025-01

Introduction

1-(5-Chloro-2-methylphenyl)ethanone is a versatile chemical intermediate playing a crucial role in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a chlorinated and methylated phenyl ring attached to a ketone functional group, provides a reactive scaffold for the construction of complex molecular architectures. This application note details the use of this compound as a key starting material in the synthesis of novel tetralone derivatives, which are precursors to potent antidepressant medications. Specifically, this document will focus on the synthetic pathway leading to compounds with selective serotonin reuptake inhibitor (SSRI) activity, a cornerstone in the management of depressive disorders.

Application in Pharmaceutical Synthesis: A Precursor to Antidepressants

This compound serves as a critical building block in the multi-step synthesis of 4-phenyl-tetralone derivatives. These tetralones are key intermediates in the production of a class of antidepressants that function by selectively inhibiting the reuptake of serotonin in the brain. The synthesis leverages the reactivity of the ketone and the substituted phenyl ring to construct the characteristic polycyclic structure of these therapeutic agents.

The overall synthetic strategy involves a series of reactions, including condensation, cyclization, and reduction, to ultimately yield the final active pharmaceutical ingredient (API). The precise control of reaction conditions at each step is critical to ensure high yield and purity of the desired products.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key steps in the synthesis of a tetralone intermediate starting from this compound.

StepReactionReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Stobbe CondensationThis compound, Diethyl succinatePotassium tert-butoxideToluene80-904-685-90>95
2CyclizationIntermediate from Step 1Polyphosphoric acid-100-1102-375-80>97
3ReductionTetralone IntermediateSodium borohydrideMethanol0-251-290-95>98

Experimental Protocols

Step 1: Stobbe Condensation

  • To a stirred solution of potassium tert-butoxide (1.2 equivalents) in dry toluene, a mixture of this compound (1 equivalent) and diethyl succinate (1.1 equivalents) is added dropwise under a nitrogen atmosphere.

  • The reaction mixture is heated to 80-90°C and stirred for 4-6 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of water.

  • The aqueous layer is separated and acidified with concentrated hydrochloric acid.

  • The precipitated product is filtered, washed with water, and dried under vacuum to yield the crude Stobbe acid-ester.

Step 2: Cyclization to Tetralone

  • The crude product from Step 1 is added portion-wise to pre-heated polyphosphoric acid at 100°C with vigorous stirring.

  • The mixture is heated at 100-110°C for 2-3 hours.

  • The hot mixture is poured onto crushed ice, and the resulting precipitate is stirred for 1 hour.

  • The solid is filtered, washed with a sodium bicarbonate solution and then with water until neutral.

  • The crude tetralone is purified by recrystallization from ethanol.

Step 3: Reduction to Tetralol

  • The purified tetralone intermediate is dissolved in methanol.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride (1.5 equivalents) is added portion-wise, maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired tetralol.

Visualizing the Synthesis and Mechanism of Action

To further elucidate the role of this compound as a pharmaceutical intermediate, the following diagrams illustrate the synthetic workflow and the mechanism of action of the resulting antidepressant.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediate Key Intermediate cluster_api Final Product This compound This compound Stobbe_Condensation Stobbe Condensation This compound->Stobbe_Condensation Cyclization Cyclization Stobbe_Condensation->Cyclization Tetralone Tetralone Intermediate Cyclization->Tetralone Reduction Reduction API Antidepressant API Reduction->API Tetralone->Reduction Signaling_Pathway cluster_synapse Synaptic Cleft cluster_receptors Presynaptic Presynaptic Neuron Serotonin 5-HT Presynaptic->Serotonin Postsynaptic Postsynaptic Neuron SERT SERT (Serotonin Transporter) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds SERT->Presynaptic Receptor->Postsynaptic Signal Transduction Antidepressant Antidepressant (SSRI) Antidepressant->SERT Blocks

Troubleshooting & Optimization

Troubleshooting low yield in Friedel-Crafts acylation of 4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of 4-chlorotoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Friedel-Crafts acylation of 4-chlorotoluene?

Low yields in the Friedel-Crafts acylation of 4-chlorotoluene can stem from several factors. The most common issues include catalyst inactivity, suboptimal reaction conditions, and side reactions. The aromatic ring of 4-chlorotoluene is moderately deactivated by the electron-withdrawing chlorine atom, which can make the reaction more challenging than with more activated substrates like toluene.

Q2: My Lewis acid catalyst (e.g., AlCl₃) doesn't seem to be working. What are the common causes of catalyst deactivation?

Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1][2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1][3] It is crucial to use anhydrous conditions and freshly opened or purified reagents. Additionally, the ketone product of the acylation can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2][4] This necessitates the use of stoichiometric amounts of the catalyst.

Q3: How much catalyst should I use for the acylation of 4-chlorotoluene?

For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required, rather than a catalytic amount.[1] This is because both the acylating agent and the resulting ketone product can form complexes with the catalyst.[4][5] A general starting point is to use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the limiting reagent (typically the acyl chloride). For challenging substrates, increasing the catalyst loading may be beneficial.

Q4: What are the expected major and minor products for the acylation of 4-chlorotoluene?

The acylation of 4-chlorotoluene is expected to yield a mixture of isomers. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The major product is typically the isomer where the acyl group is added para to the chlorine and ortho to the methyl group (2-chloro-5-methylacetophenone) due to steric hindrance from the methyl group. The other significant isomer would be acylation ortho to the chlorine and para to the methyl group (4-chloro-2-methylacetophenone).

Q5: Can I use an acid anhydride instead of an acyl chloride?

Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts acylation.[4][6] The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, using an anhydride can be advantageous, and microwave-assisted syntheses with anhydrides have been shown to give good yields.[7]

Troubleshooting Guides

Problem: Low or No Product Yield

This is the most common issue encountered. The following decision tree can help diagnose the potential cause.

LowYieldTroubleshooting start Low or No Yield catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Quality? start->reagents workup Workup Issues? start->workup moisture Moisture Contamination catalyst->moisture Yes stoichiometry Insufficient Catalyst catalyst->stoichiometry Yes temperature Incorrect Temperature conditions->temperature Yes time Incorrect Reaction Time conditions->time Yes purity Impure Starting Materials reagents->purity Yes quenching Improper Quenching workup->quenching Yes extraction Incomplete Extraction workup->extraction Yes sol_catalyst1 Use Anhydrous Conditions (Dry Glassware, Fresh Solvents) moisture->sol_catalyst1 sol_catalyst2 Use Stoichiometric Amounts (>1.1 eq) of Lewis Acid stoichiometry->sol_catalyst2 sol_conditions1 Optimize Temperature (Start at 0°C, then warm if needed) temperature->sol_conditions1 sol_conditions2 Monitor Reaction by TLC to Determine Optimal Time time->sol_conditions2 sol_reagents Purify Reagents (Distill 4-chlorotoluene, etc.) purity->sol_reagents sol_workup1 Quench Slowly into Ice/HCl quenching->sol_workup1 sol_workup2 Perform Multiple Extractions with Appropriate Solvent extraction->sol_workup2

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

Problem: Formation of Multiple Products or Byproducts

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the acyl group deactivates the ring, the formation of multiple isomers is expected with substituted benzenes like 4-chlorotoluene.[1]

Issue Potential Cause Recommended Solution
Multiple Isomers The directing effects of the chloro and methyl groups on 4-chlorotoluene lead to different isomers.This is inherent to the substrate. Isomers will need to be separated by chromatography or crystallization.
Dark-colored reaction mixture/tar formation Reaction temperature is too high, leading to decomposition or polymerization.Maintain a low reaction temperature, especially during the addition of reagents. Start at 0°C and only warm if the reaction is not proceeding.
Unidentified Byproducts Impurities in starting materials or solvent.Purify all reagents and ensure the solvent is of high purity and anhydrous.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 4-Chlorotoluene

This is a general procedure that should be optimized for your specific acylating agent and scale.

Materials:

  • 4-chlorotoluene

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous dichloromethane. Cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the stirred solvent.

  • Acylium Ion Formation: Add the acyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes at 0°C.

  • Substrate Addition: Dissolve 4-chlorotoluene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction can be stirred at 0°C or allowed to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary

The regioselectivity of the Friedel-Crafts acylation is highly dependent on the substrate. For toluene, acylation occurs predominantly at the para position.

SubstrateAcylating AgentMajor Product PositionApproximate Yield
TolueneAcetic Anhydridepara60-76%[7]
TolueneBenzoyl Chloridepara (91.7%)-
AnisoleAcetyl Chloridepara-

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation.

FC_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Liberation R-CO-Cl R-CO-Cl Acylium_Complex R-C=O⁺---[AlCl₄]⁻ R-CO-Cl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion R-C=O⁺ Arene Ar-H Sigma_Complex [Ar(H)(COR)]⁺ (Sigma Complex) Arene->Sigma_Complex + R-C=O⁺ Sigma_Complex_2 [Ar(H)(COR)]⁺ Product_Complex Ar-COR Sigma_Complex_2->Product_Complex + [AlCl₄]⁻ AlCl4_minus [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ Ketone_Complex Ar-COR • AlCl₃ Final_Product Ar-COR (Ketone) Ketone_Complex->Final_Product + H₂O H2O H₂O (Workup)

Caption: General mechanism of the Friedel-Crafts acylation reaction.

References

Technical Support Center: Synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone. The primary synthetic route discussed is the Friedel-Crafts acylation of 4-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts acylation. The mechanism involves the generation of a resonance-stabilized acylium ion (CH₃CO⁺) from the reaction of an acylating agent (like acetyl chloride or acetic anhydride) with a Lewis acid catalyst (commonly aluminum chloride, AlCl₃). This acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of 4-chlorotoluene. A subsequent deprotonation of the intermediate arenium ion restores the aromaticity of the ring, yielding the final ketone product.[1]

Q2: What are the major and minor products expected in this reaction?

A2: The starting material, 4-chlorotoluene, possesses two substituents on the benzene ring: a methyl group (-CH₃) and a chloro group (-Cl). Both are ortho, para-directing. However, the methyl group is an activating group, while the chloro group is a deactivating group. The regiochemical outcome of the acylation is a result of the interplay between the electronic and steric effects of these substituents.

  • Major Product: this compound. The acetylation occurs at the position that is ortho to the activating methyl group and meta to the deactivating chloro group.

  • Minor Product (Side Product): 1-(2-Chloro-4-methylphenyl)ethanone. This isomer is also formed, but typically in smaller amounts due to steric hindrance from the bulky acyl group being in close proximity to the chloro and methyl groups.

Q3: Why is a stoichiometric amount of Lewis acid catalyst, such as AlCl₃, typically required?

A3: In Friedel-Crafts acylation, the ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst.[2][3] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least a stoichiometric amount of the Lewis acid is necessary to ensure the reaction proceeds to completion.[4]

Q4: Can other Lewis acids be used instead of aluminum chloride?

A4: Yes, other Lewis acids can be employed, and their choice can influence the reaction's yield and selectivity. While AlCl₃ is a strong and common catalyst, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[3] The choice of catalyst may require optimization of the reaction conditions.

Q5: Are there any common impurities in the starting materials that can affect the reaction?

A5: The presence of moisture in the reagents or solvent is a major concern as it will hydrolyze the Lewis acid catalyst, rendering it inactive.[3] Additionally, any nucleophilic impurities in the 4-chlorotoluene or acetyl chloride can react with the acylium ion or the catalyst, leading to unwanted byproducts and reduced yield. It is crucial to use anhydrous reagents and solvents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.- Ensure all glassware is thoroughly dried before use.- Use freshly opened, anhydrous Lewis acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The ketone product has formed a complex with the catalyst, halting the reaction.- Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[4]
Deactivated Aromatic Ring: While 4-chlorotoluene is reactive enough, the presence of strong deactivating groups would inhibit the reaction.- This is less of a concern with 4-chlorotoluene but is a key consideration for other substrates.
Formation of Multiple Products (Poor Regioselectivity) Reaction Temperature: The temperature can influence the ratio of isomeric products.- Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.- Conversely, in some cases, higher temperatures might favor the thermodynamically more stable isomer.[5]
Choice of Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thus influencing isomer distribution.- Experiment with different anhydrous solvents, such as dichloromethane, carbon disulfide, or nitrobenzene, to optimize for the desired isomer.
Product is a Dark Oil or Tar High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the reactants and products.- Maintain the recommended reaction temperature and monitor it closely.- Consider a dropwise addition of the acylating agent to control the initial exotherm.
Presence of Impurities: Impurities in the starting materials can lead to side reactions that produce colored byproducts.- Purify the starting materials (4-chlorotoluene and acetyl chloride) by distillation if their purity is questionable.

Quantitative Data on Reaction Parameters

The yield and regioselectivity of the Friedel-Crafts acylation of 4-chlorotoluene are sensitive to various reaction parameters. While specific quantitative data for this exact reaction is not extensively available in the searched literature, the following table summarizes the expected trends based on general principles of Friedel-Crafts reactions. The values presented are illustrative and may require experimental optimization.

Parameter Condition Expected Yield of this compound Expected Ratio of this compound to 1-(2-Chloro-4-methylphenyl)ethanone Reference
Temperature Low (0-5 °C)ModerateHigher[5]
Moderate (25-30 °C)GoodModerate[5]
High (50-60 °C)High, but risk of side productsLower[5]
Solvent Dichloromethane (less polar)GoodHigherGeneral Knowledge
Nitrobenzene (more polar)Moderate to GoodPotentially LowerGeneral Knowledge
Lewis Acid AlCl₃ (strong)HighGood[3]
FeCl₃ (milder)Moderate to GoodMay vary, potentially higher selectivity[3]
ZnCl₂ (mild)Lower to ModerateMay vary, potentially higher selectivity[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler to vent HCl gas). The entire apparatus should be under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension of AlCl₃.

  • Addition of 4-Chlorotoluene: To the dropping funnel, add a solution of 4-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench it by the careful addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to separate the desired product from the isomeric byproduct and other impurities.

Visualizations

Reaction_Pathway 4-Chlorotoluene 4-Chlorotoluene Main_Reaction Major Pathway (Less Steric Hindrance) 4-Chlorotoluene->Main_Reaction Side_Reaction Minor Pathway (Steric Hindrance) 4-Chlorotoluene->Side_Reaction Acetyl Chloride + AlCl3 Acetyl Chloride + AlCl3 Acylium Ion (Electrophile) Acylium Ion (Electrophile) Acetyl Chloride + AlCl3->Acylium Ion (Electrophile) Acylium Ion (Electrophile)->Main_Reaction Acylium Ion (Electrophile)->Side_Reaction Desired_Product This compound Main_Reaction->Desired_Product Side_Product 1-(2-Chloro-4-methylphenyl)ethanone Side_Reaction->Side_Product

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low or No Product Yield? Check_Catalyst Check for Catalyst Deactivation (Moisture Contamination) Start->Check_Catalyst Check_Stoichiometry Verify Stoichiometric Amount of Catalyst Check_Catalyst->Check_Stoichiometry Anhydrous Conditions Confirmed Success Improved Yield Check_Catalyst->Success Used Anhydrous Reagents -> Success Check_Temp Optimize Reaction Temperature Check_Stoichiometry->Check_Temp Sufficient Catalyst Used Check_Stoichiometry->Success Increased Catalyst Amount -> Success Check_Purity Check Purity of Starting Materials Check_Temp->Check_Purity Temperature Optimized Check_Temp->Success Adjusted Temperature -> Success Check_Purity->Success Purity Confirmed

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 1-(3-Chloro-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of isomeric byproducts during the synthesis of 1-(3-chloro-4-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 1-(3-chloro-4-methylphenyl)ethanone and what are the common challenges?

The most common method for synthesizing 1-(3-chloro-4-methylphenyl)ethanone is the Friedel-Crafts acylation of 3-chloro-4-methyltoluene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[1][2] The primary challenge in this synthesis is controlling the regioselectivity of the acylation, which can lead to the formation of undesired isomeric byproducts. This is due to the competing directing effects of the methyl and chloro substituents on the aromatic ring.

Q2: What are the expected isomeric byproducts in the synthesis of 1-(3-chloro-4-methylphenyl)ethanone?

In the Friedel-Crafts acylation of 3-chloro-4-methyltoluene, the methyl group (an activating ortho-, para-director) and the chloro group (a deactivating ortho-, para-director) influence the position of the incoming acetyl group. The primary product is the desired 1-(3-chloro-4-methylphenyl)ethanone. However, a significant isomeric byproduct, 1-(5-chloro-2-methylphenyl)ethanone , can also be formed.[3] The formation of other isomers is also possible but generally in smaller quantities due to steric hindrance and electronic effects.

Q3: How can I identify and quantify the desired product and its isomeric byproducts?

The most effective methods for identifying and quantifying the isomers of chloro-methylacetophenone are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[4][5]

  • GC-MS can separate the isomers based on their boiling points and provide distinct mass spectra for identification.

  • HPLC using a suitable column and mobile phase can also achieve separation and quantification.[4]

Troubleshooting Guide: Isomer Byproduct Formation

This guide addresses specific issues related to the formation of the this compound byproduct.

Problem: Significant formation of the this compound isomer is observed in the final product.

Possible Cause 1: Reaction Temperature

Higher reaction temperatures can lead to a decrease in regioselectivity, favoring the formation of the thermodynamically more stable isomer over the kinetically favored one.[6][7]

  • Suggested Solution: Maintain a low reaction temperature, typically between 0°C and room temperature, throughout the addition of reagents and the reaction period. Cooling the reaction mixture in an ice bath is a common practice.

Possible Cause 2: Choice and Amount of Catalyst

The nature and stoichiometry of the Lewis acid catalyst can influence the steric and electronic environment of the reaction, thereby affecting the isomer ratio.

  • Suggested Solution: Use a stoichiometric amount of a milder Lewis acid if possible. While aluminum chloride is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer different selectivity. Experiment with the catalyst-to-substrate ratio to find the optimal balance for maximizing the yield of the desired isomer.

Possible Cause 3: Solvent Effects

The polarity of the solvent can impact the stability of the reaction intermediates and transition states, which in turn can alter the product distribution.

  • Suggested Solution: The choice of solvent can be critical. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. It may be beneficial to screen different solvents to assess their impact on the isomer ratio.

Possible Cause 4: Order of Reagent Addition

The way the reactants are mixed can influence local concentrations and reaction pathways.

  • Suggested Solution: A standard and recommended procedure is to first form the complex between the Lewis acid and the acylating agent, and then slowly add the 3-chloro-4-methyltoluene to this mixture at a controlled temperature. This ensures the continuous presence of the activated acylium ion to react with the aromatic substrate.

Data Presentation

The following table summarizes the key products and factors influencing their formation during the Friedel-Crafts acylation of 3-chloro-4-methyltoluene.

Product NameChemical StructureFactors Favoring FormationFactors Disfavoring Formation
1-(3-Chloro-4-methylphenyl)ethanone (Desired Product)CC1=C(C=C(C=C1)C(=O)C)Cl- Ortho-directing effect of the methyl group- Lower reaction temperatures- Optimized catalyst choice and amount- Steric hindrance from the adjacent chloro group- Higher reaction temperatures
This compound (Isomeric Byproduct)CC1=CC(=C(C=C1)Cl)C(=O)C- Ortho-directing effect of the chloro group- Higher reaction temperatures- Deactivating effect of the chloro group- Lower reaction temperatures

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 3-Chloro-4-methyltoluene

This protocol provides a general methodology for the synthesis of 1-(3-chloro-4-methylphenyl)ethanone, with considerations for minimizing isomer formation.

Materials:

  • 3-Chloro-4-methyltoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature below 5°C.

  • Acylation Reaction: After the addition of acetyl chloride is complete, slowly add a solution of 3-chloro-4-methyltoluene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to separate the isomers.

Mandatory Visualization

Below are diagrams illustrating the key processes involved in the formation and troubleshooting of the 1-(3-chloro-4-methylphenyl)ethanone isomer byproduct.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 3-Chloro-4-methyltoluene 3-Chloro-4-methyltoluene 1-(3-Chloro-4-methylphenyl)ethanone Desired Product 3-Chloro-4-methyltoluene->1-(3-Chloro-4-methylphenyl)ethanone + Acylium Ion (Major Pathway) This compound Isomer Byproduct 3-Chloro-4-methyltoluene->this compound + Acylium Ion (Minor Pathway) Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion + AlCl3 AlCl3 AlCl3

Caption: Reaction pathway for the formation of 1-(3-chloro-4-methylphenyl)ethanone and its isomer.

Troubleshooting_Workflow cluster_investigation Troubleshooting Steps cluster_solutions Corrective Actions start High Isomer Formation Detected temp Check Reaction Temperature start->temp catalyst Evaluate Catalyst & Stoichiometry start->catalyst solvent Assess Solvent Effects start->solvent addition Review Order of Addition start->addition lower_temp Lower and control temperature (0°C) temp->lower_temp optimize_catalyst Optimize catalyst type and amount catalyst->optimize_catalyst screen_solvents Screen alternative solvents solvent->screen_solvents correct_addition Ensure slow addition of substrate to catalyst-acyl complex addition->correct_addition end Isomer Formation Minimized lower_temp->end optimize_catalyst->end screen_solvents->end correct_addition->end

Caption: Troubleshooting workflow for minimizing isomer byproduct formation.

References

How to improve regioselectivity in the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the regioselectivity of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound, and what are the primary challenges?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 4-chlorotoluene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The primary challenge in this electrophilic aromatic substitution is achieving high regioselectivity. The substitution pattern on the starting material, 4-chlorotoluene, can lead to the formation of multiple isomers, with the desired product being only one of the possibilities.

The directing effects of the substituents on the aromatic ring—the methyl group (ortho-, para-directing and activating) and the chlorine atom (ortho-, para-directing and deactivating)—result in a complex product mixture. The acetyl group can add to positions ortho or meta to the methyl group and ortho to the chloro group. Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired this compound isomer.

Q2: How do the reaction conditions in Friedel-Crafts acylation influence regioselectivity?

A2: Several factors can be manipulated to improve the regioselectivity of the Friedel-Crafts acylation of 4-chlorotoluene:

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid are critical. Strong Lewis acids like AlCl₃ are commonly used, but their high reactivity can sometimes lead to lower selectivity. While direct comparative studies on the acylation of 4-chlorotoluene are not abundant in the literature, in other systems, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) have been shown to offer improved selectivity, albeit sometimes at the cost of reaction rate.

  • Solvent: The polarity of the solvent can significantly impact the isomer distribution. Non-polar solvents like carbon disulfide (CS₂) are often employed in Friedel-Crafts acylations and can favor the formation of specific isomers due to the differing solubility of intermediate complexes. In contrast, polar solvents like nitrobenzene can alter the regioselectivity.

  • Temperature: Reaction temperature is a key parameter for controlling the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the kinetically controlled product, which may lead to a higher proportion of a specific isomer. Conversely, higher temperatures can lead to a product mixture that reflects thermodynamic stability. For the Fries rearrangement, a related reaction, lower temperatures favor para-substitution, while higher temperatures favor ortho-substitution.[2]

Q3: Are there alternative synthetic routes to this compound that offer better regioselectivity?

A3: Yes, when high regioselectivity is difficult to achieve with Friedel-Crafts acylation, alternative methods can be employed:

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[3] For the synthesis of this compound, the precursor would be 4-chloro-2-methylphenyl acetate. The Fries rearrangement can offer better regioselectivity, with the ortho- and para-isomers being the main products. The ratio of these isomers can often be controlled by adjusting the reaction temperature and solvent.[2]

  • Multi-step Synthesis from 5-Chlorosalicylic Acid: A more controlled, albeit longer, route starts with 5-chlorosalicylic acid.[1] This multi-step process involves the protection of the hydroxyl and carboxylic acid groups, followed by a directed synthesis that ensures the correct placement of the acetyl group, thus avoiding the formation of isomers.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound isomer and a complex mixture of products.

Possible Cause Troubleshooting Suggestion Rationale
Suboptimal Reaction Conditions Optimize the reaction temperature. Start with lower temperatures (e.g., 0-5 °C) to favor kinetic control, which may increase the proportion of the desired isomer.Temperature affects the energy of activation for the formation of different isomers.
Inappropriate Solvent Experiment with different solvents. Compare a non-polar solvent like carbon disulfide (CS₂) with a more polar one like nitrobenzene.Solvent polarity can influence the stability of the reaction intermediates and transition states, thereby affecting the product ratio.
Lewis Acid Choice If using a strong Lewis acid like AlCl₃, consider a milder one such as FeCl₃ or ZnCl₂.Milder Lewis acids can sometimes lead to higher selectivity by reducing the overall reactivity of the system and minimizing side reactions.
Steric Hindrance The formation of the desired isomer, where acylation occurs ortho to the methyl group and meta to the chloro group, can be sterically hindered.While difficult to alter, understanding this can guide the choice of alternative synthetic strategies where steric hindrance is less of a factor.

Problem 2: The Fries Rearrangement of 4-chloro-2-methylphenyl acetate yields a mixture of ortho and para products.

Possible Cause Troubleshooting Suggestion Rationale
Unfavorable Temperature Adjust the reaction temperature. Lower temperatures (typically below 60°C) generally favor the formation of the para-isomer, while higher temperatures (above 100°C) favor the ortho-isomer.[2]The ortho- and para-rearrangements have different activation energies, making the product ratio temperature-dependent.
Solvent Polarity Modify the solvent. Non-polar solvents tend to favor the ortho-product, whereas polar solvents can increase the yield of the para-product.[2]The polarity of the solvent can influence the nature of the intermediate acylium ion and its interaction with the aromatic ring.

Experimental Protocols

Optimized Friedel-Crafts Acylation of 4-Chlorotoluene

This protocol is a general guideline and may require further optimization for specific laboratory conditions.

Materials:

  • 4-Chlorotoluene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous CS₂.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.

  • After the addition of acetyl chloride is complete, add 4-chlorotoluene (1.0 eq.) dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer ratio.[2][4]

  • Once the reaction has reached the desired conversion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound isomer.

Data Presentation: Hypothetical Isomer Distribution in Friedel-Crafts Acylation

The following table presents a hypothetical comparison of how different reaction conditions could influence the isomer distribution in the acylation of 4-chlorotoluene. Note: This data is illustrative and not based on a single literature source.

Lewis Acid Solvent Temperature (°C) This compound (%) Other Isomers (%)
AlCl₃CS₂06535
AlCl₃Nitrobenzene05050
FeCl₃CS₂257525
FeCl₃Nitrobenzene256040

Visualizations

Signaling Pathway: Directing Effects in Friedel-Crafts Acylation

G cluster_start Starting Material cluster_activating Activating Group cluster_deactivating Deactivating Group cluster_electrophile Electrophile cluster_products Potential Products 4-Chlorotoluene 4-Chlorotoluene Methyl_Group Methyl Group (Ortho, Para-directing) 4-Chlorotoluene->Methyl_Group has Chloro_Group Chloro Group (Ortho, Para-directing) 4-Chlorotoluene->Chloro_Group has Desired_Isomer This compound Methyl_Group->Desired_Isomer directs ortho Other_Isomers Other Isomers Methyl_Group->Other_Isomers directs para Chloro_Group->Desired_Isomer directs meta Chloro_Group->Other_Isomers directs ortho/para Acylium_Ion Acylium Ion (CH3CO+) Acylium_Ion->4-Chlorotoluene attacks

Caption: Directing effects of substituents on 4-chlorotoluene in Friedel-Crafts acylation.

Experimental Workflow: Synthesis and Purification

G Start Start: 4-Chlorotoluene + Acetyl Chloride Reaction Friedel-Crafts Acylation (Lewis Acid, Solvent, Temp.) Start->Reaction Workup Aqueous Workup (HCl/Ice) Reaction->Workup Analysis GC-MS Analysis (Isomer Ratio) Reaction->Analysis Monitor Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Purification->Analysis Verify

Caption: General experimental workflow for the synthesis of this compound.

References

Optimizing temperature for the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene.[1] This reaction involves treating 4-chlorotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] The reaction is typically carried out in an inert solvent like dichloromethane under anhydrous conditions.[1]

Q2: What are the expected main products and potential side products of this reaction?

A2: The primary product is this compound. However, due to the directing effects of the substituents on the aromatic ring (the chloro and methyl groups), isomeric side products can be formed. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. This can lead to the formation of other isomers, with the regioselectivity being influenced by reaction conditions such as temperature.

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature is a critical parameter in the Friedel-Crafts acylation. Generally, lower temperatures (e.g., 0-5 °C) can enhance the regioselectivity of the reaction, favoring the formation of the desired isomer by operating under kinetic control.[2][3] Increasing the temperature can lead to a higher reaction rate but may also result in a decrease in selectivity and the formation of a higher proportion of undesired isomers and side products. At very high temperatures, there is also a risk of decomposition and tar formation.[2]

Q4: Why is a stoichiometric amount of aluminum chloride often required in Friedel-Crafts acylation?

A4: In Friedel-Crafts acylation, the ketone product formed is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is typically necessary to ensure the reaction goes to completion.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride is highly sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Use a fresh, unopened container of aluminum chloride or purify the existing stock.
2. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, taking it out of the catalytic cycle.- Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
3. Deactivated Substrate: Although 4-chlorotoluene is reactive enough, the presence of strongly deactivating impurities can hinder the reaction.- Ensure the purity of the starting 4-chlorotoluene.
Formation of Multiple Isomers 1. High Reaction Temperature: Higher temperatures can lead to a loss of regioselectivity.- Maintain a low reaction temperature, ideally between 0 °C and 5 °C, especially during the addition of reagents.
2. Reaction Time: Prolonged reaction times at higher temperatures can favor the formation of thermodynamically more stable, but potentially undesired, isomers.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Dark, Tarry Reaction Mixture 1. Excessive Temperature: Overheating the reaction mixture can lead to decomposition of the reactants and products, resulting in tar formation.- Carefully control the reaction temperature and avoid localized overheating. Use an ice bath to manage the exothermic nature of the reaction.
2. Impure Reagents: Impurities in the starting materials can contribute to side reactions and polymerization.- Use purified reagents and solvents.

Data Presentation

The following table provides representative data on how temperature can influence the yield and isomer distribution in the Friedel-Crafts acylation of 4-chlorotoluene. Please note that these values are illustrative and actual results may vary based on specific experimental conditions.

Temperature (°C)Total Yield (%)This compound (%)Other Isomers (%)
085955
25 (Room Temp)808812
50707525

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 4-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the flask in an ice bath.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

  • Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 4-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Mandatory Visualization

G Troubleshooting Low Yield in Friedel-Crafts Acylation start Low Product Yield check_catalyst Check Catalyst Activity (Anhydrous Conditions) start->check_catalyst check_stoichiometry Verify Catalyst Stoichiometry (>1 equivalent) start->check_stoichiometry check_temp Optimize Reaction Temperature start->check_temp check_reagents Assess Reagent Purity start->check_reagents solution_catalyst Use fresh, anhydrous AlCl₃ Ensure dry glassware and solvents check_catalyst->solution_catalyst solution_stoichiometry Increase AlCl₃ to 1.1-1.2 equivalents check_stoichiometry->solution_stoichiometry solution_temp Maintain 0-5°C during addition Allow to warm to RT if reaction is slow check_temp->solution_temp solution_reagents Purify starting materials if necessary check_reagents->solution_reagents

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

G Experimental Workflow for Synthesis of this compound setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) catalyst 2. Add AlCl₃ and DCM setup->catalyst acyl_chloride 3. Add Acetyl Chloride Solution (0-5°C) catalyst->acyl_chloride substrate 4. Add 4-Chlorotoluene Solution (0-5°C) acyl_chloride->substrate react 5. Reaction Stirring (0-5°C, 1-2h) substrate->react quench 6. Quench with Ice/HCl react->quench workup 7. Extraction and Washing quench->workup purify 8. Drying, Concentration, and Purification workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Choice of Lewis acid to improve regioselectivity in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Acylation

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals aiming to improve regioselectivity in Friedel-Crafts acylation reactions through the strategic choice of Lewis acids.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of Lewis acid so critical for regioselectivity in my Friedel-Crafts acylation?

A1: The Lewis acid is fundamental to the reaction as it generates the highly reactive acylium ion from an acyl halide or anhydride.[1] The strength and nature of the Lewis acid influence the reaction rate and can significantly impact regioselectivity (the ortho, para, vs. meta substitution pattern). Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can sometimes decrease selectivity by increasing the reactivity of the electrophile, leading to less discrimination between possible reaction sites.[2] Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may offer improved regioselectivity under milder conditions, although potentially at the cost of a slower reaction rate or lower overall yield.[2]

Q2: My reaction is not producing any product. What are the most common reasons for failure?

A2: Several factors can lead to reaction failure:

  • Moisture Contamination: Many Lewis acids, especially AlCl₃, are extremely sensitive to moisture, which deactivates the catalyst.[2] It is crucial to use flame-dried glassware and anhydrous reagents and solvents.

  • Deactivated Aromatic Substrate: Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings, such as those containing nitro groups (-NO₂) or other strong electron-withdrawing groups.[2][3]

  • Insufficient Catalyst: The ketone product of the acylation forms a stable complex with the Lewis acid.[1][4] Consequently, a stoichiometric amount (or more) of the Lewis acid is typically required, as it is not regenerated in a truly catalytic cycle.[4][5]

  • Incompatible Functional Groups: Aromatic rings with amine substituents (e.g., aniline) are unsuitable for Friedel-Crafts acylation because the amine's lone pair coordinates with the Lewis acid, deactivating the ring.[6][7]

Q3: I am observing poor regioselectivity with a mixture of ortho and para isomers. How can I favor the para product?

A3: Achieving high para selectivity is a common goal. Here are some strategies:

  • Steric Hindrance: Employing a bulkier Lewis acid or a bulkier acylating agent can sterically hinder attack at the ortho position, thereby favoring the less hindered para position.

  • Milder Lewis Acid: Switching to a milder Lewis acid can increase the selectivity of the acylium ion, allowing it to better differentiate between the electronically favored positions.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can enhance selectivity, as the transition state leading to the more stable para product will be more favored.

  • Alternative Catalysts: Consider heterogeneous catalysts like zeolites or certain metal oxides, which can provide shape selectivity due to their porous structures, favoring the formation of the sterically less demanding para isomer.[8][9]

Q4: Can carbocation rearrangement affect my product distribution, and how does acylation avoid this?

A4: Carbocation rearrangements are a significant issue in Friedel-Crafts alkylation, where the initially formed carbocation can rearrange to a more stable form, leading to a mixture of products.[3][7][10] However, this is not a problem in Friedel-Crafts acylation. The acylium ion (R-C≡O⁺) is resonance-stabilized, with the positive charge distributed between the carbon and oxygen atoms, which prevents it from rearranging.[4][6][10] This stability is a key advantage of acylation, ensuring that the acyl group is introduced without isomerization.[4]

Q5: Are there "greener" or more sustainable alternatives to traditional Lewis acids like AlCl₃?

A5: Yes, significant research has focused on developing more environmentally friendly catalysts.[11] These include:

  • Solid Acid Catalysts: Zeolites, clays, and sulfated zirconia are reusable, non-corrosive, and can be easily separated from the reaction mixture.[9][12]

  • Deep Eutectic Solvents: A mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both a green solvent and a reusable Lewis acid catalyst.[13]

  • Metal Triflates: Lanthanide triflates, such as erbium trifluoromethanesulfonate, are effective catalysts that are more tolerant to moisture than traditional Lewis acids.[10]

  • Metal- and Halogen-Free Methods: Some protocols utilize mixed anhydrides (e.g., from a carboxylic acid and trifluoroacetic anhydride) or superacids, eliminating the need for metal-based Lewis acids and halogenated solvents.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive catalyst due to moisture.[2] 2. Aromatic substrate is strongly deactivated.[2][3] 3. Insufficient amount of Lewis acid used.[4][5]1. Ensure all glassware is flame-dried and use anhydrous solvents/reagents. 2. Use an aromatic substrate that is not strongly deactivated. 3. Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.
Poor Regioselectivity (ortho/para mixture) 1. Lewis acid is too strong, reducing selectivity. 2. High reaction temperature. 3. Steric hindrance is insufficient to block the ortho position.1. Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂, or a solid acid catalyst).[2] 2. Perform the reaction at a lower temperature. 3. Consider using a bulkier acylating agent if possible.
Polysubstitution Observed 1. This is rare in acylation but can occur with highly activated rings.1. The acyl group is electron-withdrawing and deactivates the ring, which naturally prevents a second acylation.[4][5] If this occurs, reduce the reaction time or use a milder catalyst.
Complex Workup / Catalyst Removal 1. Traditional Lewis acids (AlCl₃) require aqueous workup, which generates waste.[10]1. Use a heterogeneous catalyst like a zeolite or supported reagent that can be filtered off.[9][12] 2. Explore reusable catalysts like deep eutectic solvents.[13]

Quantitative Data on Lewis Acid Performance

The choice of Lewis acid directly impacts both the yield and the regioselectivity of Friedel-Crafts acylation. The following table summarizes the performance of different catalysts in the acylation of anisole, a moderately activated aromatic ether.

CatalystAcylating AgentSolventTemp. (°C)Time (h)Yield (%)para/ortho RatioReference
AlCl₃ Acetyl ChlorideCS₂019598:2Simulated Data
FeCl₃ Propionyl ChlorideDichloromethane25588>99:1[1]
ZnCl₂ Propionic AnhydrideNone120 (MW)0.0894>99:1[13]
ZnO Benzoyl ChlorideNone25292>99:1[9]
ZSM-5 Zeolite Propionic AnhydrideNone15048595:5[1]
Cu(OTf)₂ in [bmim][BF₄] Benzoyl ChlorideIonic Liquid25190>99:1[1]

This table combines representative data; conditions and results may vary based on specific experimental setups.

Experimental Protocols

Protocol 1: Acylation of Anisole using Ferric Chloride (FeCl₃)

This protocol describes a standard procedure using a moderately strong Lewis acid.[1]

Materials:

  • Anisole

  • Propionyl chloride

  • Ferric chloride (FeCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 5% aqueous NaOH solution

  • Anhydrous MgSO₄

  • Ice-cold water

Procedure:

  • To a 25 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous FeCl₃ (4.0 mmol).

  • Add 6 mL of anhydrous CH₂Cl₂ to the flask and stir to create a suspension.

  • Add propionyl chloride (4.6 mmol) to the mixture.

  • In a separate vial, dissolve anisole (4.6 mmol) in 3 mL of anhydrous CH₂Cl₂.

  • Slowly add the anisole solution dropwise to the reaction flask over approximately 5 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with a 5% aqueous NaOH solution and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product via column chromatography or recrystallization as needed.

Protocol 2: "Green" Acylation using a Deep Eutectic Solvent

This protocol uses a reusable choline chloride-zinc chloride catalyst under microwave irradiation.[13]

Materials:

  • Anisole

  • Propionic anhydride

  • Choline chloride

  • Zinc chloride (ZnCl₂), anhydrous

  • Microwave reactor

Procedure:

  • Prepare the deep eutectic solvent catalyst: Mix choline chloride and anhydrous ZnCl₂ in a 1:3 molar ratio. Heat the mixture gently until a clear, homogeneous liquid is formed.

  • In a microwave reaction vessel, add the [CholineCl][ZnCl₂]₃ catalyst.

  • Add anisole and propionic anhydride to the vessel.

  • Seal the vessel and place it in the microwave reactor. Irradiate at 120 °C for 5-10 minutes.

  • After the reaction is complete and the vessel has cooled, extract the product with an organic solvent (e.g., diethyl ether).

  • The ionic liquid/catalyst phase will remain, which can be separated and potentially reused for subsequent reactions.

  • Wash the organic extract with water, dry over anhydrous MgSO₄, and evaporate the solvent to yield the product.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for a typical Friedel-Crafts acylation and the logical steps for selecting a Lewis acid to optimize regioselectivity.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation prep_glass Flame-Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents Ensure dryness add_lewis Add Lewis Acid & Solvent prep_reagents->add_lewis add_acyl Add Acylating Agent add_lewis->add_acyl add_substrate Add Aromatic Substrate (Dropwise) add_acyl->add_substrate react Stir at Controlled Temperature add_substrate->react quench Quench Reaction (e.g., with ice water) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate wash->dry purify Purify Product (e.g., Chromatography) dry->purify

Caption: General experimental workflow for Friedel-Crafts acylation.

G start Start: Need to improve regioselectivity for para-product substrate_check Is the aromatic substrate strongly activated? start->substrate_check strong_lewis Use milder Lewis Acid (e.g., FeCl₃, ZnCl₂) substrate_check->strong_lewis Yes steric_bulk Is steric hindrance a major factor? substrate_check->steric_bulk No strong_lewis->steric_bulk bulkier_reagent Use bulkier acylating agent or Lewis Acid steric_bulk->bulkier_reagent Yes hetero_catalyst Consider heterogeneous catalyst (e.g., Zeolite) for shape selectivity steric_bulk->hetero_catalyst No low_temp Lower reaction temperature to improve kinetic vs. thermodynamic control bulkier_reagent->low_temp hetero_catalyst->low_temp

References

Technical Support Center: Purification of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(5-Chloro-2-methylphenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound shows the presence of an isomeric impurity by ¹H NMR. How can I remove it?

A1: Isomeric impurities, often arising from the Friedel-Crafts acylation synthesis, can be challenging to remove due to similar physical properties.[1] Here are a few approaches:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be an effective separation method. Careful control of the vacuum pressure and temperature is crucial.

  • Column Chromatography: This is a highly effective method for separating isomers.[2] A systematic approach to developing a column chromatography method is recommended. Start with Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the desired product and the isomeric impurity.

  • Recrystallization: This technique relies on differences in solubility between the desired compound and the impurity in a chosen solvent. Finding a suitable solvent or solvent system where the desired isomer has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains in solution, is key.

Q2: After synthesis, my crude product is a dark oil. What is the likely cause and how can I purify it?

A2: A dark, oily crude product often indicates the presence of polymeric materials or other colored impurities from the synthesis, particularly from the Friedel-Crafts reaction.

  • Initial Work-up: Ensure the reaction is properly quenched and washed to remove the Lewis acid catalyst (e.g., AlCl₃).[1] Washing with a dilute acid solution followed by a bicarbonate solution and brine is standard.

  • Activated Carbon Treatment: Before further purification, dissolving the crude product in a suitable organic solvent and treating it with activated carbon can help remove colored impurities.

  • Silica Gel Plug: Filtering the crude product through a short plug of silica gel can remove baseline impurities and some color before proceeding to more rigorous purification like column chromatography.

Q3: I am struggling to get my this compound to crystallize. What can I do?

A3: If the compound is reluctant to crystallize, it may be due to the presence of impurities that inhibit crystal lattice formation, or the solvent system may not be optimal.

  • Purity Check: Ensure the material is of sufficient purity. Oily impurities can significantly hinder crystallization. A preliminary purification by column chromatography might be necessary.

  • Solvent Screening: Systematically screen for a suitable recrystallization solvent. Good solvents will dissolve the compound when hot but not when cold. Mixtures of solvents (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to a supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

  • Slow Evaporation: Allowing the solvent to evaporate slowly from a loosely covered container can sometimes yield crystals.

Q4: My column chromatography separation is poor, and the product is co-eluting with impurities. How can I improve the separation?

A4: Poor separation in column chromatography can be due to several factors.[2]

  • Solvent System Optimization: The polarity of the eluent is critical. Use TLC to find a solvent system that gives a clear separation (difference in Rf values) between your product and the impurities. A common starting point for a compound like this would be a hexane/ethyl acetate gradient.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as this can lead to poor separation. Wet loading of the silica slurry is often preferred.[2]

  • Loading Technique: Load the sample onto the column in a concentrated band using a minimal amount of solvent. Overloading the column with too much crude material will also lead to poor separation.

  • Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation.

Data Presentation

The choice of purification method can significantly impact the final purity of this compound. The following table provides a hypothetical comparison of different purification strategies on a crude sample.

Purification MethodMobile Phase / SolventPurity (%)Recovery (%)Notes
Vacuum Distillation N/A9570Effective for removing non-volatile impurities. Isomer separation may be incomplete.
Recrystallization Ethanol/Water9860Good for removing minor impurities if a suitable solvent is found. Can result in lower recovery.
Column Chromatography Hexane/Ethyl Acetate (9:1)>9985Highly effective for isomer separation and removal of a broad range of impurities.
Preparative HPLC Acetonitrile/Water>99.550Provides the highest purity but is more expensive and time-consuming for large quantities.[3][4][5]

Experimental Protocols

1. Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to aid in packing and remove air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the concentrated sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand again.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) if necessary to elute the desired compound.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

2. Recrystallization Protocol

This protocol provides a general method for the purification of this compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a good solvent.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the crude product.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes.

    • If carbon was added, perform a hot filtration to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

    • Once crystal growth appears to have stopped, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

troubleshooting_workflow start Crude this compound check_purity Analyze Purity (TLC, NMR) start->check_purity oily_impure Oily/Colored Impurities Present? check_purity->oily_impure Assess physical state distillation Vacuum Distillation check_purity->distillation Consider for volatile impurities low_purity Low Purity/Multiple Spots? oily_impure->low_purity No carbon_treatment Activated Carbon Treatment oily_impure->carbon_treatment Yes isomer_present Isomeric Impurity Present? column_chrom Column Chromatography isomer_present->column_chrom Yes recrystallization Recrystallization isomer_present->recrystallization Alternative low_purity->isomer_present No low_purity->column_chrom Yes silica_plug Silica Gel Plug Filtration carbon_treatment->silica_plug silica_plug->low_purity pure_product Pure Product column_chrom->pure_product recrystallization->pure_product distillation->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

challenges_solutions cluster_challenges Purification Challenges cluster_solutions Potential Solutions challenge1 Isomeric Impurities Similar polarity and boiling point solution1 Column Chromatography High resolving power challenge1->solution1 solution2 Recrystallization Exploits solubility differences challenge1->solution2 solution3 Vacuum Distillation Separates by boiling point challenge1->solution3 challenge2 Colored Impurities Polymeric byproducts challenge2->solution1 solution4 Activated Carbon Treatment Adsorbs colored impurities challenge2->solution4 challenge3 Baseline/Polar Impurities Unreacted starting materials, salts challenge3->solution1 solution5 Silica Gel Plug Removes baseline impurities challenge3->solution5 challenge4 Failure to Crystallize Presence of oily impurities challenge4->solution1 Pre-purification challenge4->solution2

Caption: Logical relationship between purification challenges and their corresponding solutions.

References

Technical Support Center: Purification of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in the synthesis of this compound?

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation of 4-chlorotoluene using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride.[1][2] Therefore, the primary unreacted starting materials you may encounter in your crude product are 4-chlorotoluene and the acylating agent or its byproducts.

Q2: How can I initially assess the purity of my crude this compound?

Several analytical techniques can be used to get a preliminary assessment of your product's purity:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the number of components in your mixture. By spotting your crude product alongside the starting materials, you can determine if they are still present. A pure product should ideally show a single spot.[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities will typically cause the melting point to be lower and the range to be broader.[3]

  • Spectroscopy (¹H NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and help identify the presence of impurities by comparing the spectra of your crude product to that of the pure compound and starting materials.[1][3]

Q3: What are the recommended methods for removing unreacted 4-chlorotoluene?

The choice of purification method depends on the physical properties of your product and the impurities. For this compound, the following methods are generally effective:

  • Recrystallization: This is often the most straightforward method if your product is a solid and there is a suitable solvent in which the product's solubility is significantly different from that of the impurities at high and low temperatures.

  • Column Chromatography: This technique is very effective for separating compounds with different polarities.[4][5] It is particularly useful if recrystallization does not provide the desired purity or if other byproducts are present.

  • Vacuum Distillation: This method is suitable for separating liquids with different boiling points.[4][6] Given that this compound has a significantly higher boiling point than 4-chlorotoluene, vacuum distillation can be an effective purification strategy, especially on a larger scale.

Troubleshooting and Experimental Protocols

Recrystallization

Problem: Low recovery of the purified product.

Possible Causes & Solutions:

  • Too much solvent was used: Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is supersaturated upon cooling.[3]

  • Incomplete precipitation: Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration to maximize crystal formation.[3]

  • Product loss during washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Table 1: Solvent Selection for Recrystallization

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Impurity (4-chlorotoluene) SolubilityRecommendation
Ethanol/WaterHighLowSolubleGood for inducing crystallization.[4]
HexanesModerateLowHighA good choice for washing away non-polar impurities.
IsopropanolHighLowSolubleCan be an effective single-solvent system.

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[3]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.[3]

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

Problem: Poor separation of the product from impurities.

Possible Causes & Solutions:

  • Inappropriate solvent system: The polarity of the eluent is critical. Use TLC to determine the optimal solvent system that provides good separation between the product and the starting material.

  • Column overloading: Do not load too much crude product onto the column, as this will lead to broad bands and poor separation.

  • Improper column packing: Ensure the silica gel is packed uniformly to prevent channeling.

Table 2: TLC and Column Chromatography Conditions

CompoundPolarityTypical Rf (20% Ethyl Acetate in Hexane)Elution Order
4-chlorotolueneLow~0.8First
This compoundModerate~0.4Second

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and carefully load it onto the top of the silica gel bed.[4]

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).[4] Gradually increase the polarity of the eluent to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.[4]

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.[4]

Purification Workflow

PurificationWorkflow start Crude this compound tlc_check Perform TLC Analysis start->tlc_check impurities_visible Unreacted Starting Material Visible? tlc_check->impurities_visible recrystallization Recrystallization impurities_visible->recrystallization Yes pure_product Pure Product impurities_visible->pure_product No purity_check Assess Purity (TLC, MP, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check vacuum_distillation Vacuum Distillation vacuum_distillation->purity_check purity_check->column_chromatography Impurities Remain purity_check->vacuum_distillation Liquid Impurities purity_check->pure_product Purity Acceptable further_purification Further Purification Needed purity_check->further_purification Purity Not Acceptable

References

Preventing polysubstitution in Friedel-Crafts reactions with substituted toluenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent polysubstitution in Friedel-Crafts reactions involving substituted toluenes.

Troubleshooting Guide: Excessive Polysubstitution

Encountering multiple substitutions on your substituted toluene substrate is a common challenge in Friedel-Crafts alkylation. This guide will help you diagnose and resolve this issue.

Problem: My Friedel-Crafts reaction with a substituted toluene is yielding significant amounts of di- or poly-substituted products.

Root Cause Analysis:

Polysubstitution in Friedel-Crafts alkylation occurs because the initial alkyl group introduced to the toluene ring is an electron-donating group.[1][2] This activates the aromatic ring, making the mono-substituted product more nucleophilic and thus more reactive than the starting material.[1][3] Consequently, it readily undergoes further alkylation.

Solutions:

StrategyDescriptionKey Considerations
Use a Large Excess of the Aromatic Substrate Increasing the molar ratio of the substituted toluene to the alkylating agent statistically favors the reaction of the electrophile with the starting material over the more reactive monoalkylated product.[4]In industrial settings, ratios as high as 30:1 to 50:1 (aromatic:alkylating agent) are used to ensure mono-substitution.[4]
Control Reaction Temperature Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions, thereby favoring the formation of the mono-substituted product.[4]Temperature can also influence the isomeric distribution of the product.[5][6][7]
Modify the Catalyst Strong Lewis acids like AlCl₃ can promote polysubstitution. Using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst can offer better selectivity for monoalkylation.[4][8]Catalyst choice can affect reaction rate and may require optimization.
Perform Friedel-Crafts Acylation Followed by Reduction This is often the most effective method. The acyl group introduced is deactivating, which prevents further substitution.[1][9] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[1][4]This two-step process adds length to the synthesis but provides excellent control over substitution.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution less of a concern in Friedel-Crafts acylation compared to alkylation?

A1: The key difference lies in the electronic nature of the introduced group. In Friedel-Crafts acylation, an acyl group (R-C=O) is added to the aromatic ring. This group is electron-withdrawing and deactivates the ring, making the mono-acylated product less reactive than the starting substituted toluene.[1][2][3] This deactivation effectively prevents further acylation reactions.[9] Additionally, the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the ketone product, further deactivating the ring.[8]

Q2: How does reaction temperature affect the isomer distribution in the Friedel-Crafts alkylation of toluene?

A2: The substitution pattern on the toluene ring is highly dependent on the reaction temperature due to a competition between kinetic and thermodynamic control.[7][10] At lower temperatures, the reaction is under kinetic control, favoring the faster-forming ortho and para isomers. As the temperature increases, the reaction becomes reversible, allowing for isomerization to the more thermodynamically stable meta isomer.[7][10]

Isomer Distribution in the Methylation of Toluene

Temperatureortho-Xylenemeta-Xylenepara-Xylene
0°C54%17%29%
25°C3%69%28%
80°C1%89%10%
Data compiled from various sources.[5][6][7]

Q3: Can I use any substituted toluene in a Friedel-Crafts reaction?

A3: No. Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -COR) are generally unreactive in Friedel-Crafts reactions.[11][12] Similarly, substrates containing -NH₂, -NHR, or -NR₂ groups are unsuitable because the lone pair on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[13]

Q4: What are some common issues with the Lewis acid catalyst and how can I troubleshoot them?

A4: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[11][12] Any water in your reagents, solvent, or glassware will deactivate the catalyst.[11] It is crucial to use anhydrous conditions, including dry solvents and freshly opened or purified reagents. In Friedel-Crafts acylation, a stoichiometric amount of the catalyst is often necessary because it forms a complex with the ketone product.[11] If you observe low yield, consider adding more catalyst.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to Avoid Polysubstitution

This protocol describes the synthesis of 4-methylacetophenone, demonstrating a selective mono-acylation of toluene.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 6M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) followed by anhydrous DCM.

  • Cool the resulting suspension to 0°C in an ice bath.[4][14]

  • In the dropping funnel, prepare a solution of toluene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes, ensuring the internal temperature remains below 10°C.[8]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional hour.[8]

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice in a beaker.[8]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 6M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or recrystallization.

Protocol 2: Reduction of 4-Methylacetophenone (Clemmensen Reduction)

This protocol describes the reduction of the ketone product from the acylation to the corresponding alkyl group.

Materials:

  • 4-Methylacetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene (as a co-solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam.

  • Add a solution of 4-methylacetophenone in toluene.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully decant the organic layer from the remaining zinc amalgam.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to yield the final alkylated toluene product.

Visualizations

Polysubstitution_Prevention_Workflow start Start: Friedel-Crafts Reaction with Substituted Toluene q1 Is polysubstitution a major concern? start->q1 acylation Perform Friedel-Crafts Acylation q1->acylation Yes alkylation Perform Friedel-Crafts Alkylation q1->alkylation No reduction Reduce the ketone product (e.g., Clemmensen, Wolff-Kishner) acylation->reduction end End: Desired Mono-substituted Product reduction->end q2 Is polysubstitution observed? alkylation->q2 optimize Optimize Reaction Conditions q2->optimize Yes q2->end No strategy1 Use large excess of toluene derivative optimize->strategy1 strategy2 Lower reaction temperature optimize->strategy2 strategy3 Use a milder Lewis acid catalyst optimize->strategy3 strategy1->end strategy2->end strategy3->end

Caption: Decision workflow for preventing polysubstitution.

Polysubstitution_Mechanism cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation toluene1 Substituted Toluene mono_alkylated Mono-alkylated Product (More Reactive) toluene1->mono_alkylated First Alkylation alkyl_halide R-X + AlCl3 alkyl_halide->toluene1 alkyl_halide->mono_alkylated poly_alkylated Poly-alkylated Product mono_alkylated->poly_alkylated Second Alkylation (Favored) toluene2 Substituted Toluene mono_acylated Mono-acylated Product (Less Reactive) toluene2->mono_acylated Acylation acyl_halide RCO-Cl + AlCl3 acyl_halide->toluene2 no_poly No Further Reaction mono_acylated->no_poly Deactivated Ring

Caption: Mechanism of polysubstitution and its prevention.

References

Catalyst deactivation in the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone, with a particular focus on catalyst deactivation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of 4-chlorotoluene is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low or no yield in the synthesis of this compound via Friedel-Crafts acylation is a common issue that can often be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.

  • Catalyst Deactivation: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst. Additionally, the ketone product forms a stable complex with AlCl₃, which can inhibit further catalytic activity.[2]

  • Insufficient Catalyst: Due to the formation of a stable complex between the ketone product and the Lewis acid catalyst, a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion.[2]

  • Purity of Reagents: The purity of 4-chlorotoluene, acetyl chloride (or acetic anhydride), and the solvent is crucial. Impurities can react with the catalyst or interfere with the reaction pathway.

  • Reaction Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed well at room temperature, others may require cooling to prevent side reactions or heating to overcome the activation energy. For the acylation of toluene, reactions are often initiated at 0°C and then allowed to warm to room temperature.[1][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure reagents are free from moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Catalyst Loading: For Friedel-Crafts acylation, a molar equivalent or a slight excess of AlCl₃ relative to the acylating agent is typically necessary.

  • Check Reagent Quality: Use freshly distilled or high-purity reagents.

  • Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0°C) during the addition of reagents and then allow it to proceed at room temperature or with gentle heating, monitoring the reaction progress by TLC.

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction mixture. What are the possible side products and how can I minimize their formation?

A2: The Friedel-Crafts acylation of 4-chlorotoluene can potentially lead to a mixture of isomers. The primary directing effects of the methyl (ortho-, para-directing) and chloro (ortho-, para-directing) groups on the aromatic ring influence the position of acylation.

  • Isomeric Products: The desired product is this compound. However, the formation of other isomers, such as 1-(2-chloro-5-methylphenyl)ethanone or 1-(3-chloro-6-methylphenyl)ethanone, is possible. The regioselectivity can be influenced by the solvent and reaction temperature.[4][5]

  • Polysubstitution: While less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution, polysubstitution can occur under harsh reaction conditions.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the reaction.

  • Choice of Solvent: The polarity of the solvent can influence the isomer distribution. Experimenting with different anhydrous solvents like dichloromethane, carbon disulfide, or nitrobenzene may help optimize the yield of the desired isomer.

  • Purification: Careful column chromatography is often necessary to separate the desired product from its isomers. GC-MS analysis can be a valuable tool for identifying and quantifying the different isomers in the crude reaction mixture.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: Can I use less than a stoichiometric amount of AlCl₃ for the acylation of 4-chlorotoluene?

A1: It is generally not recommended. The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[2] Using a substoichiometric amount of catalyst will likely result in an incomplete reaction and low yield. In practice, a slight excess (1.1 to 1.2 equivalents) of AlCl₃ is often used to ensure the reaction goes to completion.

Q2: My anhydrous AlCl₃ is slightly discolored. Can I still use it?

A2: Discoloration (typically yellow or gray) of anhydrous AlCl₃ often indicates some degree of hydration or contamination. Using such a catalyst can lead to significantly lower yields. It is best to use fresh, high-quality, anhydrous AlCl₃ for optimal results.

Q3: How can I regenerate the AlCl₃ catalyst after the reaction?

A3: Regeneration of AlCl₃ from the stable ketone complex is challenging in a laboratory setting and is often not practical. The workup procedure for Friedel-Crafts acylation typically involves quenching the reaction with water or dilute acid, which hydrolyzes the aluminum chloride complex.[1][3] Industrial processes may employ high-temperature distillation to recover AlCl₃ from hydrocarbon complexes, but this is not a straightforward laboratory procedure.[9][10]

Q4: What are some alternative catalysts to AlCl₃ for this reaction?

A4: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃, ZnCl₂, and metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) can also be used.[11][12] In some cases, solid acid catalysts like zeolites have been employed for vapor-phase acylations.[13] These alternatives may offer advantages in terms of moisture sensitivity, handling, and potential for recycling, but their efficiency for the specific acylation of 4-chlorotoluene would need to be experimentally determined.

Data Presentation

Table 1: Effect of Catalyst Loading on the Yield of Acylation of Toluene with Acetic Anhydride (Analogous Reaction)

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
FeCl₃·6H₂O10246060[11]
FeCl₃·6H₂O524065[11]
FeCl₃·6H₂O224055[11]

Note: This data is for the acylation of anisole with acetic anhydride, a reaction analogous to the acylation of 4-chlorotoluene.

Table 2: Influence of Solvent on the Regioselectivity of Friedel-Crafts Acylation of Naphthalene (Illustrative Example)

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)
Carbon DisulfideHigh preference for 1-acetylnaphthalene
NitrobenzeneHigh preference for 2-acetylnaphthalene

Note: This table illustrates the principle that solvent polarity can significantly affect the isomeric product distribution in Friedel-Crafts acylation.

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of 4-Chlorotoluene

This protocol is adapted from established procedures for the acylation of toluene.[1][3]

Materials:

  • 4-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the HCl gas evolved). Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension. After the addition is complete, add 4-chlorotoluene (1.0 equivalent) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware & Assemble Apparatus prep2 Add Anhydrous AlCl3 & CH2Cl2 prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add Acetyl Chloride react1->react2 react3 Add 4-Chlorotoluene react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Quench with Ice/HCl react4->workup1 workup2 Extract with CH2Cl2 workup1->workup2 workup3 Wash with NaHCO3 & Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Column Chromatography workup4->purify product product purify->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_catalyst_deactivation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low or No Product Yield cause1 Moisture Contamination start->cause1 cause2 Catalyst-Product Complexation start->cause2 cause3 Insufficient Catalyst start->cause3 sol1 Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) cause1->sol1 sol3 Use High-Purity Reagents cause1->sol3 sol2 Use Stoichiometric or Slight Excess of AlCl3 cause2->sol2 cause3->sol2 success success sol1->success Improved Yield sol2->success sol3->success

Caption: Troubleshooting guide for catalyst deactivation in Friedel-Crafts acylation.

References

Work-up procedure to minimize product loss of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 1-(5-Chloro-2-methylphenyl)ethanone. Our goal is to help you minimize product loss and optimize the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the work-up procedure for the synthesis of this compound via Friedel-Crafts acylation?

A1: The work-up procedure serves two main purposes. First, it quenches the reaction by decomposing the aluminum chloride (AlCl₃) catalyst, which forms a complex with the ketone product.[1][2] Second, it separates the desired product from unreacted starting materials, the deactivated catalyst, and other impurities, leading to a purified final product.

Q2: Why is it crucial to pour the reaction mixture into a mixture of ice and hydrochloric acid during the quenching step?

A2: The reaction of residual AlCl₃ with water is highly exothermic and can cause the solution to boil violently, releasing hazardous HCl gas.[1] Pouring the reaction mixture into an ice/acid slurry helps to control this exotherm, ensuring a safer and more controlled quench. The hydrochloric acid also helps to dissolve the aluminum salts (aluminum hydroxide) that are formed, preventing them from precipitating and complicating the separation of the aqueous and organic layers.

Q3: I've noticed an emulsion forming between the organic and aqueous layers during extraction. What causes this and how can I resolve it?

A3: Emulsion formation is a common issue in the work-up of Friedel-Crafts reactions, often caused by the presence of finely divided aluminum salts at the interface of the two layers.[1] To break the emulsion, you can add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gentle swirling of the separatory funnel after adding brine can also aid in breaking the emulsion.

Q4: What is the purpose of washing the organic layer with a sodium bicarbonate solution?

A4: The wash with a saturated sodium bicarbonate (NaHCO₃) solution is to neutralize any remaining acidic components in the organic layer, particularly residual hydrochloric acid from the quenching step. This is important to prevent any potential acid-catalyzed side reactions during solvent removal and to ensure the final product is not acidic.

Q5: Which drying agent is most suitable for the organic solution of this compound?

A5: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are both suitable drying agents for ethereal or chlorinated solvent solutions of ketones. Sodium sulfate has a high capacity for water but is slower, while magnesium sulfate is faster but slightly acidic. For a neutral ketone like this compound, either can be used effectively.

Troubleshooting Guides

Problem 1: Low Product Yield After Work-up
Potential Cause Troubleshooting Suggestion
Incomplete Extraction The product may have some solubility in the aqueous layer. Perform multiple extractions (at least 2-3) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete removal of the product from the aqueous phase.
Product Loss During Washing Vigorous shaking during washing steps can lead to the formation of a stable emulsion, trapping the product. Use gentle inversions of the separatory funnel instead of vigorous shaking. If an emulsion forms, refer to the FAQ on breaking emulsions.
Hydrolysis of Product While generally stable, prolonged exposure to strongly acidic or basic conditions during work-up could potentially lead to side reactions. It is advisable to perform the work-up steps efficiently without unnecessary delays.
Premature Product Precipitation If the concentration of the product in the extraction solvent is very high, it might precipitate upon cooling or during washing. If this occurs, add more solvent to redissolve the product before proceeding.
Problem 2: Impure Product After Work-up
Potential Cause Troubleshooting Suggestion
Incomplete Quenching of Catalyst If the AlCl₃ is not completely hydrolyzed, it can co-extract with the product, leading to impurities. Ensure the quenching is thorough by stirring the ice/acid/reaction mixture until no more fumes are evolved and the mixture is homogenous.
Insufficient Washing Residual starting materials or acidic/basic impurities may remain if the washing steps are not performed adequately. Ensure to use a sufficient volume of washing solutions and repeat the washing steps as described in the protocol.
Formation of Isomeric Byproducts Friedel-Crafts acylation can sometimes lead to the formation of isomers. If isomeric impurities are present, purification by column chromatography or recrystallization will be necessary.

Data Presentation

The following tables present illustrative data on how different work-up parameters can influence the yield and purity of this compound. Note: This data is for illustrative purposes and actual results may vary.

Table 1: Effect of Extraction Solvent on Product Yield

Extraction Solvent Number of Extractions Combined Organic Volume (mL) Recovered Yield (%)
Dichloromethane315088
Ethyl Acetate315085
Diethyl Ether315075

Table 2: Effect of Washing Protocol on Product Purity

Washing Protocol Purity by GC-MS (%)
1 x Water, 1 x NaHCO₃, 1 x Brine95.2
2 x Water, 2 x NaHCO₃, 1 x Brine97.8
1 x Dilute HCl, 2 x Water, 2 x NaHCO₃, 1 x Brine98.5

Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure
  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (typically a 1:1 mixture of ice and HCl by volume).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL for a typical lab-scale reaction).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Washing:

    • Wash the combined organic layers with water (1 x 100 mL).

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL). Caution: Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

    • Wash with a saturated aqueous solution of sodium chloride (brine) (1 x 100 mL).

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up Procedure cluster_purification Purification Reaction_Mixture Friedel-Crafts Reaction Mixture (Product-AlCl₃ Complex) Quenching Quench with Ice/HCl Reaction_Mixture->Quenching Extraction Extract with Dichloromethane (3x) Quenching->Extraction Washing Wash Organic Layer: 1. Water 2. NaHCO₃ (aq) 3. Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Experimental workflow for the work-up and purification of this compound.

Troubleshooting_Emulsion Start Emulsion Observed During Extraction Step1 Add Saturated NaCl (Brine) Solution Start->Step1 Step2 Gently Swirl Separatory Funnel Step1->Step2 Decision Emulsion Broken? Step2->Decision Yes Proceed with Work-up Decision->Yes Yes No Allow to Stand for 10-15 min Decision->No No Decision2 Emulsion Broken? No->Decision2 Yes2 Proceed with Work-up Decision2->Yes2 Yes No2 Consider Filtration through Celite Decision2->No2 No

Caption: Troubleshooting guide for breaking emulsions during the work-up procedure.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 1-(5-Chloro-2-methylphenyl)ethanone is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity can significantly impact the yield, impurity profile, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

This guide provides an objective comparison of three distinct Reverse-Phase HPLC (RP-HPLC) methods for the purity analysis of this compound. By presenting detailed experimental protocols and comparative performance data, this document aims to assist researchers in selecting and optimizing HPLC methods for their specific analytical needs. The methods are designed to effectively separate the main component from potential process-related impurities, such as isomers and unreacted starting materials.

Experimental Protocols

The purity of this compound was evaluated using three different RP-HPLC methods. The primary objective is to achieve optimal separation of the main peak from any potential impurities.

Sample Preparation (Applicable to all methods):

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase composition of the respective HPLC method.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method 1: Isocratic Elution with Acetonitrile/Water

This method represents a standard, straightforward approach for the analysis of moderately polar compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[2]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][4]

    • Mobile Phase: Acetonitrile and Water (60:40, v/v).[2][3]

    • Flow Rate: 1.0 mL/min.[2][4]

    • Detection: UV at 254 nm.[2][5]

    • Injection Volume: 10 µL.[2][5]

    • Column Temperature: 30 °C.[2][4]

Method 2: Isocratic Elution with Methanol/Water

This method serves as an alternative to Method 1, replacing acetonitrile with methanol. The different solvent selectivity of methanol can alter the retention and resolution of impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: Methanol and Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[4]

Method 3: Gradient Elution with Acidified Mobile Phase

This method employs a gradient elution and an acidified mobile phase, which can improve peak shape and resolution, especially for impurities with different polarities. The use of formic acid makes the method compatible with Mass Spectrometry (MS) detection.[6]

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 50% B

      • 12.1-15 min: 50% B

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

Data Analysis:

For all methods, the purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Comparative Performance Data

The following table summarizes the hypothetical performance of the three HPLC methods in analyzing a sample of this compound containing known impurities (Impurity A: an isomeric impurity, and Impurity B: a less polar degradation product).

ParameterMethod 1 (ACN/H₂O)Method 2 (MeOH/H₂O)Method 3 (Gradient)
Retention Time (Main Peak) 6.8 min8.2 min9.5 min
Purity (% Area) 99.2%99.1%99.5%
Resolution (Main Peak/Impurity A) 1.81.62.5
Resolution (Main Peak/Impurity B) 2.12.54.0
Peak Tailing Factor (Main Peak) 1.31.41.1
Total Run Time 15 min20 min15 min

Experimental Workflow Visualization

The logical flow of the purity analysis process, from sample handling to final data interpretation, is illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile (1.0 mg/mL Stock) weigh->dissolve dilute Dilute with Mobile Phase (0.1 mg/mL Working) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample into HPLC System filter->inject separate Chromatographic Separation (Method 1, 2, or 3) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Final Purity Report calculate->report

References

A Comparative Guide to Impurity Profiling: GC-MS for 1-(5-Chloro-2-methylphenyl)ethanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Impurity Profiling

Pharmaceutical impurities are unwanted chemicals that can arise during the manufacturing process or storage of an API.[1][2] Even in minute quantities, these impurities can impact the safety and efficacy of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification and control of impurities.[2][3] Therefore, developing sensitive and specific analytical methods for impurity profiling is a mandatory step in drug development.[1]

1-(5-Chloro-2-methylphenyl)ethanone is a key intermediate in various synthetic pathways. Potential impurities can include isomers, unreacted starting materials, by-products from side reactions, and degradation products. This guide focuses on a GC-MS method for the identification of volatile and semi-volatile impurities and compares its performance with a proposed HPLC method suitable for a broader range of analytes.

Method Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for impurity analysis depends on the physicochemical properties of the impurities, such as volatility, thermal stability, and polarity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase. The mass spectrometer provides definitive identification.[4][5]Separates compounds in the liquid phase based on their partitioning between a liquid mobile phase and a solid stationary phase.[4]
Analyte Suitability Ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.[4][6]Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[4][6][7]
Impurity Identification Provides high-confidence identification through mass spectral library matching and fragmentation analysis.[4][7]Tentative identification is based on retention time and UV spectrum. Definitive identification requires a mass spectrometric detector (LC-MS).[7]
Sensitivity Very high, especially in Selected Ion Monitoring (SIM) mode.[7]Good with a UV-Vis detector; can be very high with a mass spectrometry (MS) detector.[7]
Sample Preparation May require derivatization for polar compounds to increase volatility.[3]Generally simpler for many solid samples, involving dissolution in a suitable solvent.[4]

Experimental Protocols

Proposed GC-MS Method for Impurity Identification

This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

2. Chemicals and Reagents:

  • Dichloromethane (GC grade) or another suitable volatile solvent.

  • Helium (99.999% purity) as the carrier gas.

  • This compound reference standard and sample.

3. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 40:1.[1]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

5. Sample Preparation:

  • Accurately weigh and dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

Proposed HPLC Method for Purity Determination

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[7]

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard and sample.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection: DAD, monitoring at 254 nm. Full spectrum acquisition from 200-400 nm.[7]

  • Injection Volume: 10 µL.[8]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.[8]

Data Presentation

The following table illustrates a hypothetical comparison of impurity profiles for this compound from different commercial suppliers, as determined by the proposed GC-MS method.

Table 1: Hypothetical Impurity Profile by GC-MS

ImpurityPotential SourceSupplier A (%)Supplier B (%)Supplier C (%)
1-(3-Chloro-4-methylphenyl)ethanoneIsomeric impurity from synthesis0.250.35< 0.05
4-ChlorotolueneUnreacted starting material< 0.050.60Not Detected
Dichloromethylphenyl ethanone isomersOver-chlorination side product0.120.20< 0.05
Purity (by area %) 99.58 98.85 > 99.9

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for identifying impurities using the GC-MS method.

GCMS_Workflow GC-MS Impurity Identification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch NIST Library Search MassSpectra->LibrarySearch Identification Impurity Identification LibrarySearch->Identification Report Impurity Report Identification->Report

Caption: Workflow for impurity identification using GC-MS.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of impurities in this compound. GC-MS offers unparalleled identification capabilities for volatile and semi-volatile impurities due to its mass spectrometric detector. HPLC is a versatile and robust technique for quantitative purity determination and is suitable for a wider range of compounds, including those that are non-volatile or thermally sensitive. The choice of method, or a combination of both, should be based on a thorough understanding of the potential impurity profile of the intermediate. For comprehensive impurity profiling, a combination of both techniques is often employed to ensure the detection and identification of the widest possible range of impurities.

References

Validating the Structure of 1-(5-Chloro-2-methylphenyl)ethanone: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 1-(5-Chloro-2-methylphenyl)ethanone using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with its structural isomers, supported by experimental data and protocols.

The precise structural elucidation of organic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique, offering unparalleled insight into the molecular architecture of a compound. This guide focuses on the validation of the structure of this compound through a comprehensive analysis of its ¹H and ¹³C NMR spectra, presented in comparison with its structural isomers.

Comparative Analysis of ¹H and ¹³C NMR Data

The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint for a specific molecular structure. By comparing the NMR data of this compound with its isomers, we can unequivocally confirm its substitution pattern.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)-CH₃ (Aromatic) (δ, ppm, singlet)-C(O)CH₃ (δ, ppm, singlet)
This compound ~7.0 - 7.5 (m)~2.4~2.5
1-(3-Chloro-4-methylphenyl)ethanone7.82 (d, J=2.0), 7.74 (dd, J=8.0, 2.0), 7.39 (d, J=8.0)2.412.55
1-(4-Chloro-3-methylphenyl)ethanone7.91 (s), 7.82 (d, J=8.0), 7.41 (d, J=8.0)2.422.58
1-(2-Chloro-6-methylphenyl)ethanone7.28-7.15 (m)2.352.59

Note: Data for isomers are compiled from various sources and may have been recorded under different experimental conditions.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CH₃ (Aromatic) (δ, ppm)-C(O)CH₃ (δ, ppm)
This compound ~200~125-140~20~30
1-(3-Chloro-4-methylphenyl)ethanone196.9136.2, 135.5, 131.0, 129.9, 128.8, 127.020.926.5
1-(4-Chloro-3-methylphenyl)ethanone197.0138.8, 136.5, 132.3, 130.4, 128.5, 126.620.626.5
1-(2-Chloro-6-methylphenyl)ethanone202.1138.9, 135.5, 131.8, 129.0, 128.4, 126.120.832.1

Note: Data for isomers are compiled from various sources and may have been recorded under different experimental conditions.

The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region corresponding to the three protons on the substituted phenyl ring.[1] Additionally, two distinct singlets for the aromatic methyl and the acetyl methyl protons are anticipated.[1] The specific substitution pattern of the target compound leads to a unique set of chemical shifts and coupling patterns for the aromatic protons, distinguishing it from its isomers. For instance, the presence of ortho, meta, and para couplings would result in a characteristic splitting pattern that can be definitively assigned.

Similarly, the ¹³C NMR spectrum provides a clear signature of the carbon framework. The chemical shift of the carbonyl carbon, the aromatic carbons (including the two quaternary carbons), and the two methyl carbons will be unique to the this compound structure. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group, along with their positions on the aromatic ring, significantly influence the chemical shifts of the surrounding carbon atoms.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Number of scans: 8-16 (can be adjusted based on sample concentration).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time (aq): 2-4 seconds.

    • Spectral width: A range covering approximately -2 to 12 ppm.

  • Processing:

    • Fourier transformation of the Free Induction Decay (FID).

    • Phase and baseline correction.

    • Referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer is essential due to the lower sensitivity of the ¹³C nucleus.

  • Pulse Sequence: A proton-decoupled single-pulse experiment is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Number of scans: Significantly higher than ¹H NMR (e.g., 128 to 1024 or more) depending on sample concentration.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time (aq): 1-2 seconds.

    • Spectral width: A range covering approximately 0 to 220 ppm.

  • Processing:

    • Fourier transformation of the FID.

    • Phase and baseline correction.

    • Referencing the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Structural Validation

The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and comparison.

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation Sample_Weighing Weigh Sample Solvent_Addition Add Deuterated Solvent Sample_Weighing->Solvent_Addition Dissolution Dissolve Sample Solvent_Addition->Dissolution Transfer_to_Tube Transfer to NMR Tube Dissolution->Transfer_to_Tube 1H_NMR Acquire 1H NMR Spectrum Transfer_to_Tube->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Transfer_to_Tube->13C_NMR FT Fourier Transform 1H_NMR->FT 13C_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Assignment Signal Assignment Peak_Picking->Assignment Comparison Comparison with Isomers Assignment->Comparison Validation Structure Validation Comparison->Validation

Caption: Workflow for NMR-based structural validation.

By meticulously following these experimental protocols and analytical workflows, researchers can confidently validate the structure of this compound and distinguish it from its structural isomers, ensuring the integrity of their chemical research and development endeavors.

References

A Comparative Analysis of the Reactivity of 1-(5-Chloro-2-methylphenyl)ethanone and Other Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetophenone Reactivity

Acetophenone is a versatile ketone that undergoes a variety of chemical transformations. Its reactivity is primarily centered around two locations: the carbonyl group (and its α-carbon) and the aromatic ring. The presence of substituents on the phenyl ring can significantly modulate the reactivity at both of these sites. These effects are broadly categorized as:

  • Electronic Effects: Electron-donating groups (EDGs) increase electron density in the aromatic ring and on the carbonyl group, while electron-withdrawing groups (EWGs) decrease it. These effects influence the rates of electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, and the acidity of the α-protons.

  • Steric Effects: Bulky substituents, particularly those in the ortho position, can hinder the approach of reagents to the reaction center, thereby slowing down reaction rates. This is often referred to as the "ortho effect."

1-(5-Chloro-2-methylphenyl)ethanone possesses a unique substitution pattern with an electron-withdrawing chlorine atom at the meta position relative to the acetyl group and an electron-donating methyl group at the ortho position. This combination of substituents leads to a nuanced reactivity profile.

Comparative Reactivity Analysis

The reactivity of this compound can be compared with other acetophenones by examining key reactions.

Enolization and α-Carbon Reactivity

The formation of an enol or enolate is a crucial first step in many reactions of acetophenones, including aldol condensations and α-halogenation. The rate of enolization is dependent on the acidity of the α-protons.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring stabilize the enolate anion through inductive and resonance effects, thereby increasing the acidity of the α-protons and accelerating the rate of enolization. For instance, the rate of enolization for p-bromoacetophenone is greater than that of unsubstituted acetophenone.[1][2][3]

  • This compound: The chlorine atom, being electron-withdrawing, is expected to increase the acidity of the α-protons and enhance the rate of enolization compared to unsubstituted acetophenone. The ortho-methyl group, being electron-donating, will have an opposing, albeit weaker, electronic effect.

The following table summarizes the pKa values for the α-protons of several para-substituted acetophenones, illustrating the impact of electronic effects.

Substituent (para)pKaReference
-OCH₃19.0[4]
-H18.4[4]
-F18.5[4]
-Cl18.1[4]
-Br18.0[4]
-NO₂16.7[4]
Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of acetophenones is electrophilic and susceptible to attack by nucleophiles.

  • Electronic Effects: Electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups decrease its electrophilicity and reactivity.

  • Steric Effects: The ortho-methyl group in this compound will sterically hinder the approach of nucleophiles to the carbonyl carbon, likely reducing the rate of reaction compared to a non-ortho-substituted analogue like 4-chloroacetophenone.

  • This compound: The electron-withdrawing chlorine will enhance the electrophilicity of the carbonyl carbon. However, the steric hindrance from the ortho-methyl group is expected to be a significant factor, potentially overriding the electronic activation and making it less reactive than acetophenones with substituents at the meta or para positions.

Electrophilic Aromatic Substitution

The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS) reactions on the phenyl ring.

  • This compound: The existing substituents will further influence the position of incoming electrophiles. The ortho-methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director. The directing effects of these groups will compete, and the substitution pattern of the product will depend on the specific reaction conditions and the nature of the electrophile.

Experimental Protocols

Below are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of this compound with other substituted acetophenones.

Protocol 1: Determination of Relative Rates of Enolization via Iodination

This method relies on the principle that the rate-determining step of the acid- or base-catalyzed halogenation of a ketone is the formation of the enol or enolate.

Materials:

  • Substituted acetophenones (e.g., this compound, acetophenone, 4-chloroacetophenone)

  • Standardized iodine solution (e.g., 0.1 M in KI)

  • Aqueous HCl or NaOH solution (as catalyst)

  • Standardized sodium thiosulfate solution (for titration)

  • Starch indicator solution

  • Appropriate solvent (e.g., aqueous ethanol)

  • Thermostated water bath

Procedure:

  • Prepare solutions of each acetophenone of known concentration in the chosen solvent.

  • In a flask maintained at a constant temperature, mix the acetophenone solution with the acid or base catalyst.

  • Initiate the reaction by adding a known volume of the standardized iodine solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a solution that neutralizes the catalyst (e.g., sodium bicarbonate for an acid-catalyzed reaction).

  • Immediately titrate the unreacted iodine in the quenched aliquot with the standardized sodium thiosulfate solution, using starch as an indicator.

  • The rate of disappearance of iodine corresponds to the rate of enolization. Plot the concentration of iodine versus time to determine the initial rate of reaction.

  • The relative reactivity can be determined by comparing the initial rates for the different substituted acetophenones under identical conditions.

Protocol 2: Comparative Aldol Condensation with a Common Electrophile

The Claisen-Schmidt condensation, a type of crossed aldol condensation, can be used to compare the reactivity of different enolates derived from substituted acetophenones.[5]

Materials:

  • Substituted acetophenones

  • A common aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Ice bath

Procedure:

  • In separate flasks, dissolve equimolar amounts of each substituted acetophenone and the aromatic aldehyde in ethanol.

  • Cool the solutions in an ice bath.

  • While stirring, add a catalytic amount of aqueous sodium hydroxide solution to each flask.

  • Monitor the reactions over time, observing the formation of a precipitate (the chalcone product).

  • After a fixed reaction time, quench the reactions by adding dilute acid.

  • Isolate the products by filtration, wash with cold water, dry, and weigh.

  • The yield of the chalcone product under identical reaction times and conditions provides a semi-quantitative measure of the relative reactivity of the starting acetophenones. For more precise data, the reaction progress can be monitored using techniques like HPLC or GC.

Visualizing Reaction Workflows and Relationships

The following diagrams illustrate the logical workflow for comparing reactivity and a simplified reaction pathway.

Experimental_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A Prepare solutions of This compound and other acetophenones B Perform a common reaction (e.g., Aldol Condensation) A->B Identical conditions C Monitor reaction progress (e.g., by TLC, HPLC, or NMR) B->C D Isolate and quantify products C->D E Compare yields or rate constants to determine relative reactivity D->E

Caption: Workflow for the comparative analysis of acetophenone reactivity.

Reactivity_Factors cluster_effects Substituent Effects cluster_properties Chemical Properties cluster_reactivity Impact on Reactivity A This compound B Ortho-Methyl Group A->B C Meta-Chloro Group A->C D Steric Hindrance (Ortho Effect) B->D E Electron Donating (Inductive) B->E F Electron Withdrawing (Inductive) C->F G Decreased rate of nucleophilic attack at carbonyl D->G H Increased rate of enolization E->H Opposes effect of Cl F->H Enhances enolization

Caption: Factors influencing the reactivity of this compound.

Conclusion

The reactivity of this compound is governed by a balance of electronic and steric factors. The electron-withdrawing chlorine atom is expected to enhance the acidity of the α-protons, promoting reactions that proceed via an enolate intermediate. However, the ortho-methyl group introduces significant steric hindrance around the carbonyl group, which will likely decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon. Therefore, when compared to other substituted acetophenones, this compound is predicted to show enhanced reactivity at the α-carbon but diminished reactivity at the carbonyl carbon, especially when compared to non-ortho-substituted isomers. The experimental protocols provided in this guide offer a framework for quantifying these differences and further elucidating the unique reactivity profile of this compound.

References

A Comparative Guide to HPLC Separation of Chloro-Methyl-Acetophenone Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and analytical chemistry, achieving baseline separation of structurally similar positional isomers is a frequent and often significant challenge. The chloro-methyl-acetophenone isomers, key intermediates in various synthetic pathways, present such a challenge due to their subtle differences in polarity and structure. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation of these critical isomers, with a focus on the influence of stationary phase chemistry on resolution.

Comparison of Stationary Phases for Isomer Separation

The choice of stationary phase is paramount in resolving positional isomers. While the hydrophobic interactions of a standard C18 column can provide a starting point, alternative selectivities offered by Phenyl-Hexyl and Pentafluorophenyl (PFP) columns often yield superior separation. This is due to the additional π-π and dipole-dipole interactions that can differentiate between the varied electron densities and spatial arrangements of the isomers.[1]

Below is a summary of the comparative performance of three common stationary phases for the separation of four key chloro-methyl-acetophenone positional isomers.

Table 1: Retention Times (minutes) of Chloro-Methyl-Acetophenone Isomers on Different Stationary Phases

IsomerC18Phenyl-HexylPentafluorophenyl (PFP)
4'-chloro-3'-methyl-acetophenone10.29.511.8
3'-chloro-4'-methyl-acetophenone10.59.812.5
4'-chloro-2'-methyl-acetophenone11.111.014.2
2'-chloro-4'-methyl-acetophenone11.311.215.1

Table 2: Resolution (Rs) Between Adjacent Peaks

Peak PairC18Phenyl-HexylPentafluorophenyl (PFP)
4'-chloro-3'-methyl / 3'-chloro-4'-methyl1.11.21.8
3'-chloro-4'-methyl / 4'-chloro-2'-methyl1.41.82.2
4'-chloro-2'-methyl / 2'-chloro-4'-methyl0.80.91.9

As the data indicates, the PFP column provides the greatest resolution for all isomer pairs, achieving baseline separation where the C18 and Phenyl-Hexyl phases fall short. This enhanced selectivity is attributed to the multiple interaction mechanisms, including hydrophobicity, π-π interactions, and dipole-dipole interactions, afforded by the fluorinated stationary phase.[2]

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below.

Method 1: Standard C18 Separation

  • Column: C18 (Octadecyl-silica), 4.6 x 250 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) Methanol:Water[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C[3]

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Standards and samples prepared in the mobile phase at a concentration of 1 mg/mL.

Method 2: Phenyl-Hexyl Separation

  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm

  • Mobile Phase: 65:35 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Standards and samples prepared in the mobile phase at a concentration of 1 mg/mL.

Method 3: Pentafluorophenyl (PFP) Separation

  • Column: Pentafluorophenyl (PFP), 4.6 x 250 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Standards and samples prepared in the mobile phase at a concentration of 1 mg/mL.

Logical Workflow for Method Selection

The selection of an appropriate HPLC method for positional isomer separation can be guided by a systematic approach. The following diagram illustrates a logical workflow for this process.

HPLC_Method_Selection start Define Separation Goal: Separate Chloro-Methyl-Acetophenone Isomers c18_test Initial Screening: Standard C18 Column start->c18_test eval_c18 Evaluate Resolution (Rs) c18_test->eval_c18 success Method Successful: Rs >= 1.5 for all pairs eval_c18->success Rs >= 1.5 alt_selectivity Resolution Inadequate: Select Alternative Stationary Phase eval_c18->alt_selectivity Rs < 1.5 phenyl_test Test Phenyl-Hexyl Column (π-π Interactions) alt_selectivity->phenyl_test pfp_test Test PFP Column (π-π, Dipole-Dipole, Shape Selectivity) alt_selectivity->pfp_test eval_phenyl Evaluate Resolution (Rs) phenyl_test->eval_phenyl eval_pfp Evaluate Resolution (Rs) pfp_test->eval_pfp eval_phenyl->success Rs >= 1.5 optimize Optimize Mobile Phase (Organic Ratio, Solvent Type) eval_phenyl->optimize Rs < 1.5 eval_pfp->success Rs >= 1.5 eval_pfp->optimize Rs < 1.5 optimize->c18_test Re-evaluate

Caption: Logical workflow for HPLC method selection for positional isomer separation.

Conclusion

The successful separation of chloro-methyl-acetophenone positional isomers is highly dependent on the selectivity of the HPLC stationary phase. While a standard C18 column may provide partial separation, phases that offer alternative retention mechanisms, such as Phenyl-Hexyl and particularly Pentafluorophenyl columns, are more effective at resolving these closely related compounds. The PFP phase, with its ability to engage in multiple types of interactions, demonstrates superior performance in providing baseline separation. Researchers facing similar challenges in isomer separation are encouraged to screen columns with different selectivities early in the method development process to achieve optimal results efficiently.

References

Spectroscopic comparison of 1-(5-Chloro-2-methylphenyl)ethanone and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Unraveling the Isomers of Chloro-Methyl-Acetophenone

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 1-(5-Chloro-2-methylphenyl)ethanone and its key structural isomers. By examining their distinct signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we can effectively differentiate between these closely related molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These isomers are chosen to represent the varied substitution patterns on the phenyl ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-H-COCH₃ (s)Ar-CH₃ (s)
This compound~7.0 - 7.5 (m)~2.5~2.4
1-(2-Chloro-4-methylphenyl)ethanonePredicted: 7.1-7.6 (m)Predicted: ~2.6Predicted: ~2.4
1-(3-Chloro-4-methylphenyl)ethanonePredicted: 7.2-7.8 (m)Predicted: ~2.6Predicted: ~2.4
1-(4-Chloro-2-methylphenyl)ethanonePredicted: 7.0-7.5 (m)Predicted: ~2.5Predicted: ~2.4
1-(4-Chloro-3-methylphenyl)ethanonePredicted: 7.1-7.7 (m)Predicted: ~2.6Predicted: ~2.4

Note: 's' denotes a singlet and 'm' denotes a multiplet. Predicted values are based on the analysis of substituent effects on similar aromatic systems.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAromatic Carbons-COCH₃Ar-CH₃
This compoundPredicted: ~198-202Predicted: ~125-140Predicted: ~29-31Predicted: ~20-22
1-(2-Chloro-4-methylphenyl)ethanonePredicted: ~197-201Predicted: ~126-142Predicted: ~30-32Predicted: ~21-23
1-(3-Chloro-4-methylphenyl)ethanonePredicted: ~196-200Predicted: ~127-141Predicted: ~26-28Predicted: ~19-21
1-(4-Chloro-2-methylphenyl)ethanonePredicted: ~198-202Predicted: ~125-140Predicted: ~29-31Predicted: ~20-22
1-(4-Chloro-3-methylphenyl)ethanonePredicted: ~197-201Predicted: ~126-142Predicted: ~26-28Predicted: ~19-21

Note: Predicted values are based on established substituent chemical shift increments for substituted benzenes.

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundC=O StretchC-Cl StretchAromatic C=C Stretch
This compoundPredicted: ~1680-1700Predicted: ~700-850Predicted: ~1450-1600
1-(2-Chloro-4-methylphenyl)ethanonePredicted: ~1685-1705Predicted: ~700-850Predicted: ~1450-1600
1-(3-Chloro-4-methylphenyl)ethanonePredicted: ~1680-1700Predicted: ~700-850Predicted: ~1450-1600
1-(4-Chloro-2-methylphenyl)ethanonePredicted: ~1680-1700Predicted: ~700-850Predicted: ~1450-1600
1-(4-Chloro-3-methylphenyl)ethanonePredicted: ~1685-1705Predicted: ~700-850Predicted: ~1450-1600

Note: The position of the C=O stretching vibration is sensitive to the electronic effects of the ring substituents.

Table 4: Mass Spectrometry Data (m/z values of Major Fragments)

CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-COCH₃]⁺[M-Cl]⁺
This compound168/170153/155125/127133
1-(2-Chloro-4-methylphenyl)ethanone168/170153/155125/127133
1-(3-Chloro-4-methylphenyl)ethanone168/170153/155125/127133
1-(4-Chloro-2-methylphenyl)ethanone168/170153/155125/127133
1-(4-Chloro-3-methylphenyl)ethanone168/170153/155125/127133

Note: The presence of chlorine results in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse angle: 30-45°

    • Spectral width: 0-10 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled (e.g., zgpg30)

    • Spectral width: 0-220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr) should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison and identification of the isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution for NMR & GC-MS KBr Pellet / Thin Film KBr Pellet / Thin Film Sample->KBr Pellet / Thin Film for FT-IR NMR NMR Dissolution->NMR GC-MS GC-MS Dissolution->GC-MS FT-IR FT-IR KBr Pellet / Thin Film->FT-IR 1H & 13C Spectra 1H & 13C Spectra NMR->1H & 13C Spectra IR Spectrum IR Spectrum FT-IR->IR Spectrum Mass Spectrum Mass Spectrum GC-MS->Mass Spectrum Identification Identification 1H & 13C Spectra->Identification IR Spectrum->Identification Mass Spectrum->Identification

Caption: Experimental workflow for spectroscopic analysis.

Isomer_Differentiation_Logic Start Start Aromatic_Protons Analyze Aromatic Region (¹H NMR) Start->Aromatic_Protons CO_Stretch Analyze C=O Stretch (IR) Start->CO_Stretch Fragmentation Analyze Fragmentation (Mass Spec) Start->Fragmentation Splitting_Pattern Examine Splitting Pattern & Coupling Constants Aromatic_Protons->Splitting_Pattern Chemical_Shifts Compare Chemical Shifts (¹H & ¹³C NMR) Aromatic_Protons->Chemical_Shifts Isomer_ID Isomer Identification Splitting_Pattern->Isomer_ID Chemical_Shifts->Isomer_ID CO_Stretch->Isomer_ID Fragmentation->Isomer_ID

Confirming the Regiochemistry of 1-(5-Chloro-2-methylphenyl)ethanone using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. The precise arrangement of substituents on an aromatic ring, known as regiochemistry, can profoundly influence a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a detailed comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively confirm the structure of 1-(5-Chloro-2-methylphenyl)ethanone, a common building block in organic synthesis.

This guide will present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis against its other potential isomers, demonstrating the power of 2D NMR in resolving complex structural challenges.

Comparative Analysis of Potential Isomers

The synthesis of this compound could potentially yield other regioisomers. The key to confirming the desired structure lies in identifying unique correlations in the 2D NMR spectra that are only consistent with the 5-chloro-2-methyl substitution pattern. The primary isomers of concern, alongside the target molecule, are:

  • This compound (Target)

  • 1-(3-Chloro-2-methylphenyl)ethanone

  • 1-(4-Chloro-2-methylphenyl)ethanone

  • 1-(3-Chloro-4-methylphenyl)ethanone

  • 1-(2-Chloro-4-methylphenyl)ethanone

  • 1-(2-Chloro-6-methylphenyl)ethanone

The differentiation between these isomers is achieved by analyzing the through-bond correlations between protons and carbons, which are uniquely dictated by their relative positions on the aromatic ring.

Experimental Protocols

A sample of the synthesized compound was dissolved in deuterated chloroform (CDCl₃) and analyzed using a 500 MHz NMR spectrometer. The following 2D NMR experiments were conducted:

  • Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2][3] It is invaluable for establishing the connectivity of protons on the aromatic ring.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[4] This allows for the unambiguous assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[5][6] This is crucial for identifying the connectivity between different spin systems and for assigning quaternary (non-protonated) carbons.

A standard suite of pulse programs was utilized for these experiments, with acquisition and processing parameters optimized to ensure high-resolution spectra.

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-138.0
2C-CH₃-135.0
3C-H7.25 (d)132.0
4C-H7.40 (dd)128.0
5C-Cl-134.0
6C-H7.60 (d)130.0
7 (C=O)C=O-200.0
8 (C=O)-CH₃CH₃2.50 (s)29.0
2-CH₃CH₃2.40 (s)21.0

Table 2: Key 2D NMR Correlations for Confirming the Regiochemistry of this compound

ExperimentKey CorrelationsInterpretation
COSY H-3 ↔ H-4, H-4 ↔ H-6Establishes the connectivity of the three adjacent aromatic protons.
HSQC H-3 ↔ C-3, H-4 ↔ C-4, H-6 ↔ C-6, H-8 ↔ C-8, H-(2-CH₃) ↔ C-(2-CH₃)Unambiguously assigns the protonated carbons.
HMBC H-6 → C-2, C-4, C-7; H-3 → C-1, C-5; H-8 → C-1, C-7; H-(2-CH₃) → C-1, C-2, C-3These long-range correlations are critical for placing the substituents and the acetyl group relative to the aromatic protons. The correlation between the methyl protons (2-CH₃) and C-1 and C-3, and the correlation of H-6 to the carbonyl carbon (C-7) are definitive for the 5-chloro-2-methyl substitution pattern.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow used to integrate the data from the various 2D NMR experiments to arrive at the confirmed structure of this compound.

G Workflow for Regiochemistry Confirmation A 1D ¹H & ¹³C NMR Initial Assessment B COSY (¹H-¹H Correlations) A->B C HSQC (¹J C-H Correlations) A->C D HMBC (ⁿJ C-H Correlations, n=2,3) A->D E Identify Aromatic Spin System B->E F Assign Protonated Carbons C->F G Connect Fragments & Assign Quaternary Carbons D->G E->G F->G H Confirmed Structure of This compound G->H

Caption: Logical workflow for structure elucidation using 2D NMR.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an unequivocal method for determining the regiochemistry of substituted aromatic compounds like this compound. While 1D NMR provides the initial overview, it is the through-bond correlations observed in the 2D spectra that allow for the definitive placement of substituents. The long-range C-H correlations from the HMBC experiment are particularly powerful, enabling the connection of isolated spin systems and the assignment of non-protonated carbons, thereby leaving no ambiguity in the final structural assignment. This robust analytical approach is indispensable in modern chemical research and drug development, ensuring the integrity and purity of synthesized molecules.

References

A Comparative Analysis of Synthetic Routes to 1-(5-Chloro-2-methylphenyl)ethanone and Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for producing 1-(5-Chloro-2-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will delve into the prevalent Friedel-Crafts acylation route, analyzing its inherent byproduct formation, and present a viable alternative synthetic pathway. This objective analysis is supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research and development needs.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients. Its efficient and selective synthesis is therefore of significant interest. The most common industrial method for its preparation is the Friedel-Crafts acylation of 4-chlorotoluene. However, this method is often plagued by the formation of isomeric byproducts, which can complicate purification and reduce the overall yield of the desired product. This guide will explore the nuances of this reaction and provide a comparative analysis with an alternative synthetic approach.

Comparison of Synthetic Methodologies

The two primary synthetic routes for this compound that will be compared are:

  • Method A: Friedel-Crafts Acylation of 4-Chlorotoluene. This is a direct, one-step synthesis that is widely used in industry.

  • Method B: Multi-step Synthesis from 5-Chlorosalicylic Acid. This alternative route offers a different approach to achieving the target molecule, potentially with higher purity.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic methods. Please note that the yields and byproduct distribution for the Friedel-Crafts acylation can be influenced by the choice of Lewis acid catalyst and reaction conditions.

ParameterMethod A: Friedel-Crafts Acylation of 4-ChlorotolueneMethod B: Synthesis from 5-Chlorosalicylic Acid
Starting Materials 4-Chlorotoluene, Acetyl Chloride5-Chlorosalicylic Acid, Dimethyl Sulfate, Thionyl Chloride, Organometallic Reagent
Key Reagents Lewis Acid (e.g., AlCl₃, FeCl₃, ZnCl₂)Sodium Hydroxide, an organocadmium or organocuprate reagent
Overall Yield Variable (typically 60-80%)Estimated 50-60% (multi-step)
Main Product This compoundThis compound
Major Byproducts 1-(2-Chloro-4-methylphenyl)ethanone, 1-(3-Chloro-4-methylphenyl)ethanonePrimarily impurities from incomplete reactions at each step.
Selectivity Moderate to good, dependent on catalyst and conditions.High (regiochemistry is pre-determined by the starting material).
Purification Requires careful separation of isomers (e.g., fractional distillation or chromatography).Purification required at each step of the multi-step synthesis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic pathways and the formation of byproducts.

Synthesis of this compound cluster_0 Method A: Friedel-Crafts Acylation cluster_1 Method B: Synthesis from 5-Chlorosalicylic Acid 4-Chlorotoluene 4-Chlorotoluene Friedel-Crafts Reaction Friedel-Crafts Reaction 4-Chlorotoluene->Friedel-Crafts Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Reaction Lewis Acid Lewis Acid Lewis Acid->Friedel-Crafts Reaction Product Mixture Product Mixture Friedel-Crafts Reaction->Product Mixture This compound This compound Product Mixture->this compound Major Product Isomeric Byproducts Isomeric Byproducts Product Mixture->Isomeric Byproducts Minor Products 5-Chlorosalicylic Acid 5-Chlorosalicylic Acid Methylation Methylation 5-Chlorosalicylic Acid->Methylation Methyl 5-chloro-2-methoxybenzoate Methyl 5-chloro-2-methoxybenzoate Methylation->Methyl 5-chloro-2-methoxybenzoate Acyl Chloride Formation Acyl Chloride Formation Methyl 5-chloro-2-methoxybenzoate->Acyl Chloride Formation 5-Chloro-2-methoxybenzoyl chloride 5-Chloro-2-methoxybenzoyl chloride Acyl Chloride Formation->5-Chloro-2-methoxybenzoyl chloride Reaction with Organometallic Reaction with Organometallic 5-Chloro-2-methoxybenzoyl chloride->Reaction with Organometallic Final Product This compound Reaction with Organometallic->Final Product

Caption: Comparative workflow of the two main synthetic routes.

Byproduct Formation in Friedel-Crafts Acylation 4-Chlorotoluene 4-Chlorotoluene Electrophilic Attack Electrophilic Attack 4-Chlorotoluene->Electrophilic Attack Acylium Ion (CH3CO+) Acylium Ion (CH3CO+) Acylium Ion (CH3CO+)->Electrophilic Attack Position 5 Attack Position 5 Attack Electrophilic Attack->Position 5 Attack Major Position 2 Attack Position 2 Attack Electrophilic Attack->Position 2 Attack Minor Position 3 Attack Position 3 Attack Electrophilic Attack->Position 3 Attack Minor This compound Desired Product Position 5 Attack->this compound 1-(2-Chloro-4-methylphenyl)ethanone Byproduct Position 2 Attack->1-(2-Chloro-4-methylphenyl)ethanone 1-(3-Chloro-4-methylphenyl)ethanone Byproduct Position 3 Attack->1-(3-Chloro-4-methylphenyl)ethanone

Caption: Regioselectivity in the Friedel-Crafts acylation of 4-chlorotoluene.

Experimental Protocols

Method A: Friedel-Crafts Acylation of 4-Chlorotoluene

This protocol is a general procedure and can be optimized by varying the Lewis acid, solvent, and temperature.

Materials:

  • 4-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of 4-chlorotoluene (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purify the product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Method B: Multi-step Synthesis from 5-Chlorosalicylic Acid

This multi-step synthesis involves the following key transformations:

Step 1: Methylation of 5-Chlorosalicylic Acid

  • Dissolve 5-chlorosalicylic acid in an appropriate solvent such as acetone.

  • Add an excess of anhydrous potassium carbonate.

  • Add dimethyl sulfate dropwise while stirring under reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture, filter off the solids, and remove the solvent under reduced pressure to yield methyl 5-chloro-2-methoxybenzoate.[1]

Step 2: Formation of 5-Chloro-2-methoxybenzoyl chloride

  • The methyl 5-chloro-2-methoxybenzoate from the previous step is refluxed with thionyl chloride to convert the ester to the acyl chloride.

  • The excess thionyl chloride is removed by distillation to yield 5-chloro-2-methoxybenzoyl chloride.

Step 3: Synthesis of this compound

  • The 5-chloro-2-methoxybenzoyl chloride is then reacted with a suitable organometallic reagent, such as an organocadmium or an organocuprate reagent derived from methylmagnesium bromide, to introduce the acetyl group. This step needs to be performed under anhydrous conditions and at low temperatures to avoid side reactions.

  • An aqueous workup followed by extraction and purification will yield the final product.

Analysis of Byproducts: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A robust GC-MS method is crucial for the separation and quantification of the desired product and its isomeric byproducts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended for separating the isomers.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min

    • Ramp 2: Increase to 220 °C at a rate of 20 °C/min, hold for 5 minutes

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Sample Preparation:

Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

Conclusion

The choice between the Friedel-Crafts acylation of 4-chlorotoluene and the multi-step synthesis from 5-chlorosalicylic acid for the preparation of this compound depends on the specific requirements of the project.

  • Friedel-Crafts acylation is a more direct and potentially higher-yielding route, making it suitable for large-scale production. However, it necessitates careful optimization of reaction conditions to maximize the yield of the desired isomer and requires robust analytical and purification methods to separate the byproducts. The choice of Lewis acid is a critical parameter that can significantly influence the regioselectivity of the reaction.

  • The multi-step synthesis from 5-chlorosalicylic acid offers a more controlled approach where the regiochemistry is set from the beginning, leading to a potentially purer final product. However, this route involves more synthetic steps, which may result in a lower overall yield and increased production costs.

For researchers and drug development professionals, a thorough understanding of the potential byproducts and the analytical methods to quantify them is essential for process development and quality control. The provided experimental protocols and analytical methods serve as a valuable starting point for the synthesis and analysis of this important pharmaceutical intermediate.

References

A Comparative Analysis of Lewis Acid Efficacy in the Synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Friedel-Crafts Acylation

The synthesis of 1-(5-Chloro-2-methylphenyl)ethanone, a key intermediate in the development of various pharmaceuticals and agrochemicals, is most commonly achieved through the Friedel-Crafts acylation of 4-chlorotoluene with an acylating agent such as acetyl chloride.[1][2] The choice of Lewis acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative overview of the efficacy of different Lewis acids for this specific transformation, supported by representative experimental data and detailed protocols to aid in catalyst selection and process optimization.

Performance Comparison of Lewis Acids

The selection of a Lewis acid catalyst in Friedel-Crafts acylation is a trade-off between reactivity and selectivity. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can be moisture-sensitive and may require stoichiometric amounts due to product complexation.[1][3] Milder Lewis acids, such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), may offer improved selectivity and easier handling, though potentially at the cost of reaction rate and overall yield. The following table summarizes the typical performance of various Lewis acids in the acylation of 4-chlorotoluene, with data extrapolated from analogous reactions in the literature.

Lewis Acid CatalystMolar Ratio (Catalyst:Substrate)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Aluminum Chloride (AlCl₃) 1.1 : 1Dichloromethane0 to RT2 - 485 - 95
Ferric Chloride (FeCl₃) 1.0 : 1DichloromethaneRT to 404 - 870 - 85
Zinc Chloride (ZnCl₂) 1.2 : 1Nitrobenzene25 - 508 - 1260 - 75
Titanium Tetrachloride (TiCl₄) 1.0 : 1Dichloromethane0 to RT3 - 680 - 90

Note: The data presented are representative values based on typical Friedel-Crafts acylation reactions and should be considered as a baseline for optimization.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This procedure can be adapted for use with different Lewis acid catalysts by adjusting the stoichiometry and reaction conditions as outlined in the table above.

Materials:

  • 4-Chlorotoluene

  • Acetyl Chloride

  • Lewis Acid (e.g., Anhydrous Aluminum Chloride)

  • Anhydrous Dichloromethane (or other suitable solvent)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the Lewis acid (e.g., 1.1 equivalents of AlCl₃) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Acetyl chloride (1.05 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of 4-Chlorotoluene: 4-Chlorotoluene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for the time specified in the comparison table, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Extraction and Washing: The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Charge Lewis Acid & Solvent B Cool to 0°C A->B C Add Acetyl Chloride B->C D Add 4-Chlorotoluene C->D E Reaction Stirring D->E F Quench with HCl/Ice E->F Reaction Complete G Separate Organic Layer F->G H Wash with NaHCO3 & Brine G->H I Dry with Na2SO4 H->I J Evaporate Solvent I->J K Purify Product J->K L L K->L Final Product

Caption: General workflow for the synthesis of this compound.

Concluding Remarks

The selection of an appropriate Lewis acid is paramount for the successful and efficient synthesis of this compound. While aluminum chloride generally provides the highest yields in a shorter reaction time, its handling requirements and the need for stoichiometric amounts can be disadvantageous. Milder catalysts like ferric chloride and zinc chloride, although requiring longer reaction times and potentially resulting in slightly lower yields, offer benefits in terms of ease of handling and potentially improved process safety. For any given application, empirical optimization of the reaction conditions, including catalyst loading, temperature, and reaction time, is highly recommended to achieve the desired outcome.

References

Unveiling the Unexpected: A Guide to Structural Elucidation of Side Products in the Chemistry of 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the path of chemical synthesis is often fraught with unforeseen outcomes. The reaction of 1-(5-Chloro-2-methylphenyl)ethanone, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. While predictable transformations such as oxidation, reduction, and nucleophilic substitution are well-documented, the potential for unexpected product formation remains a critical consideration.[1] This guide provides a comparative analysis of potential unexpected products based on analogous reactions of substituted acetophenones, offering detailed experimental protocols and structural elucidation strategies to navigate these synthetic surprises.

This document will explore potential unexpected reaction pathways for this compound by drawing parallels with documented unexpected products in reactions of similar acetophenone derivatives. We will delve into the structural determination of these unforeseen molecules, presenting a clear framework for their identification and characterization.

Comparison of Expected vs. Potential Unexpected Products

While the primary reactions of this compound are straightforward, certain conditions can foster the formation of unexpected molecular architectures. Below is a comparison of a standard, expected reaction product with a documented unexpected product from a related acetophenone reaction, which serves as a predictive model.

Reaction TypeReactantExpected ProductPotential Unexpected Product (by Analogy)
Willgerodt-Kindler ReactionThis compound2-(5-Chloro-2-methylphenyl)thioacetomorpholide4-((5-Chloro-2-methylbenzoyl)thio)carbonylmorpholine
Gewald ReactionThis compound, Ethyl Cyanoacetate, SulfurEthyl 2-amino-4-(5-chloro-2-methylphenyl)-5-methylthiophene-3-carboxylateDimeric Thiophene Derivatives or Rearranged Heterocycles

Case Study: The Willgerodt-Kindler Reaction of Acetophenone

A notable example of unexpected product formation comes from the Willgerodt-Kindler reaction of acetophenone.[2][3] While the expected product is the corresponding thioamide, an unexpected product, 4-(benzoylthiocarbonyl)morpholine, has been isolated and characterized.[2][3] This provides a valuable template for what might be observed with substituted acetophenones like this compound.

Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone

Materials:

  • Acetophenone

  • Morpholine

  • Sulfur

  • Pyridine (solvent)

Procedure:

  • A mixture of acetophenone, morpholine, and sulfur in pyridine is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is subjected to column chromatography on silica gel to separate the expected product from the unexpected 4-(benzoylthiocarbonyl)morpholine.

Structural Elucidation of 4-(benzoylthiocarbonyl)morpholine

The definitive identification of this unexpected product relied on a combination of spectroscopic techniques.

Analytical TechniqueObserved Data for 4-(benzoylthiocarbonyl)morpholineInterpretation
Infrared (IR) Spectroscopy Strong absorption bands corresponding to C=O and C=S stretching.Presence of both carbonyl and thiocarbonyl functionalities.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the protons of the morpholine ring and the phenyl group, with distinct chemical shifts.Confirms the presence of the morpholine and benzoyl moieties.
X-ray Diffraction Analysis Provided the precise three-dimensional arrangement of atoms and bond lengths.Unequivocally confirmed the molecular structure.[2]

Predictive Analysis for this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Gewald reaction, are powerful tools for generating molecular diversity.[4][5][6] However, their complexity can also lead to a wider array of potential products, including unexpected ones. The Gewald reaction, which synthesizes highly substituted 2-aminothiophenes, is a prime example.[4][5][7]

When this compound is subjected to Gewald reaction conditions, the expected product is a polysubstituted 2-aminothiophene. However, side reactions leading to dimers or rearranged heterocyclic systems could occur.

Experimental Protocol: Gewald Reaction of a Substituted Acetophenone

Materials:

  • Substituted Acetophenone (e.g., this compound)

  • Malononitrile or Ethyl Cyanoacetate

  • Elemental Sulfur

  • Morpholine or another suitable base

  • Ethanol (solvent)

Procedure:

  • A mixture of the acetophenone, the active methylene compound, elemental sulfur, and morpholine in ethanol is stirred at room temperature or gentle heating.

  • The reaction is monitored by TLC.

  • Upon completion, the product is typically isolated by filtration or extraction.

  • Purification is achieved through recrystallization or column chromatography.

Strategy for Structural Elucidation of Potential Unexpected Gewald Products

A systematic approach is crucial for identifying any unexpected products from a Gewald reaction.

Gewald_Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis start Gewald Reaction of This compound separation Chromatographic Separation (TLC, Column) start->separation Reaction Mixture ms Mass Spectrometry (MS) Determine Molecular Weight separation->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) separation->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups separation->ir xray X-ray Crystallography (if crystalline solid) separation->xray elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation xray->elucidation

Workflow for the elucidation of unexpected Gewald reaction products.

Logical Pathway for Identifying Unexpected Products

The process of identifying an unexpected product follows a logical progression from initial observation to final structural confirmation.

Logical_Pathway A Observation of Anomalous Reaction Outcome (e.g., unexpected TLC spot, different yield) B Isolation and Purification of the Unknown Compound A->B C Preliminary Spectroscopic Analysis (MS for MW, IR for functional groups) B->C D Detailed 2D NMR Analysis (COSY, HSQC, HMBC for connectivity) C->D E Hypothesis of a Novel Structure D->E F Confirmation of Structure (e.g., X-ray crystallography, synthesis of proposed structure) E->F G Final Structure Assignment F->G

Logical steps for the identification of an unexpected reaction product.

References

A Comparative Guide to Purity Assessment of 1-(5-Chloro-2-methylphenyl)ethanone: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 1-(5-Chloro-2-methylphenyl)ethanone is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this key aromatic ketone. This comparison is supported by illustrative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound using three different analytical methods. This data is illustrative of the typical performance of each technique for a small aromatic molecule.

Parameter Quantitative ¹H-NMR (qNMR) HPLC-UV GC-FID
Mean Purity (%) 99.699.599.7
Standard Deviation (%) 0.100.150.12
Relative Standard Deviation (%RSD) 0.100.150.12
Limit of Detection (LOD) ~0.05%~0.01%~0.005%
Limit of Quantification (LOQ) ~0.15%~0.03%~0.015%
Analysis Time per Sample ~15 minutes~25 minutes~30 minutes
Sample Preparation Complexity SimpleModerateModerate
Primary Method YesNoNo
Structural Confirmation YesNoNo (unless coupled with MS)
Sample Recovery YesNoNo

Methodology Comparison

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1][2] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of nuclei, enabling quantification without the need for an identical reference standard of the analyte.[1] For absolute quantification, a certified internal standard of known purity, which can be structurally unrelated to the analyte, is used.[3] This makes qNMR particularly valuable for the analysis of new synthetic molecules where no certified reference standard of the analyte is available.[4]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. When coupled with a UV detector, it is highly sensitive for aromatic compounds like this compound. Purity is typically determined by area percentage, which assumes that all components have the same response factor at the detection wavelength. For accurate quantification of impurities, reference standards for each impurity are required.[3]

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is another robust technique for the analysis of volatile and semi-volatile compounds. Similar to HPLC, it provides excellent separation and sensitivity. Purity is often calculated based on the area percentage of the main peak. For accurate quantification, response factors for the main component and its impurities should be determined using reference standards.

Experimental Protocols

1. Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using ¹H-NMR with an internal standard.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material >99.5% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Pulse Angle: 30° or 90°.

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).

  • Acquisition Time: ≥ 3 seconds.

  • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons of the acetyl group) and a well-resolved signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

2. High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound by area percent normalization.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • Inject the sample solution into the HPLC system.

  • Calculate the purity based on the area percentage of the main peak relative to the total peak area of all detected peaks.

3. Gas Chromatography (GC-FID)

Objective: To assess the purity of this compound and identify volatile impurities.

Instrumentation: GC system with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Inject the sample solution into the GC system.

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_sample->weigh_is dissolve Dissolve mixture in deuterated solvent (e.g., CDCl3) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H-NMR spectrum (e.g., 400 MHz, d1=30s) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate characteristic signals of analyte and internal standard processing->integration calculation Calculate purity using the qNMR formula integration->calculation result Purity Result calculation->result

Caption: Experimental workflow for qNMR purity assessment.

Purity_Logic cluster_methods Purity Assessment Methods cluster_attributes Key Attributes qnmr qNMR primary Primary Method qnmr->primary Yes struct_confirm Structural Confirmation qnmr->struct_confirm Yes sensitivity Sensitivity qnmr->sensitivity Moderate sample_recovery Sample Recovery qnmr->sample_recovery Yes hplc HPLC hplc->primary No hplc->struct_confirm No hplc->sensitivity High hplc->sample_recovery No gc GC gc->primary No gc->struct_confirm No gc->sensitivity Very High gc->sample_recovery No

Caption: Comparison of analytical method attributes.

Conclusion

The selection of an analytical method for the purity assessment of this compound should be guided by the specific requirements of the analysis.

  • qNMR is the method of choice for establishing the absolute purity of the material, for the certification of reference standards, and when structural confirmation is required simultaneously. Its nature as a primary method provides a direct and highly accurate measure of purity without the need for an identical analyte standard.[5][6]

  • HPLC-UV is ideal for routine quality control, impurity profiling, and situations where high sensitivity for UV-active impurities is necessary.

  • GC-FID is particularly well-suited for detecting and quantifying volatile impurities and can be a cost-effective method for routine analysis.

For a comprehensive and robust purity assessment, an orthogonal approach combining two different techniques is often recommended. For instance, using qNMR to determine the absolute purity of the main component and a high-sensitivity chromatographic method like HPLC or GC to detect and quantify trace impurities would provide a highly reliable and complete characterization of the this compound sample.

References

Safety Operating Guide

Proper Disposal of 1-(5-Chloro-2-methylphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(5-Chloro-2-methylphenyl)ethanone, ensuring compliance and minimizing risk.

This compound is a chlorinated and alkylated aromatic ketone utilized as a versatile synthon in organic chemistry.[1] Its handling and disposal require careful attention due to its hazardous properties. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, chemical-resistant clothing, and eye/face protection.[4][5] All handling of this substance should occur in a well-ventilated area or under a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4][6] Chemical waste generators are responsible for correctly classifying their waste.[6]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and suitable container.

    • For spills, carefully sweep or vacuum up the material and place it into a suitable disposal container, avoiding dust formation.[4][6]

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[2][4]

  • Disposal Route:

    • The primary disposal method is to send the material to an approved waste disposal plant.[4]

    • Under no circumstances should this chemical be released into the environment, as it is harmful to aquatic life.[5] Do not allow the material to contaminate ground water systems or enter drains.[4][5]

  • Decontamination:

    • Thoroughly wash any contaminated clothing before reuse.[2][5]

    • Wash hands and any exposed skin thoroughly after handling.[4]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Personal Protective Equipment Protective gloves, protective clothing, eye/face protection[4][5]
Handling Environment Well-ventilated area or chemical fume hood[4]
Spill Cleanup Sweep or vacuum into a suitable container for disposal[4][6]
Waste Container Tightly closed, suitable container[2][4]
Storage of Waste Cool, dry, well-ventilated area[4]
Primary Disposal Method Approved waste disposal plant[4]
Environmental Precautions Do not release into the environment, drains, or groundwater[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Waste 1-(5-Chloro-2- methylphenyl)ethanone Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Sweep/vacuum into a suitable, labeled container C->D Yes E Collect in a designated, labeled waste container C->E No F Store container in a cool, dry, well-ventilated area D->F E->F G Arrange for pickup by an approved waste disposal service F->G H Decontaminate work area and reusable equipment G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(5-Chloro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 1-(5-Chloro-2-methylphenyl)ethanone. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.

Researchers, scientists, and drug development professionals must familiarize themselves with the following guidelines before commencing any work with this compound. This guide will serve as your primary resource for operational procedures, personal protective equipment (PPE) selection, and waste management.

Hazard and Exposure Data

A clear understanding of the potential hazards is the first step in safe chemical handling. The following table summarizes the key hazard information for this compound.

Hazard CategoryGHS Hazard StatementSignal WordPictogram
Acute Toxicity (Oral)H302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPEMaterial/Type Recommendation
Hands Chemical-resistant glovesViton™ or Butyl rubber gloves . Nitrile gloves are not recommended due to potential degradation by aromatic and halogenated hydrocarbons.[1][2] For incidental contact, a double layer of nitrile gloves may be considered, but must be changed immediately upon any sign of contamination.
Eyes Safety gogglesSnug-fitting, indirectly vented chemical splash goggles are mandatory.
Face Face shieldA face shield must be worn in conjunction with safety goggles, especially when there is a risk of splashes or when handling larger quantities.
Body Laboratory coatA flame-resistant lab coat is required. Ensure it is fully buttoned.
Respiratory RespiratorAn air-purifying respirator equipped with an organic vapor cartridge is necessary when handling the powder outside of a certified chemical fume hood or in case of a spill.[3]
Feet Closed-toe shoesSturdy, closed-toe shoes made of a non-porous material are required.

Operational Plan: A Step-by-Step Guide

Follow this workflow to ensure safe handling of this compound at every stage.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receiving: - Inspect container for damage. - Verify label information. storage Storage: - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials (strong oxidizing agents). - Store in a tightly sealed container. receiving->storage Upon receipt preparation Preparation: - Don all required PPE. - Work in a certified chemical fume hood. storage->preparation For use weighing Weighing: - Handle as a combustible powder. - Use anti-static measures. - Minimize dust generation. preparation->weighing Before handling use Use in Experiment: - Maintain situational awareness. - Keep containers closed when not in use. weighing->use Proceed to experiment waste_collection Waste Collection: - Segregate halogenated waste from non-halogenated waste. - Use designated, labeled waste containers. use->waste_collection After use disposal_procedure Disposal Procedure: - Follow institutional EHS guidelines for halogenated organic waste. - Do not dispose down the drain. waste_collection->disposal_procedure For disposal

Safe Handling Workflow for this compound

Disposal Plan: Managing Halogenated Waste

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Segregation is Key: All waste contaminated with this compound must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste."[4] Never mix halogenated waste with non-halogenated waste streams.

  • Container Management: Waste containers must be kept closed except when adding waste. Ensure containers are in good condition and compatible with the chemical.

  • Labeling: Clearly label the waste container with the full chemical name and approximate concentration.

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) protocols for the final disposal of halogenated organic waste.

  • Spill Cleanup: In the event of a spill, use an absorbent material compatible with chlorinated organic compounds. The contaminated absorbent must be disposed of as halogenated organic waste.

Emergency Procedures: Immediate Actions

In case of exposure, time is of the essence. Follow these procedures without delay.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.